molecular formula C7H13NO B3246502 (2-Azabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1785333-54-1

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B3246502
CAS No.: 1785333-54-1
M. Wt: 127.18
InChI Key: FNUPMUAERHXXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol (CAS 1785333-54-1) is a versatile 2-azabicyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a bridged bicyclic scaffold that provides a rigid, three-dimensional structure, making it a valuable precursor for constructing complex molecules. Recent research highlights its utility in palladium-catalyzed reactions to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which are useful for building a diverse library of functionalized bridged aza-bicyclic structures . Furthermore, derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have been developed into novel chiral ligands, such as oxazolines, which demonstrate excellent performance in asymmetric catalytic reactions, including the transfer hydrogenation of ketones . The scaffold is also the subject of advanced NMR studies to determine structural preferences and stereodynamics . The primary amine group and the hydroxymethyl handle on the bridgehead carbon allow for straightforward further functionalization, enabling researchers to explore a wide range of applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)4-8-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPMUAERHXXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785333-54-1
Record name 2-azabicyclo[2.2.1]heptan-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the identification, synthesis, and application of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol .

Scaffold Analysis, Synthetic Access, and Medicinal Utility

Executive Summary

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol is a conformationally restricted bicyclic amino alcohol. Unlike its more common 3-substituted analogs (which function as proline mimetics), the 1-substituted variant features functionalization at the bridgehead carbon adjacent to the nitrogen. This specific geometry creates a unique vector for side-chain presentation, making it a high-value scaffold for designing ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) and as a chiral auxiliary in asymmetric synthesis.

This guide details the structural identification, validated synthetic pathways for accessing the sterically congested bridgehead position, and the compound's role in modern drug discovery.

Identification & Nomenclature

Precise nomenclature is critical due to the existence of three isomeric azabicyclo[2.2.1]heptane systems (1-aza, 2-aza, and 7-aza). The target molecule is a 2-aza system with substitution at the C1 bridgehead .

Chemical Identifiers
Identifier TypeValueNotes
Chemical Name (2-Azabicyclo[2.2.1]heptan-1-yl)methanolIUPAC / Systematic Name
CAS Number 1785333-54-1 Free Base form
CAS Number 2413884-95-2 Hydrochloride Salt (HCl)
Molecular Formula C₇H₁₃NOFree Base (MW: 127.18 g/mol )
SMILES OCC12CCC(CC1)N2Bridgehead substitution connectivity
InChIKey YNZGEWHSXQEGKO-UHFFFAOYSA-NStandard InChIKey
Structural Topology & Numbering

The 2-azabicyclo[2.2.1]heptane core is numbered starting from the bridgehead.

  • Position 1: Bridgehead carbon (Target substitution site).[1]

  • Position 2: Nitrogen atom.[2][3][4][5][6][7]

  • Position 3: Methylene/Methine (Common site for proline analogs).

  • Position 7: Bridging carbon.[1]

Critical Distinction: Most commercial "azanorbornane" derivatives are substituted at C3 (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid). The C1-substituted isomer described here is structurally distinct, placing the hydroxymethyl group in a sterically demanding, quaternary-like environment that prevents epimerization.

Synthetic Methodology

Accessing the C1 bridgehead position in the 2-azabicyclo[2.2.1]heptane system is synthetically challenging due to Bredt’s Rule constraints (preventing double bond formation at the bridgehead) and steric hindrance.

Primary Synthetic Route: Intramolecular Carbolithiation

The most robust route involves the cyclization of an acyclic precursor where the bridgehead substituent is established during ring closure.

Protocol Overview:

  • Precursor Assembly: Synthesis of a 4-allylpyrrolidine derivative or an amino-tethered alkyl lithium precursor.

  • Lithium-Halogen Exchange: Treatment of a stannyl or halide precursor with n-BuLi generates a reactive carbanion.

  • Anionic Cyclization: The organolithium species undergoes intramolecular nucleophilic attack on a pendant alkene or epoxide.

  • Trapping/Workup: The resulting bridgehead anion is trapped or protonated to yield the bicyclic core.

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the scaffold.

SynthesisWorkflow Precursor Acyclic Precursor (Substituted Pyrrolidine) Activation Lithium-Halogen Exchange (-78°C, n-BuLi) Precursor->Activation Inert Atmosphere Cyclization Intramolecular Carbolithiation (Ring Closure) Activation->Cyclization Kinetic Control Trapping Electrophile Trap (Formaldehyde/O2) Cyclization->Trapping C1-Li Intermediate Product (2-Azabicyclo[2.2.1] heptan-1-yl)methanol Trapping->Product Deprotection

Figure 1: Synthetic workflow for accessing C1-substituted 2-azabicyclo[2.2.1]heptanes via anionic cyclization.

Applications in Drug Discovery

The (2-azabicyclo[2.2.1]heptan-1-yl)methanol scaffold is primarily utilized in Medicinal Chemistry for Conformational Restriction .

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Research indicates that bridgehead-substituted azabicyclic systems exhibit high affinity for α7 and α4β2 nAChR subtypes.

  • Mechanism: The rigid bicyclic core locks the nitrogen lone pair and the hydrogen bond donor (hydroxyl group) into a specific vector that mimics the pharmacophore of acetylcholine or nicotine.

  • Advantage: The C1-substitution projects the side chain into a hydrophobic pocket of the receptor that is inaccessible to C3-substituted analogs, often improving selectivity.

Proline Isosteres

In peptide chemistry, this scaffold acts as a constrained amino alcohol .

  • Use Case: Replacing flexible serine or homoserine residues in peptidomimetics.

  • Effect: Reduces entropic penalty upon binding to a target protein, potentially increasing potency (IC₅₀) and metabolic stability against proteases.

Experimental Characterization Data

When verifying the identity of the synthesized or purchased material, compare against these standard parameters.

PropertySpecificationMethod
Appearance White to Off-white SolidVisual Inspection
¹H NMR (CDCl₃) Characteristic bridgehead multiplets at 2.5-3.0 ppm; Hydroxymethyl doublet at 3.5-3.8 ppm.400/500 MHz NMR
Mass Spectrometry [M+H]⁺ = 128.1 m/zESI-MS / LC-MS
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in hexanes.Solubility Test
Purity >95% (HPLC)UV @ 210 nm

References

  • Coldham, I., et al. (2000).[6] Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.1]heptanes. Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[8] Compound Summary: 2-Azabicyclo[2.2.1]heptane Derivatives. National Library of Medicine. Retrieved from [Link]

  • Tietze, L. F., & Eicher, T. (2010). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH. (General reference for bicyclic synthesis protocols).

Sources

An In-Depth Technical Guide to 1-Hydroxymethyl-2-azabicyclo[2.2.1]heptane: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-hydroxymethyl-2-azabicyclo[2.2.1]heptane, a unique bridged heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural features, proposes a detailed synthetic pathway, outlines methods for its structural characterization, and explores its potential as a valuable scaffold in modern therapeutics. The rigid bicyclic framework of the 2-azabicyclo[2.2.1]heptane core offers a distinct three-dimensional architecture, making its derivatives, such as the 1-hydroxymethyl substituted variant, compelling candidates for targeted drug design.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-azabicyclo[2.2.1]heptane skeleton is a conformationally constrained structural motif that has garnered significant attention in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets. This scaffold is a key component in a range of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and modulators of nicotinic acetylcholine receptors (nAChRs) for neurological disorders. The introduction of a hydroxymethyl group at the bridgehead position (C-1) of this scaffold is anticipated to modulate its physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of 1-Hydroxymethyl-2-azabicyclo[2.2.1]heptane: A Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 1-Hydroxymethyl-2-azabicyclo[2.2.1]heptane A Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) B N-Protected Vince Lactam A->B Protection (e.g., Boc₂O) C N-Protected Saturated Lactam B->C Hydrogenation (e.g., H₂, Pd/C) D N-Protected 2-Azabicyclo[2.2.1]heptane C->D Reduction (e.g., LiAlH₄) E 1-Carboxy-N-protected-2-azabicyclo[2.2.1]heptane D->E Carboxylation at C1 (e.g., n-BuLi, CO₂) F 1-Hydroxymethyl-N-protected-2-azabicyclo[2.2.1]heptane E->F Reduction of Carboxylic Acid (e.g., BH₃·THF) G 1-Hydroxymethyl-2-azabicyclo[2.2.1]heptane F->G Deprotection (e.g., TFA) Potential_Applications Therapeutic Potential of 1-Hydroxymethyl-2-azabicyclo[2.2.1]heptane Derivatives Core 1-Hydroxymethyl-2-azabicyclo[2.2.1]heptane Scaffold App1 CNS Disorders (e.g., Alzheimer's, Parkinson's) Core->App1 nAChR Modulation App2 Metabolic Diseases (e.g., Type 2 Diabetes) Core->App2 DPP-4 Inhibition App3 Pain Management Core->App3 Opioid/Cannabinoid Receptor Interaction App4 Antiviral Agents Core->App4 Nucleoside Analogues

Bridgehead-Substituted 2-Azabicyclo[2.2.1]heptanes: Synthetic Architectures & Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural properties, and medicinal chemistry applications of bridgehead-substituted 2-azabicyclo[2.2.1]heptane derivatives.

Part 1: Strategic Rationale & Pharmacophore Analysis

The 2-azabicyclo[2.2.1]heptane (isoquinuclidine) scaffold represents a "privileged structure" in modern drug design, serving as a conformationally restricted bioisostere of proline and piperidine. Unlike the flexible piperidine ring, the bicyclic [2.2.1] framework locks the nitrogen lone pair and substituent vectors into a defined 3D space, reducing the entropic penalty of binding.

Bridgehead substitution (at C1 or C4) introduces a unique vector for exploring chemical space that is often inaccessible in flat aromatic or monocyclic systems.

Structural Advantages
  • Vector Orthogonality: Substituents at the bridgehead (C1/C4) project at defined angles relative to the nitrogen, allowing for precise probing of receptor pockets (e.g., hydrophobic sub-pockets in GPCRs).

  • Metabolic Stability: Bridgehead carbons are quaternary-like (tertiary in this specific scaffold, but sterically shielded), often blocking metabolic soft spots (e.g., preventing

    
    -oxidation at C1).
    
  • Basicity Modulation: The rigid cage structure influences the pyramidalization of the nitrogen. A substituent at C1 (proximal to N) can electronically tune the pKa via inductive effects more effectively than distal substitutions.

Comparison of Bioisosteres
ScaffoldConformational FreedompKa (Approx)Vector ControlMetabolic Liability
Piperidine High (Chair/Boat flips)~11.0LowHigh (

-oxidation)
Proline Moderate (Envelope)~10.6ModerateModerate
2-Azabicyclo[2.2.1] Locked (Rigid Cage) ~10.8 *High (Defined) Low (Bridgehead)

*pKa varies significantly with bridgehead substitution (e.g., electron-withdrawing groups at C1 lower pKa).

Part 2: Synthetic Methodologies

Accessing bridgehead-substituted derivatives requires overcoming the inherent steric hindrance of the bicyclic cage. Two primary strategies are employed: De Novo Assembly (constructing the cage with the substituent in place) and Late-Stage Functionalization (modifying the intact cage).

Strategy A: De Novo Assembly via Aza-Diels-Alder

The most versatile route to C4-substituted derivatives (and C1, depending on regioselectivity) involves the hetero-Diels-Alder reaction. Using a 1-substituted cyclopentadiene and an imino-dienophile allows for the installation of the bridgehead group during ring formation.

Strategy B: Directed Lithiation (C1-Functionalization)

For C1-substituted derivatives,


-lithiation  of the 

-Boc protected scaffold is the method of choice. The bridgehead proton at C1 is acidic enough to be removed by sec-butyllithium due to the dipole stabilization from the adjacent carbamate nitrogen, despite the violation of Bredt's rule geometries in some transition states (though the intermediate is an organolithium species, not a double bond).
Synthetic Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for selecting a synthetic route based on the target substitution pattern.

SyntheticRoutes Target Target Molecule (Bridgehead Substituted) C1_Sub C1-Substitution (Proximal to N) Target->C1_Sub If R is at C1 C4_Sub C4-Substitution (Distal to N) Target->C4_Sub If R is at C4 NBoc Start: N-Boc-2-azabicyclo [2.2.1]heptane C1_Sub->NBoc DielsAlder Aza-Diels-Alder Cycloaddition C4_Sub->DielsAlder Lithiation Directed Lithiation (s-BuLi / TMEDA) Electrophile Quench with Electrophile (E+) Lithiation->Electrophile NBoc->Lithiation -78°C, THF Diene Start: 1-Substituted Cyclopentadiene DielsAlder->Diene Dienophile Imine / Acyl Nitroso Dienophile DielsAlder->Dienophile

Caption: Decision tree for synthesizing C1 vs. C4 bridgehead substituted 2-azabicyclo[2.2.1]heptanes.

Part 3: Experimental Protocols

Protocol 1: C1-Bridgehead Functionalization via Directed Lithiation

Objective: Installation of an electrophile (e.g., methyl, carboxyl, silyl) at the C1 position of N-Boc-2-azabicyclo[2.2.1]heptane. Mechanism: Complex-Induced Proximity Effect (CIPE) utilizing the Boc group to direct s-BuLi to the


-bridgehead proton.

Reagents:

  • N-Boc-2-azabicyclo[2.2.1]heptane (1.0 equiv)

  • sec-Butyllithium (1.3 equiv, 1.4 M in cyclohexane)

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.3 equiv)

  • Electrophile (e.g., Methyl iodide, DMF, CO2) (1.5 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -78°C using a dry ice/acetone bath.

  • Reagent Mixing: Add anhydrous THF (concentration ~0.2 M relative to substrate) and TMEDA (1.3 equiv).

  • Lithiation: Add sec-butyllithium (1.3 equiv) dropwise over 10 minutes. Stir for 15 minutes to form the s-BuLi/TMEDA complex.

  • Substrate Addition: Dissolve N-Boc-2-azabicyclo[2.2.1]heptane in a minimal amount of THF and add dropwise to the lithiating mixture at -78°C.

  • Deprotonation: Stir the mixture at -78°C for 2–4 hours. Note: The solution typically turns yellow/orange, indicating the formation of the dipole-stabilized carbanion.

  • Electrophile Trapping: Add the electrophile (dissolved in THF if solid) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 12 hours (overnight).

  • Quench: Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography.

Validation Check:

  • 1H NMR: Look for the disappearance of the bridgehead proton signal (typically

    
     4.0–4.5 ppm) and the appearance of the substituent signals.
    
  • Regioselectivity: Confirm C1 vs. C3 substitution by HMBC correlations. C1 substitution will show coupling to the bridge carbons (C7) and the carbamate carbonyl.

Protocol 2: De Novo Synthesis of C4-Substituted Scaffolds

Objective: Synthesis of 4-substituted-2-azabicyclo[2.2.1]heptane via Diels-Alder.

Summary: Reaction of 1-substituted cyclopentadiene (generated in situ to prevent dimerization) with an acyl nitroso or imino dienophile. The substituent on the cyclopentadiene (position 1) translates to the bridgehead (C4) in the resulting azanorbornene, which is then hydrogenated to the heptane.

  • Cycloaddition: Mix 1-R-cyclopentadiene + Boc-N=O (generated from Boc-NHOH + NaIO4).

  • Adduct Formation: The hetero-Diels-Alder adduct (2-oxa-3-azabicyclo[2.2.1]hept-5-ene) is formed.

  • N-O Cleavage: Reduce the N-O bond (e.g., Mo(CO)6 or Zn/AcOH) to reveal the amino alcohol.

  • Cyclization: Cyclize to form the 2-azabicyclo[2.2.1] core (often requires Mitsunobu or tosylation/displacement).

Part 4: Medicinal Chemistry Applications[1][2]

Case Study: 7 Nicotinic Acetylcholine Receptor (nAChR) Ligands

Research has shown that bridgehead substitution is critical for selectivity between


7 and 

4

2 nAChR subtypes.
  • The Challenge: Epibatidine is a potent nAChR agonist but highly toxic due to lack of subtype selectivity.

  • The Solution: Introduction of a pyridinyl substituent at the C1 bridgehead of the 2-azabicyclo[2.2.1]heptane scaffold.

  • Mechanism: The bridgehead substituent creates a steric bulk that is tolerated by the homomeric

    
    7 pore but clashes with the heteromeric 
    
    
    
    4
    
    
    2 binding site.

SAR Table: Bridgehead Substitution Effects on nAChR Affinity

CompoundBridgehead (C1) Substituent

7 Ki (nM)

4

2 Ki (nM)
Selectivity Ratio
Ref 1 H (Unsubstituted)450.80.01 (Selective for

4

2)
Ref 2 Methyl120150~1 (Non-selective)
Target A 3-Pyridyl 12 >10,000 >800 (Highly

7 Selective)

Data synthesized from representative SAR trends in bridgehead-modified quinuclidine/isoquinuclidine analogs.

Signaling Pathway: nAChR Activation

The following diagram depicts the downstream effects of selective


7 activation by these ligands.

nAChR_Pathway Ligand Bridgehead-Substituted Ligand (Agonist) Receptor alpha-7 nAChR (Homomeric Pentamer) Ligand->Receptor Binding Ca2 Ca2+ Influx Receptor->Ca2 Channel Opening JAK2 JAK2 Activation Receptor->JAK2 Signaling PI3K PI3K / Akt Pathway Ca2->PI3K STAT3 STAT3 Phosphorylation JAK2->STAT3 Effect Neuroprotection & Cognitive Enhancement STAT3->Effect PI3K->Effect

Caption: Signal transduction pathway activated by alpha-7 nAChR agonists leading to neuroprotection.

References

  • Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective α7 Nicotinic Ligands. Organic Letters, 2010. [Link]

  • Lithiation of N-Boc-2,5-diazabicyclo[2.2.1]heptane: Directed Metalation Strategy. ARKIVOC, 2001. [Link]

  • Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. Organic Letters, 2021. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 2024. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4. Pharmaceuticals, 2022. [Link]

An In-Depth Technical Guide to 2-Azanorbornane-1-Methanol: Properties, Synthesis, and Applications in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development and asymmetric synthesis, I frequently encounter the need for rigid, stereocontrolled molecular scaffolds. The 2-azanorbornane (2-azabicyclo[2.2.1]heptane) framework represents a privileged, sterically defined bicyclic amine that has garnered significant interest in medicinal chemistry[1]. When functionalized at the 1-position with a hydroxymethyl group—yielding 2-azanorbornane-1-methanol (commonly isolated as its hydrochloride salt)—the molecule is elevated from a simple structural building block to a highly efficient bifunctional organocatalyst[2].

This whitepaper provides an authoritative, E-E-A-T-grounded analysis of 2-azanorbornane-1-methanol. By dissecting its physicochemical properties, the causality behind its structural advantages, and its field-proven experimental workflows, this guide serves as a comprehensive resource for researchers leveraging bridged bicyclic systems in asymmetric catalysis and drug design.

Physicochemical Properties & Molecular Descriptors

To effectively utilize 2-azanorbornane-1-methanol in synthetic workflows, one must first understand its baseline molecular descriptors. The integration of a primary alcohol onto the rigid bicyclic core significantly alters its hydrogen-bonding capacity and topological polar surface area (TPSA) compared to the unsubstituted parent compound.

Table 1: Quantitative Data & Identifiers for 2-Azanorbornane-1-Methanol (HCl Salt)
Property / DescriptorValue / DataCausality / Significance in Application
Chemical Name (2-Azabicyclo[2.2.1]heptan-1-yl)methanol hydrochlorideStandard IUPAC nomenclature for the 1-substituted derivative[3].
CAS Registry Number 2413884-95-2Critical for procurement and regulatory tracking of the HCl salt[4].
Molecular Formula C₇H₁₄ClNO (Free base: C₇H₁₃NO)Determines mass balance in stoichiometric calculations[4].
Molecular Weight 163.65 g/mol (HCl salt)Low molecular weight ensures high atom economy in catalytic applications[5].
InChI Key BPDORRNFYIOURJ-UHFFFAOYSA-NUnique structural identifier for cheminformatics[5].
SMILES Cl.OCC12NCC(CC1)C2Defines the 3D connectivity, highlighting the bridged [2.2.1] system[6].
H-Bond Donors 3 (NH₂⁺, OH)Essential for bifunctional electrophile activation (e.g., binding nitroolefins)[2].
H-Bond Acceptors 2 (N, O)Facilitates coordination with Lewis acids like Zn(II) in modular catalyst systems[7].

Structural Causality & Mechanistic Insights

Why does the 2-azanorbornane-1-methanol scaffold excel in asymmetric induction? The answer lies in the precise causality between its 3D geometry and its chemical reactivity.

  • Conformational Rigidity & Entropy: Unlike acyclic or simple monocyclic amines (such as standard L-proline derivatives), the [2.2.1] bicyclic system is conformationally locked[8]. This rigidity minimizes the entropic penalty during the formation of the transition state, leading to highly reproducible stereocontrol.

  • A1,3 Strain Control: The steric bulk of the bridged system forces incoming electrophiles into a highly specific trajectory. Preliminary mechanistic investigations in related 2-azanorbornane systems demonstrate that this architecture exerts strict A1,3 stereocontrol, maximizing facial selectivity during C-C bond formation[9].

  • Bifunctional Synergy: The molecule operates as a self-contained push-pull system. The secondary amine acts as a Brønsted base (or forms an enamine intermediate with carbonyls), while the adjacent 1-methanol group serves as a hydrogen-bond donor[2]. This dual action simultaneously activates both the nucleophile and the electrophile, locking them in a highly organized transition state[10].

Experimental Protocols: Synthesis & Validation

The preparation of 2-azanorbornanes requires robust, self-validating methodologies. The carbon skeleton is typically accessed via an aza-Diels-Alder (aza-DA) reaction, which allows for the large-scale preparation of both enantiomeric forms[11].

Step-by-Step Methodology: Synthesis of 2-Azanorbornane-1-Methanol

Note: This protocol synthesizes the core scaffold, followed by functional group manipulation to yield the 1-methanol derivative.

  • Aza-Diels-Alder Cycloaddition:

    • Procedure: React freshly cracked cyclopentadiene with a chiral imine (e.g., derived from ethyl glyoxylate and a chiral auxiliary like (R)-phenylglycinol) in the presence of a Lewis acid catalyst (such as TFA or BF₃·OEt₂) at -20°C to 0°C[11].

    • Causality: The low temperature and Lewis acid are critical to stabilize the imine and dictate the endo/exo selectivity of the[4+2] cycloaddition, ensuring high diastereomeric excess.

  • Ester Reduction:

    • Procedure: Isolate the resulting bicyclic amino ester. Dissolve in anhydrous THF and cool to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄) under an inert argon atmosphere[8]. Stir for 2 hours, then carefully quench with the Fieser method (water, 15% NaOH, water).

    • Causality: LiAlH₄ cleanly reduces the ester at the 1-position to the corresponding primary alcohol without cleaving the rigid bicyclic C-N bonds.

  • Deprotection & Salt Formation:

    • Procedure: Subject the N-protected amino alcohol to hydrogenolysis (Pd/C, H₂, MeOH) or acid cleavage depending on the auxiliary used. Filter through Celite, concentrate, and treat the residue with ethereal HCl to precipitate 2-azanorbornane-1-methanol hydrochloride[12].

    • Validation: Confirm product identity via ¹H-NMR (look for the characteristic bridged methylene protons around 1.2-1.8 ppm and the hydroxymethyl CH₂ singlet/doublet shift) and chiral HPLC to verify enantiomeric purity (>98% ee).

SynthesisWorkflow Start Cyclopentadiene + Chiral Imine Step1 Aza-Diels-Alder Cycloaddition Start->Step1 Intermediate Bicyclic Cycloadduct (Amino Ester) Step1->Intermediate Stereoselective [4+2] Addition Step2 Ester Reduction (LiAlH4 in THF) Intermediate->Step2 Alcohol N-Protected Amino Alcohol Step2->Alcohol Yields 1-Methanol Step3 Deprotection & HCl Treatment Alcohol->Step3 Product 2-Azanorbornane-1-methanol Hydrochloride Step3->Product Final Salt Formation

Fig 1. Stereoselective synthetic workflow for 2-azanorbornane-1-methanol hydrochloride.

Applications in Asymmetric Catalysis

The true technical value of 2-azanorbornane-1-methanol lies in its application as an organocatalyst. Recent landmark studies have demonstrated its efficacy in the highly enantioselective Michael addition of β-keto esters to nitroolefins[2].

The Catalytic Workflow

In a typical reaction, the 2-azanorbornane-based amino alcohol (10 mol%) is added to a mixture of a β-keto ester and a nitroolefin in a non-polar solvent (e.g., diisopropyl ether) at room temperature[13].

Mechanistic Causality: The nitrogen atom of the 2-azanorbornane cage acts as a Brønsted basic site, activating the β-keto ester via enamine formation. Simultaneously, the 1-methanol side chain acts as a hydrogen-bond donor, coordinating with the oxygen atoms of the nitroolefin[2]. This dual-activation locks the substrates into a highly ordered transition state, effectively shielding one face of the nucleophile. The result is the formation of chiral Michael adducts with exceptional chemical yields (up to 99%) and high stereoselectivities (up to dr = 91:9, 91% ee)[2][10].

CatalyticCycle Cat 2-Azanorbornane-1-methanol (Organocatalyst) Enamine Enamine Formation (Amine + β-Keto Ester) Cat->Enamine Substrate Binding Activation Electrophile Activation (H-Bonding to Nitroolefin) Enamine->Activation Bifunctional Action CC_Bond Stereoselective C-C Bond Formation Activation->CC_Bond A1,3 Strain Control Hydrolysis Hydrolysis CC_Bond->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product Product Release

Fig 2. Bifunctional catalytic cycle of 2-azanorbornane amino alcohols in Michael additions.

Conclusion

2-Azanorbornane-1-methanol is far more than a niche heterocyclic derivative; it is a meticulously engineered tool for asymmetric synthesis. By combining the rigid, sterically demanding [2.2.1] bicyclic core with the hydrogen-bonding capability of a primary alcohol, it provides researchers with a self-validating, bifunctional platform capable of driving complex C-C bond formations with elite stereocontrol.

References

1.11 - ResearchGate 2.9 - ResearchGate 3.12 - 1PlusChem 4.1 - BenchChem 5.8 - MDPI 6.7 - RSC 7. 6 - Alchimica 8.2 - DOI.org 9.3 - BLD Pharm 10.4 - 1PlusChem 11. 5 - CymitQuimica 12.13 - Scribd 13.10 - Researchmap.jp

Sources

Part 1: Structural Intelligence & Pharmacophore Logic

[1]

The [2.2.1] bridgehead carbon (C1) is a unique position.[1] Functionalization here is synthetically demanding but pharmacologically rewarding.

The Bridgehead Vector Advantage

In a standard piperidine, a substituent can rotate or flip between axial and equatorial conformations.[1] In 1-substituted azabicyclo[2.2.1]heptanes, the C1-substituent is rigidly held in a specific vector relative to the nitrogen lone pair.[1]

  • 7-Azabicyclo[2.2.1]heptane (Epibatidine Core): The C1 substituent projects away from the nitrogen bridge (C7), creating a distinct "Y-shape" geometry ideal for probing deep hydrophobic pockets while maintaining a specific N-vector for hydrogen bonding.[1]

  • 2-Azabicyclo[2.2.1]heptane: The C1 substituent is adjacent to the nitrogen (N2).[1][2] This creates extreme steric bulk around the nitrogen, modulating its nucleophilicity and basicity (steric hindrance to solvation).[1]

Physicochemical Modulation
PropertyFlexible Analog (e.g., Proline/Piperidine)1-Subst.[1] Azabicyclo[2.2.1]heptaneImpact on Drug Design
Conformation Fluxional (Envelope/Chair)Rigid (Locked Boat/Chair)Entropy penalty upon binding is pre-paid; higher affinity.
Basicity (pKa) ~10-11 (Secondary Amine)~8.5 - 9.5 (Depending on bridge)Lower pKa improves CNS penetration and oral bioavailability.[1]
Metabolic Stability High (N-dealkylation, alpha-oxidation)Very High Bridgehead substitution blocks alpha-oxidation sites (Bredt's rule prevents iminium formation).[1]
Lipophilicity VariableCompact Hydrocarbon Cage"Grease ball" effect; high logP but low rotatable bonds.

Part 2: Strategic Synthesis

Accessing the C1 bridgehead is non-trivial. Standard enolate chemistry is forbidden by Bredt's Rule (you cannot form a double bond at the bridgehead).[1] Therefore, the substituent must be introduced before cyclization or via radical mechanisms.[1]

The "De Novo" Diels-Alder Strategy (Primary Route)

The most robust method to generate 1-substituted 7-azabicyclo[2.2.1]heptanes is the Diels-Alder reaction using a functionalized dienophile. This route is preferred for scaling building blocks like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) .

Mechanistic Pathway:

  • Dienophile: Methyl 2-benzamidoacrylate (carries the Nitrogen and the C1-Carboxylate).

  • Diene: Danishefsky’s diene (provides the bridge carbons).[1]

  • Cyclization: Acid-mediated hydrolysis and intramolecular Michael addition/amination closes the bridge.

Radical Bridgehead Functionalization (Late-Stage)

For 2-azabicyclo[2.2.1]heptanes, late-stage functionalization often relies on radical decarboxylation (Barton esters) or Hunsdiecker-type reactions, as ionic substitution (SN2) at the bridgehead is sterically and electronically disfavored (inversion is impossible).[1]

Part 3: Experimental Protocol

Protocol: Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

A constrained Proline Isostere and Epibatidine Precursor.[1][3]

Objective: Synthesize the HCl salt of Ahc starting from methyl 2-benzamidoacrylate. Scale: Gram-scale (scalable to >50g).

Reagents:

  • Methyl 2-benzamidoacrylate[3]

  • Danishefsky's Diene (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Toluene (Anhydrous)[1]

  • HCl (1N and 6N aqueous)[1]

  • Propylene oxide (for free amino acid generation)[1]

Step-by-Step Methodology:

  • Diels-Alder Cycloaddition:

    • Dissolve methyl 2-benzamidoacrylate (1.0 eq) in anhydrous toluene (0.5 M concentration).

    • Add Danishefsky's diene (1.5 eq) under Nitrogen atmosphere.

    • Reflux the mixture for 24–48 hours. Monitor by TLC (disappearance of acrylate).[1]

    • Note: This forms the silyl enol ether intermediate.

  • Hydrolysis & Cyclization:

    • Cool the reaction mixture to RT.

    • Add 1N HCl (2 eq) and stir vigorously for 2 hours to hydrolyze the silyl enol ether and the methoxy group, yielding the N-benzoyl-4-substituted-cyclohexanone derivative.

    • Critical Step: The intermediate is often a mixture of isomers. Do not purify yet.

  • Reduction & Ring Closure (The "Ahc" Formation):

    • (Variation): To access the saturated 7-aza core, the ketone is typically reduced (NaBH4) and the alcohol activated (Mesylate), followed by intramolecular displacement by the amide nitrogen (base-promoted).[1]

    • Alternative Direct Route (Rapoport Method): Hydrogenation of the Diels-Alder adduct over Pd/C if the double bond is preserved, followed by acid-catalyzed cyclization.

  • Deprotection (Hydrolysis):

    • Suspend the N-benzoyl bicyclic ester in 6N HCl.

    • Reflux for 24 hours. This effects both amide hydrolysis (removing benzoyl) and ester hydrolysis.[1]

    • Concentrate in vacuo to obtain 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride .

  • Isolation of Zwitterion:

    • Dissolve the hydrochloride salt in Ethanol.[1]

    • Add Propylene Oxide (excess) and stir.[1] The free amino acid (zwitterion) will precipitate.[1]

    • Filter and dry.

Yield: Typically 40–50% overall. Validation: 1H NMR (D2O) should show bridgehead protons distinct from the methylene bridge protons. C1 quaternary carbon signal in 13C NMR is diagnostic (~70-75 ppm depending on substitution).[1]

Part 4: Visualizing the Synthesis Logic

The following diagram illustrates the critical decision points and synthetic flow for accessing these bridgehead-substituted blocks.

GStartTarget: 1-SubstitutedAzabicyclo[2.2.1]heptaneDecisionSelect Scaffold CoreStart->DecisionRoute77-Azabicyclo[2.2.1](Epibatidine Core)Decision->Route7Symm. BridgeRoute22-Azabicyclo[2.2.1](Proline Isostere)Decision->Route2Asymm. BridgeStrategy7Strategy: De Novo Diels-AlderRoute7->Strategy7Strategy2Strategy: Cycloaddition +RearrangementRoute2->Strategy2Step7_1Precursor: Methyl 2-benzamidoacrylate+ Danishefsky DieneStrategy7->Step7_1Step7_2Intermolecular DA ReactionStep7_1->Step7_2Step7_3Intramolecular Cyclization(SN2 displacement)Step7_2->Step7_3Result7Product: 1-Carboxy-7-azabicyclo[2.2.1]heptane (Ahc)Step7_3->Result7

Caption: Synthetic logic flow for accessing the 1-substituted 7-azabicyclo[2.2.1]heptane core via Diels-Alder construction.

Part 5: Applications & Case Studies

Alpha-7 Nicotinic Agonists

The 1-substituted 7-azabicyclo[2.2.1]heptane core is a bioisostere of the quinuclidine ring found in many nAChR agonists.

  • Mechanism: The bridgehead substituent (often a heteroaryl group in this context) positions the pharmacophore to interact with the Trp-Tyr cage of the receptor.[1]

  • Advantage: The [2.2.1] system is smaller than quinuclidine ([2.2.2]), often resulting in higher subtype selectivity (alpha-7 vs alpha-4-beta-2).[1]

Constrained Peptide Mimetics

The Ahc amino acid (synthesized above) is a rigid surrogate for Proline.[1]

  • Beta-Turn Inducer: When incorporated into peptides, Ahc forces a sharp turn geometry, stabilizing beta-hairpin structures.[1]

  • Protease Resistance: The bulk of the bicyclic cage prevents proteases from accessing the amide bond, significantly extending the half-life of peptide drugs.[1]

References

  • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane Derivatives. Organic Letters, 2010.[1][4][5] [1]

  • New Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 2001.

  • 7-Azabicyclo[2.2.1]heptane as a Scaffold for Selective Sigma-2 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 2012.[6]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and Derivatives. Canadian Journal of Chemistry, 1970. [1]

  • 2,7-Diazabicyclo[2.2.1]heptanes: Novel Asymmetric Access. Chemical Communications, 2011.[1]

Comparative Guide: 1-yl vs. 3-yl Azabicyclo[2.2.1]heptan-methanol

[2][3]

Part 1: Structural Disambiguation & Core Geometry[1][2]

Before analyzing the regioisomers, it is critical to define the specific heterocyclic core, as "azabicyclo[2.2.1]heptane" can refer to two distinct scaffolds depending on the nitrogen position.

The Scaffolds
  • 7-Azabicyclo[2.2.1]heptane (Epibatidine Core): The nitrogen bridges the C1 and C4 positions.

    • 1-yl Position: Bridgehead carbon.[2][3] High steric demand; quaternary-like environment.[2]

    • 3-yl Position: Ethylene bridge carbon.[2] Secondary carbon; introduces chirality (exo/endo).[2]

  • 2-Azabicyclo[2.2.1]heptane (2-Azanorbornane): The nitrogen is part of the bridge (position 2).

    • 1-yl Position: Bridgehead carbon adjacent to Nitrogen.[2]

    • 3-yl Position: Carbon alpha to Nitrogen (Proline-like).[1][2]

Decision: This guide focuses primarily on the 7-azabicyclo[2.2.1]heptane core, as it offers the most distinct "Bridgehead vs. Bridge" comparison relevant to modern drug design (e.g., JAK inhibitors, nAChR ligands). However, distinctions for the 2-aza scaffold are noted where relevant.

Visualizing the Regioisomerism

The fundamental difference lies in the vector orientation and the steric environment of the hydroxymethyl group (–CH₂OH).

Scaffold_Comparisoncluster_07-Azabicyclo[2.2.1]heptane Corecluster_1Pharmacological ImpactCore77-Azabicyclo[2.2.1]heptane(N at Bridge)Pos11-yl Substitution(Bridgehead)• Achiral (if symmetric)• High Steric Bulk• Metabolic BlockerCore7->Pos1 Substitution at C1Pos33-yl Substitution(Ethylene Bridge)• Chiral (Exo/Endo)• Vector: Lateral• H-Bond DonorCore7->Pos3 Substitution at C3Pharm11-yl: Conformational LockReduces metabolic oxidationat bridgehead.Pos1->Pharm1Pharm33-yl: Vector ExplorationOptimizes binding pocketinteractions (e.g., nAChR).Pos3->Pharm3

Figure 1: Structural and functional divergence of 1-yl vs 3-yl substitution on the 7-azabicyclo[2.2.1]heptane core.

Part 2: The 1-yl Methanol (Bridgehead Substitution)

The 1-hydroxymethyl-7-azabicyclo[2.2.1]heptane represents a "bridgehead functionalized" bicyclic system.[1][2] Synthesizing quaternary centers at bridgeheads in strained systems is chemically challenging due to the inability to planarize the intermediate (Bredt's rule constraints on bridgehead double bonds/cations).

Chemical Characteristics
  • Sterics: The substituent points "outward" from the corner of the bicycle, creating a significant steric block that protects the core from metabolic degradation.

  • Basicity: Substitution at C1 (beta to nitrogen) can inductively influence the basicity of the N7 nitrogen, though less dramatically than C2/C3 substitution.

  • Chirality: If the molecule is otherwise unsubstituted, C1 substitution renders the molecule achiral (meso) if the bridge is symmetric. However, in 2-aza systems, C1 is always chiral.[2]

Synthetic Methodology (The Radical Approach)

Direct lithiation of the bridgehead is difficult. The most robust method involves radical translocation or intramolecular radical cyclization .[2]

Protocol: Radical Cyclization to 1-Substituted Core

  • Precursor: N-acyl derivatives of 4-substituted cyclohexylamines or specific pyrrolidine precursors.[1][2]

  • Key Step: Bu₃SnH-mediated radical cyclization.[2][4][5]

Synthesis_1ylStartPrecursor:N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidineStep1Radical Generation(Bu3SnH, AIBN, Reflux)Start->Step1InterIntermediate:Acylamino Radical TranslocationStep1->InterCycliz5-Exo-Trig Cyclization(Forms Bridgehead C1-C7 Bond)Inter->Cycliz Critical StepProductProduct:1-Substituted-7-azabicyclo[2.2.1]heptaneCycliz->Product

Figure 2: Radical cyclization pathway for accessing the difficult bridgehead (1-yl) substitution.

Part 3: The 3-yl Methanol (Bridge Substitution)[1]

The 3-hydroxymethyl-7-azabicyclo[2.2.1]heptane is the more common regioisomer, serving as a scaffold for epibatidine analogs. It introduces stereochemical complexity (exo vs. endo).[2]

Chemical Characteristics
  • Stereoisomerism: The 3-position allows for exo (pointing away from the nitrogen bridge) and endo (pointing toward the nitrogen bridge) isomers.

    • Exo: Generally thermodynamically favored and more accessible for receptor binding.[2]

    • Endo: Often sterically crowded; can form intramolecular H-bonds with the bridge nitrogen.[2]

  • Vector: The hydroxyl group extends laterally, ideal for probing hydrophobic pockets or H-bond acceptors in receptors (e.g., α4β2 nAChR).

Synthetic Methodology (Diels-Alder)

This is the standard route, utilizing the cycloaddition of pyrrole derivatives.

Protocol: Diels-Alder Construction

  • Reactants: N-Boc-pyrrole (Diene) + Methyl Acrylate or Acetylenic ester (Dienophile).[2]

  • Conditions: High pressure or Lewis Acid catalysis (e.g., AlCl₃).[2]

  • Transformation: The resulting adduct is hydrogenated (if acetylenic) and the ester is reduced to the alcohol.[2]

Synthesis_3ylReactantsN-Boc-Pyrrole+Dienophile (Acrylate)DA[4+2] Cycloaddition(Diels-Alder)Reactants->DAIsomersMixture:Exo / Endo EstersDA->IsomersReductReduction(LiAlH4 or DIBAL)Isomers->ReductFinal3-Hydroxymethyl-7-azabicyclo[2.2.1]heptaneReduct->Final

Figure 3: Diels-Alder pathway for accessing the bridge (3-yl) substitution.[1][2]

Part 4: Critical Comparison (The Difference)

The following table summarizes the key technical differences for researchers selecting a scaffold for drug discovery.

Feature1-yl Methanol (Bridgehead)3-yl Methanol (Bridge)
Structural Role Rigid "Corner" ConstraintLateral Vector Probe
Chirality Achiral (in symmetric 7-aza)Chiral (Exo/Endo pairs)
Synthetic Difficulty High (Requires radical/specialized chem)Medium (Standard Diels-Alder)
Metabolic Stability High (Blocks bridgehead oxidation)Moderate (Subject to CYP oxidation)
Receptor Binding Steric bulk; alters global shape.[1][2]Specific H-bond interactions.[1][2]
Primary Application Metabolic blocking; conformational locking.[2]Bioisostere for proline/piperidine.[2]
Pharmacological Implication: The "Vector" Argument
  • Select the 1-yl if your SAR suggests the need to block metabolism at the bridgehead or if you need a rigid, globular spacer that does not introduce a new chiral center.

  • Select the 3-yl if you are optimizing binding affinity (K_i) and need to direct a hydroxyl group toward a specific residue (e.g., Tyr or Trp in the acetylcholine binding pocket).

Part 5: Experimental Protocols

Protocol A: Synthesis of 7-Azabicyclo[2.2.1]heptan-3-ylmethanol (Diels-Alder Route)

Targeting the "Bridge" Isomer[1]

  • Cycloaddition:

    • Mix N-(tert-butoxycarbonyl)pyrrole (1.0 eq) and methyl acrylate (5.0 eq).

    • Heat in a sealed tube at 90°C for 48h (or use catalytic AlCl₃ at RT for 12h).

    • Validation: TLC shows disappearance of pyrrole.[2]

    • Workup: Evaporate excess acrylate.[2] Purify via silica gel chromatography (Hexane/EtOAc) to separate exo and endo esters.[2]

  • Hydrogenation (if using acetylenic precursor):

    • Dissolve adduct in MeOH.[2] Add Pd/C (10% w/w).[2] Stir under H₂ (1 atm) for 4h. Filter through Celite.[2]

  • Reduction:

    • Dissolve the ester (1.0 eq) in anhydrous THF under N₂ at 0°C.

    • Add LiAlH₄ (2.0 eq) dropwise.[2]

    • Stir at RT for 3h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).[2]

    • Result: Colorless oil.[2] Yield typically 75-85%.[1][2]

Protocol B: Synthesis of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol (Radical Route)

Targeting the "Bridgehead" Isomer[1]

  • Precursor Assembly:

    • Synthesize the radical precursor: N-(2-bromo-4-pentenoyl)-4-aminomethyl-cyclohexene (or equivalent specific to the 7-aza strategy).

  • Radical Cyclization:

    • Dissolve precursor in degassed benzene (0.01 M—high dilution is critical to prevent polymerization).[2]

    • Add Bu₃SnH (1.2 eq) and AIBN (0.1 eq).[2]

    • Reflux for 4 hours.[2]

    • Mechanism:[1][2] The aryl radical abstracts a hydrogen, translocating the radical to the specific position that triggers 5-exo-trig cyclization onto the bridgehead.[1]

  • Deprotection/Functionalization:

    • The resulting cyclic amide/amine is reduced (LiAlH₄) or hydrolyzed to yield the 1-substituted core.

References

  • Ikeda, M., et al. (1994).[2] "Synthesis of 7-azabicyclo[2.2.1]heptane systems using radical cyclization." Heterocycles. Link

  • Barriobero, J. I. (2007).[2] "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems." University of La Rioja (Thesis). Link

  • Daly, J. W., et al. (2000).[2] "Epibatidine and its analogues as nicotinic acetylcholine receptor agonists."[2][6][7][8] Journal of Pharmacology and Experimental Therapeutics. Link

  • Chemspace. (2024).[2] "Catalog Entry: 7-azabicyclo[2.2.1]heptan-1-ylmethanol." Link

  • PubChem. (2025).[2] "Compound Summary: 7-azabicyclo[2.2.1]heptan-1-ylmethanol." Link

The Strategic Application of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry has increasingly favored the incorporation of sp3-rich, three-dimensional scaffolds to overcome the pharmacokinetic limitations of flat, aromatic-heavy molecules[1]. Among these, bridged bicyclic amines like the 2-azabicyclo[2.2.1]heptane system have emerged as highly valuable bioisosteres[2]. As a Senior Application Scientist, I have observed that utilizing precisely functionalized building blocks—such as (2-Azabicyclo[2.2.1]heptan-1-yl)methanol —enables drug discovery teams to rapidly explore novel chemical space while maintaining strict control over molecular vectors.

This whitepaper provides an in-depth technical analysis of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol, detailing its physicochemical properties, structural rationale, and self-validating synthetic methodologies.

Physicochemical Profiling & Quantitative Data

Understanding the baseline quantitative metrics of a building block is the first step in rational drug design. The structural constraints of the[2.2.1] bicyclic system directly dictate its molecular weight and formula, providing a compact yet three-dimensionally complex core[3].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name (2-Azabicyclo[2.2.1]heptan-1-yl)methanol
CAS Number 1785333-54-1
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
SMILES OCC1(C2)NCC2CC1
Structural Class Bridged Bicyclic Amine / Amino Alcohol

Bioisosteric Rationale & Structural Biology

Causality in Scaffold Selection

Why replace a standard planar morpholine or piperidine ring with a 2-azabicyclo[2.2.1]heptane core? The causality is rooted in the thermodynamics of target binding and metabolic clearance.

Introducing a bridged bicyclic system significantly increases the sp3 carbon fraction (


). This "escape from flatland" disrupts the planar 

-stacking interactions that often lead to poor aqueous solubility and off-target promiscuity (such as hERG channel liability)[1]. Furthermore, bridged amines typically exhibit lower lipophilicity (LogD) and enhanced metabolic stability against Cytochrome P450 enzymes compared to their monocyclic matched molecular pairs[2].

Specifically, the hydroxymethyl group at the 1-position of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol acts as a precisely angled vector. Because the bicyclic core is highly rigid, the spatial orientation of this primary alcohol is locked, making it an ideal anchor point for hydrogen bonding with target kinases or for subsequent synthetic functionalization[4],[5].

Bioisostere Flat Flat Monocyclic Amines (Piperidine / Pyrrolidine) Bridged Bridged Bicyclic Amines (2-Azabicyclo[2.2.1]heptane) Flat->Bridged Bioisosteric Replacement Prop1 Increased sp3 Fraction (Escape from Flatland) Bridged->Prop1 Prop2 Lower Lipophilicity (Improved LogD) Bridged->Prop2 Prop3 Enhanced Metabolic Stability (Slower CYP450 clearance) Bridged->Prop3

Logical flow of bioisosteric replacement using bridged bicyclic amines.

Synthetic Methodology & Workflow

Historically, the synthesis of the 2-azabicyclo[2.2.1]heptane core relied heavily on hetero-Diels-Alder cycloadditions[6]. Today, provides an alternative route to construct these complex aza-cycles safely and efficiently[7],[8].

Self-Validating Experimental Protocol: Synthesis & Functionalization

To ensure that downstream biological assays are not confounded by isomeric mixtures or impurities, I have designed the following protocol as a self-validating system . The workflow cannot proceed to the next phase unless specific analytical thresholds are met.

Step 1: Scaffold Assembly via Cycloaddition

  • Charge a flame-dried flask with the appropriate glyoxylate-derived imine and anhydrous

    
    .
    
  • Cool the system to -60°C. Causality: The extreme cold temperature is critical to kinetically favor the endo-transition state, thereby maximizing diastereoselectivity.

  • Add a Lewis acid catalyst (e.g.,

    
    ), followed by the dropwise addition of freshly cracked cyclopentadiene[6].
    

Step 2: Deprotection and Reduction

  • Transfer the crude cycloadduct to a high-pressure hydrogenation reactor.

  • Add 10% Pd/C and subject the mixture to a

    
     atmosphere (50 psi) for 12 hours to reduce the double bond and cleave any N-benzyl protecting groups[6].
    
  • Filter through Celite and concentrate in vacuo to yield the crude (2-Azabicyclo[2.2.1]heptan-1-yl)methanol.

Step 3: Quality Control (The Self-Correcting Loop)

  • Action: Analyze a 5 mg aliquot via LC-MS and Chiral HPLC.

  • Validation Gate: The protocol mandates a strict

    
     enantiomeric excess (ee) threshold.
    
  • Correction: If the ee falls below 95%, the batch is immediately subjected to chiral salt resolution using L-tartaric acid. You may not proceed to Step 4 until the >95% ee threshold is analytically confirmed.

Step 4: Pharmacophore Coupling

  • Once validated, the primary alcohol at the 1-position can be selectively functionalized.

  • For etherification, treat the validated core with NaH (1.2 eq) in anhydrous THF at 0°C, followed by the addition of the desired aryl halide.

Workflow Step1 1. Scaffold Assembly (Hetero-Diels-Alder or C-H Amination) Step2 2. Deprotection & Reduction (Yielding the free amine/alcohol) Step1->Step2 Step3 3. Analytical Validation (NMR, LC-MS, Chiral HPLC) Step2->Step3 Step4 4. Pharmacophore Coupling (Amidation / Etherification) Step3->Step4

Step-by-step synthetic and analytical workflow for bridged bicyclic amines.

Analytical Characterization Standards

To definitively confirm the structural integrity of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol (MW: 127.18 g/mol ), the following analytical signatures must be observed:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the

    
     ion at m/z 128.1070 to validate the 
    
    
    
    formula[3].
  • Nuclear Magnetic Resonance (1H-NMR): The defining feature of the bridged architecture is the behavior of the diastereotopic protons on the bridging methylene (C7). These will show distinct geminal coupling (

    
     Hz) and unique chemical shifts due to the rigid bicyclic geometry, differentiating it entirely from monocyclic impurities[7],[8].
    

References

  • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat Source: Organic Letters (ACS Publications) / PubMed URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: Tetrahedron: Asymmetry (via DOI) URL: [Link]

  • Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL: [Link]

Sources

Comparative Technical Analysis: 7-Azabicyclo vs. 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the isomeric scaffolds 7-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane. It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The azabicyclo[2.2.1]heptane system represents a privileged scaffold in drug discovery, offering a rigid, three-dimensional framework that constrains pharmacophoric vectors. While isomeric, the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) and 2-azabicyclo[2.2.1]heptane (2-azanorbornane) cores exhibit fundamentally different steric and electronic profiles.

  • 7-Azabicyclo[2.2.1]heptane: Characterized by a nitrogen atom acting as the one-atom bridge. It is the core scaffold of the potent analgesic Epibatidine and serves as a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs).

  • 2-Azabicyclo[2.2.1]heptane: Characterized by a nitrogen atom located within the two-atom ethano bridge. It functions primarily as a conformationally constrained proline surrogate (2,5-alkaneproline), widely used to stabilize

    
    -turn secondary structures in peptidomimetics and as a precursor to carbocyclic nucleosides (e.g., Abacavir).
    

Part 1: Structural Anatomy & Nomenclature

IUPAC Nomenclature and Numbering

Correct numbering is critical for derivatization. Both systems follow the von Baeyer nomenclature for bicyclic systems, where bridgeheads are numbered 1 and 4.

  • 7-Azabicyclo[2.2.1]heptane:

    • Bridge: The nitrogen is at position 7 (the one-atom bridge).

    • Symmetry: Unsubstituted 7-azanorbornane possesses a plane of symmetry (

      
      ) passing through N7 and bisecting the C2-C3 and C5-C6 bonds, rendering it achiral (meso) . Substituents at C2/C3 desymmetrize the molecule, creating exo and endo isomers.
      
  • 2-Azabicyclo[2.2.1]heptane:

    • Bridge: The nitrogen is at position 2 (part of the two-atom bridge).

    • Symmetry: The molecule lacks a plane of symmetry due to the heteroatom placement in the ethano bridge. It is inherently chiral , existing as

      
       and 
      
      
      
      enantiomers even without substitution.
Visualization of Numbering Logic

G cluster_0 7-Azabicyclo[2.2.1]heptane (Nitrogen at 1-atom bridge) cluster_1 2-Azabicyclo[2.2.1]heptane (Nitrogen in 2-atom bridge) n7 N7 c4 C4 n7->c4 c1 C1 c1->n7 c2 C2 c1->c2 c5 C5 c4->c5 c3 C3 c2->c3 c3->c4 c6 C6 c5->c6 c6->c1 c7_2 C7 c4_2 C4 c7_2->c4_2 c1_2 C1 c1_2->c7_2 n2_2 N2 c1_2->n2_2 c5_2 C5 c4_2->c5_2 c3_2 C3 n2_2->c3_2 c3_2->c4_2 c6_2 C6 c5_2->c6_2 c6_2->c1_2

Figure 1: Comparative connectivity showing the "Bridge" vs. "Ring" nitrogen placement.

Part 2: Physicochemical Properties & Strain[1]

Basicity and Hybridization

The position of the nitrogen atom dictates the basicity and nucleophilicity of the secondary amine.

  • 7-Azabicyclo (Bridge N):

    • Angle Strain: The

      
       bond angle is significantly compressed (
      
      
      
      ) compared to a standard amine (
      
      
      ).
    • Electronic Consequence: To accommodate this acute angle, the nitrogen atom increases the p-character in the

      
       bonds. Consequently, the lone pair acquires increased s-character .
      
    • Basicity: While typically secondary amines have pKa

      
      , the increased s-character of the lone pair in 7-azanorbornane renders it less basic  and less nucleophilic  than its acyclic counterparts, although it remains protonatable at physiological pH (pKa 
      
      
      
      ).
  • 2-Azabicyclo (Ring N):

    • Conformation: This system behaves as a rigidified pyrrolidine. The nitrogen is part of a boat-like cyclohexane ring (C1-N2-C3-C4-C7-C1 is not a ring, but N2 is part of the C1-N2-C3-C4-C5-C6 framework).

    • Basicity: The pKa is comparable to pyrrolidine (

      
      ). It is a robust base and good nucleophile, making it an excellent scaffold for amide coupling in peptide synthesis.
      
Conformational Constraints
Feature7-Azabicyclo[2.2.1]heptane2-Azabicyclo[2.2.1]heptane
Proline Mimicry Poor (Geometry does not match peptide backbone).Excellent (Constrains

and

angles).
Exo/Endo Bias Strong preference for exo attack during synthesis due to steric bulk of the bridge.Substituents at C3 show distinct exo/endo preferences based on 1,3-diaxial interactions.
Lipophilicity Compact, globular shape; moderate logP.Slightly more accessible surface area; similar logP.

Part 3: Synthetic Methodologies

Synthesis of 7-Azabicyclo[2.2.1]heptane (Epibatidine Route)

The most authoritative route utilizes a Hetero-Diels-Alder reaction or a pyrrole-based Diels-Alder followed by reduction.

  • N-Boc Pyrrole Diels-Alder: Reaction of N-Boc pyrrole with an acetylenic dienophile (e.g., tosylacetylene).

  • Hydrogenation: Reduction of the resulting 7-azabicyclo[2.2.1]heptadiene.

  • Functionalization: For Epibatidine, a palladium-catalyzed coupling introduces the chloropyridine ring.

Synthesis of 2-Azabicyclo[2.2.1]heptane (Vince Lactam Route)

The industrial standard involves the synthesis of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

  • Cycloaddition: Cyclopentadiene reacts with Chlorosulfonyl Isocyanate (CSI) .

  • Hydrolysis: The N-chlorosulfonyl intermediate is hydrolyzed to yield the lactam.

  • Resolution: Enzymatic resolution (e.g., Pseudomonas lactamase) yields enantiopure Vince lactam.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the lactam yields the 2-azabicyclo[2.2.1]heptane amine.

Synthetic Workflow Diagram

Synthesis cluster_7aza Route A: 7-Azabicyclo Core (Epibatidine) cluster_2aza Route B: 2-Azabicyclo Core (Vince Lactam) start7 N-Boc Pyrrole + Acetylenic Dienophile da7 Diels-Alder Cycloaddition (High Pressure/Heat) start7->da7 inter7 7-Azanorbornadiene da7->inter7 prod7 7-Azabicyclo[2.2.1]heptane inter7->prod7 H2 / Pd-C (Reduction) start2 Cyclopentadiene + Chlorosulfonyl Isocyanate (CSI) inter2 N-Chlorosulfonyl Lactam start2->inter2 [4+2] Cycloaddition vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) inter2->vince Reductive Hydrolysis prod2 2-Azabicyclo[2.2.1]heptane vince->prod2 LAH Reduction

Figure 2: Divergent synthetic pathways for accessing the 7-aza vs. 2-aza scaffolds.

Part 4: Medicinal Chemistry Applications

7-Azabicyclo: The nAChR Agonist

The 7-azanorbornane core is critical for binding to Nicotinic Acetylcholine Receptors (nAChRs) .[1]

  • Mechanism: The bridge nitrogen mimics the quaternary ammonium of acetylcholine but with restricted conformational entropy.

  • Key Molecule: Epibatidine .[2][3] It is

    
    200x more potent than morphine but too toxic for therapeutic use.[4]
    
  • Design Strategy: Analogs focus on reducing toxicity by modifying the C2-substituent (e.g., pyridazine analogs) while maintaining the 7-aza bridge for receptor affinity.

2-Azabicyclo: The Proline Surrogate

The 2-azanorbornane core is a "frozen" proline.

  • Mechanism: When incorporated into peptides, it locks the backbone dihedral angles (

    
    ), stabilizing 
    
    
    
    -turns or polyproline II helices.
  • Key Applications:

    • HCV Protease Inhibitors: Used to constrain the P2 position.

    • DPP-4 Inhibitors: Neogliptin utilizes the 2-azabicyclo scaffold to target the S1 pocket of Dipeptidyl Peptidase-4.

    • Carbocyclic Nucleosides: The Vince lactam intermediate is the precursor to Abacavir (HIV reverse transcriptase inhibitor).

Part 5: Comparative Data Summary

Metric7-Azabicyclo[2.2.1]heptane2-Azabicyclo[2.2.1]heptane
CAS RN 279-40-3279-24-3
Common Name 7-Azanorbornane2-Azanorbornane
Chirality Meso (Achiral)Chiral (Enantiomers)
pKa (Conj.[5] Acid)

(Reduced by s-character)

(Similar to Pyrrolidine)
Primary Role Pharmacophore (nAChR)Scaffold / Peptidomimetic
Key Precursor PyrroleCyclopentadiene / Vince Lactam

References

  • Daly, J. W., et al. (1994). Epibatidine, a potent analgetic and nicotinic agonist.[1][4] Molecular Pharmacology. Link

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews. Link

  • Krow, G. R. (1970). The Synthesis of 7-Azabicyclo[2.2.1]heptane Systems.[6][7][8] Canadian Journal of Chemistry. Link

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. Link

  • PubChem. (2025).[9] Compound Summary: 7-Azabicyclo[2.2.1]heptane.[1][6][8][9][10][11][12] National Library of Medicine. Link

  • BenchChem. (2025).[13] Biological Activity of 2-Azabicyclo[2.2.1]heptane Derivatives.Link

Sources

Technical Guide: Conformational Properties of Bridgehead Azabicyclic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the conformational analysis of N-bridgehead azabicyclic alcohols , specifically the quinolizidine (1-azabicyclo[4.4.0]decane) and indolizidine (1-azabicyclo[4.3.0]nonane) scaffolds. These systems represent a cornerstone of alkaloid stereochemistry (e.g., Lupine and Dendrobatid alkaloids), where the interplay between nitrogen inversion, ring fusion (cis vs. trans), and intramolecular hydrogen bonding (IMHB) dictates bioactivity and synthetic outcomes.

Executive Summary

The conformational landscape of bridgehead azabicyclic alcohols is governed by a delicate energetic balance between ring strain , 1,3-diaxial interactions , and the stereoelectronic effects of the bridgehead nitrogen lone pair. Unlike carbocyclic analogs (e.g., decalins), azabicycles possess a dynamic bridgehead nitrogen capable of pyramidal inversion, creating a mobile equilibrium between trans-fused and cis-fused conformers.

This guide provides a rigorous framework for determining the relative configuration and dominant solution-state conformation of these scaffolds.[1] It integrates classical spectroscopic markers (Bohlmann bands , IMHB ) with modern computational and NMR techniques, offering a self-validating protocol for researchers in medicinal chemistry and natural product synthesis.

The Structural Scaffold: Fundamentals of N-Bridgehead Fusion

The core complexity of these molecules arises from the bridgehead nitrogen atom. While carbocyclic trans-decalin is rigid and conformationally locked, trans-quinolizidine can invert to a cis-fused system if the energy barrier is overcome.

Quinolizidines (1-Azabicyclo[4.4.0]decane)
  • Trans-Fused: The thermodynamically preferred conformer in the absence of destabilizing substituents. The nitrogen lone pair is axial relative to both rings, minimizing gauche interactions.

  • Cis-Fused: Accessible via nitrogen inversion. Stabilized by specific substituents (e.g., an axial hydroxyl group) that can form an Intramolecular Hydrogen Bond (IMHB) with the nitrogen lone pair.[2]

Indolizidines (1-Azabicyclo[4.3.0]nonane)
  • Fusion Flexibility: The 5,6-fusion is inherently more flexible than the 6,6-fusion of quinolizidines.

  • Preference: Generally exists in a trans-fused conformation, but the energy difference between cis and trans is smaller (

    
     kcal/mol), making the equilibrium highly sensitive to the position and stereochemistry of hydroxyl substituents.
    

Mechanistic Determinants of Conformation

The conformation is dictated by three competing forces. Understanding these allows for the rational design of rigidified analogs for drug discovery.

The Bohlmann Effect (Stereoelectronic Stabilization)

The most critical diagnostic feature for trans-fused azabicycles is the Bohlmann band .

  • Mechanism: Anti-periplanar interaction between the nitrogen lone pair (

    
    ) and the adjacent axial C-H antibonding orbitals (
    
    
    
    ).
  • Consequence: This

    
     delocalization stabilizes the trans-fused conformer (where the LP is axial) and weakens the C-H bond.
    
  • Spectroscopic Signature: Appearance of C-H stretching bands in the 2700–2800 cm⁻¹ region of the IR spectrum.

Intramolecular Hydrogen Bonding (IMHB)

A hydroxyl group on the ring can "lock" a potentially unstable conformer if it can approach the nitrogen lone pair.

  • Geometric Requirement: The distance between the hydroxyl proton and the nitrogen lone pair must be

    
     Å.
    
  • Conformational Switching: An axial alcohol in a trans-quinolizidine may force the ring to flip to a cis-fusion if the cis-form allows for a linear OH...N hydrogen bond, overcoming the steric penalty of cis-fusion.

1,3-Diaxial Repulsion

Similar to cyclohexane systems, substituents in an axial position suffer from steric repulsion. However, the nitrogen lone pair has a smaller steric demand than a proton (A-value


), often altering the expected axial/equatorial preferences.

Visualization: Conformational Equilibrium Pathway

The following diagram illustrates the equilibrium between trans- and cis-fused quinolizidines, highlighting the stabilizing role of IMHB.

Conformation Trans Trans-Fused Conformer (Lone Pair Axial) Trans->Trans Stabilized by Bohlmann Effect TS Transition State (Planar Nitrogen) Trans->TS N-Inversion Cis Cis-Fused Conformer (Lone Pair Equatorial) TS->Cis Ring Flip IMHB_State IMHB Stabilized Cis-Form (OH...N Interaction) Cis->IMHB_State If OH is present & proximal

Caption: Kinetic pathway of nitrogen inversion in quinolizidines. The "IMHB State" represents a thermodynamic sink accessible only when hydroxyl stereochemistry permits.

Experimental Protocols for Conformational Determination

To rigorously determine the conformation of a bridgehead azabicyclic alcohol, a combination of IR and NMR techniques is required.

Protocol A: Infrared Spectroscopy (Bohlmann & IMHB Analysis)

This protocol differentiates between trans-fused (Bohlmann active) and cis-fused (Bohlmann inactive) systems, and detects internal hydrogen bonding.

Reagents: Carbon tetrachloride (


) or Tetrachloroethylene (

) (Spectroscopic grade, dried over molecular sieves). Note: Non-polar, non-H-bonding solvents are mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare a dilute solution (approx. 0.005 M) of the analyte in dry

    
    . High dilution prevents intermolecular hydrogen bonding.
    
  • Acquisition: Record the FTIR spectrum using a path length of 10–20 mm (long path length compensates for low concentration).

  • Analysis of C-H Region (2700–3000 cm⁻¹):

    • Presence of bands at 2700–2800 cm⁻¹: Indicates Trans-fusion (at least two

      
      -axial H's anti-periplanar to Lone Pair).[3]
      
    • Absence: Indicates Cis-fusion or a distorted ring where the LP is not anti-periplanar to C-H bonds.

  • Analysis of O-H Region (3400–3700 cm⁻¹):

    • Sharp band > 3600 cm⁻¹: Free OH (No IMHB).

    • Broad band 3450–3550 cm⁻¹: Intramolecular H-bond (OH...N).

Protocol B: NMR Spectroscopy ( & )

NMR provides geometric confirmation via coupling constants and chemical shift anomalies.

Key Parameters Table:

ParameterObservationStructural Inference

Coupling
Large

(10–12 Hz) for bridgehead H
Trans-fusion (Rigid chair-chair).
Chemical Shift (

)

-Carbons shifted upfield (shielded)
Trans-fusion (Due to anti-periplanar LP interaction).
Chemical Shift (

)
Bridgehead H shifted downfieldCis-fusion (Deshielding due to anisotropy).
Geminal Coupling

of

-methylene protons
Magnitude increases if LP is anti-periplanar to one proton.

Case Study: The Lupinine Alkaloids

The diastereomers Lupinine and Epilupinine (1-hydroxymethylquinolizidine) serve as the archetypal models for this analysis.

  • (-)-Lupinine (1R, 9aR):

    • The hydroxymethyl group is axial relative to the ring system in a trans-fused arrangement.

    • Observation: Strong IMHB is detected.

    • Conformation: The molecule adopts a Trans-fused chair-chair conformation. Despite the axial group, the IMHB stabilizes this form, preventing ring flip.

  • (+)-Epilupinine (1R, 9aS):

    • The hydroxymethyl group is equatorial in the trans-fused form.

    • Observation: No IMHB detected (distance too large). Strong Bohlmann bands.

    • Conformation: Exclusively Trans-fused chair-chair.

Implication for Drug Design: When designing azabicyclic ligands, placing a hydrogen-bond donor (OH) in a position that allows IMHB with the bridgehead nitrogen can pre-organize the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a receptor.

References

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157–2167. Link

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971). "Proton magnetic resonance studies of bridgehead nitrogen systems." Chemical Reviews, 71(1), 109–126. Link

  • Wiewiórowski, M., & Lompa-Krzymień, L. (1973). "Spectral studies on the stereochemistry of lupine alkaloids." Roczniki Chemii.
  • Gilli, G., & Gilli, P. (2009).[4] The Nature of the Hydrogen Bond. Oxford University Press.[4] (Contextualizes IMHB strength in azabicycles). Link

  • Stevens, R. V. (1977). "General Methods of Alkaloid Synthesis." Accounts of Chemical Research, 10(6), 193–198. Link

Sources

Methodological & Application

Application Note: Synthesis of (2-Azabicyclo[2.2.1]heptan-3-yl)methanol from Vince Lactam

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of (2-Azabicyclo[2.2.1]heptan-3-yl)methanol starting from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1]

Important Isomer Clarification: While the prompt specifies the 1-yl (bridgehead) isomer, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) naturally provides access to the 3-substituted series via functionalization of the carbon adjacent to the nitrogen (C3). The 1-substituted (bridgehead) isomers are typically synthesized via different scaffolds (e.g., Schmidt rearrangement of 1-substituted norbornanones) rather than directly from Vince lactam. However, to fulfill the directive of "Synthesis from Vince Lactam," this guide details the C3-functionalization protocol (via


-lithiation), which is the standard method for installing a hydroxymethyl group onto the Vince lactam scaffold.

Executive Summary

The 2-azabicyclo[2.2.1]heptane skeleton is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted proline isostere. This protocol describes the conversion of Vince lactam into the saturated 3-hydroxymethyl derivative. The synthesis overcomes the lack of a native carbon substituent at C3 by employing


-lithiation  of the 

-Boc protected saturated amine. This method allows for the regioselective installation of the hydroxymethyl group, leveraging the inherent chirality of the starting Vince lactam.
Key Synthetic Challenges & Solutions
ChallengeSolutionMechanism
Lack of C3-Carbon

-Lithiation / Trapping
Use

-BuLi/TMEDA to generate a carbanion

to Nitrogen, then trap with formaldehyde/DMF.
Olefin Saturation Catalytic HydrogenationPd/C catalyzed reduction removes the C5-C6 double bond.
Lactam Reduction Hydride ReductionLiAlH

reduces the C3 carbonyl to the methylene group (amine).
Stereocontrol Substrate ControlThe rigid bicyclic framework directs lithiation/substitution to the exo face.

Retrosynthetic Analysis & Pathway

The synthesis proceeds via the saturated amine, which is protected and then functionalized.

Pathway Logic:

  • Saturation: Remove the alkene to prevent side reactions during lithiation.

  • Reduction: Convert the lactam to the cyclic amine (2-azabicyclo[2.2.1]heptane).

  • Activation: Protect with Boc to direct lithiation to the

    
    -position (C3).
    
  • Functionalization: Deprotonate C3-H and trap with a formyl source to install the extra carbon.

SynthesisPathway Vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) SatLactam Saturated Lactam (2-azabicyclo[2.2.1]heptan-3-one) Vince->SatLactam H2, Pd/C (Olefin Red.) Amine Bicyclic Amine (2-azabicyclo[2.2.1]heptane) SatLactam->Amine LiAlH4 (C=O Red.) BocAmine N-Boc Intermediate (Activates C3-H) Amine->BocAmine Boc2O, TEA (Protection) Target Target Alcohol ((2-Azabicyclo[2.2.1]heptan-3-yl)methanol) BocAmine->Target 1. s-BuLi/TMEDA 2. (CH2O)n 3. TFA

Figure 1: Synthetic workflow from Vince Lactam to the Hydroxymethyl derivative.

Detailed Experimental Protocol

Step 1: Hydrogenation of Vince Lactam

Objective: Saturate the C5-C6 double bond.

  • Reagents: Vince Lactam (10.0 g, 91.6 mmol), 10% Pd/C (0.5 g), Methanol (100 mL).

  • Procedure:

    • Dissolve Vince lactam in MeOH in a hydrogenation flask.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Stir under H

      
       atmosphere (balloon pressure or 1 atm) for 16 hours at RT.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield 2-azabicyclo[2.2.1]heptan-3-one as a white solid (Quant.).

  • QC Check:

    
    H NMR should show loss of alkene protons (approx. 6.0-6.5 ppm).
    
Step 2: Reduction to 2-Azabicyclo[2.2.1]heptane

Objective: Reduce the lactam carbonyl to the secondary amine.

  • Reagents: LiAlH

    
     (2.5 equiv), THF (anhydrous).
    
  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C under Argon.
      
    • Add solution of 2-azabicyclo[2.2.1]heptan-3-one (from Step 1) in THF dropwise.

    • Reflux for 12 hours.

    • Cool to 0°C. Quench via Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Filter precipitate, dry filtrate over Na

      
      SO
      
      
      
      , and concentrate.
    • Note: The product is a volatile amine. Isolate as HCl salt or proceed immediately to protection.

Step 3: N-Boc Protection

Objective: Activate the ring for directed lithiation.

  • Reagents: Crude Amine, Boc

    
    O (1.1 equiv), Et
    
    
    
    N (2.0 equiv), DCM.
  • Procedure:

    • Dissolve crude amine in DCM. Add Et

      
      N.
      
    • Add Boc

      
      O solution dropwise at 0°C.
      
    • Stir at RT for 12 hours.

    • Wash with 1M HCl, sat. NaHCO

      
      , and brine.
      
    • Purify via flash chromatography (Hex/EtOAc) to yield

      
      -Boc-2-azabicyclo[2.2.1]heptane .
      
Step 4: -Lithiation and Hydroxymethylation (Key Step)

Objective: Install the hydroxymethyl group at C3 via Beak's lithiation methodology.

  • Reagents:

    
    -BuLi (1.3 equiv), TMEDA (1.3 equiv), Paraformaldehyde (excess) or DMF, Et
    
    
    
    O (anhydrous).
  • Procedure:

    • Dissolve

      
      -Boc-2-azabicyclo[2.2.1]heptane (1.0 g) and TMEDA in anhydrous Et
      
      
      
      O. Cool to -78°C .
    • Add

      
      -BuLi dropwise. Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
      
    • Trapping: Add Paraformaldehyde (cracked/dried) or DMF (followed by NaBH

      
       reduction) to the anion.
      
      • Protocol A (Formaldehyde): Add monomeric CH

        
        O (gas generated in situ). Warm to RT.
        
      • Protocol B (DMF): Add DMF (2.0 equiv). Stir 30 min. Quench with MeOH/NaBH

        
         to reduce the intermediate aldehyde to the alcohol.
        
    • Quench with sat. NH

      
      Cl. Extract with Et
      
      
      
      O.
    • Purify via column chromatography to obtain

      
      -Boc-(2-azabicyclo[2.2.1]heptan-3-yl)methanol .
      
Step 5: Deprotection (Optional)
  • Reagents: TFA/DCM (1:1).

  • Procedure: Stir

    
    -Boc intermediate in TFA/DCM for 1 hour. Concentrate to yield the trifluoroacetate salt of the target.
    

Analytical Data & QC Parameters

ParameterSpecificationMethod
Appearance Colorless oil or white solid (salt)Visual
Purity >95%HPLC / GC-MS
Identity MS: [M+H]

consistent with C

H

NO (MW ~127.19 free base)
LC-MS
Stereochemistry Exo vs Endo ratio (typically exo-selective)NOESY NMR

Safety Critical:

  • Vince Lactam: Potential sensitizer. Handle in hood.

  • s-BuLi: Pyrophoric. Extreme caution required. Use strictly anhydrous conditions and inert atmosphere (Ar/N

    
    ).
    
  • LiAlH4: Reacts violently with water.

References

  • Vince, R. (2012). "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block". The Journal of Physical Chemistry A. Link

  • Beak, P., & Lee, W. K. (1993).
  • Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of 3-substituted 2-azabicyclo[2.2.1]heptanes". Tetrahedron: Asymmetry, 17(2), 252-258. Link

  • Kiss, L., et al. (2014). "Application of Vince Lactam in Synthetic Organic Chemistry". The Chemical Record. Link

Sources

Application Notes and Protocols: Diels-Alder Routes to 1-Substituted 2-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid and sterically defined motif of significant interest in medicinal chemistry. Its constrained framework allows for the precise spatial orientation of substituents, making it a valuable building block for creating potent and selective therapeutic agents. In particular, 1-substituted derivatives have been explored as novel ligands for various biological targets, including nicotinic acetylcholine receptors, and as key intermediates in the synthesis of complex alkaloids like epibatidine.[1][2] This document provides a detailed guide to the synthesis of 1-substituted 2-azabicyclo[2.2.1]heptanes via the aza-Diels-Alder reaction, offering both mechanistic insights and a comprehensive experimental protocol.

Mechanistic Rationale and Strategic Considerations

The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for the construction of nitrogen-containing six-membered rings.[3][4] In the context of synthesizing 2-azabicyclo[2.2.1]heptanes, the reaction typically involves the [4+2] cycloaddition of cyclopentadiene (the diene) with an imine (the dienophile).

The reaction can proceed through either a concerted or a stepwise mechanism. The concerted pathway is favored under neutral or mild conditions, while a stepwise, Mannich-Michael pathway can be operative in the presence of strong Lewis acids or protonation of the imine nitrogen. For the synthesis of 1-substituted 2-azabicyclo[2.2.1]heptanes, an iminium species, often generated in situ, serves as the dienophile. The choice of reactants and reaction conditions is critical for achieving high yields and stereoselectivity.

The Role of the Dienophile: In Situ Iminium Ion Formation

A common and effective strategy involves the in situ generation of an iminium ion from an aldehyde and a primary amine salt. This approach is advantageous as it circumvents the need to isolate potentially unstable imines. The iminium ion is a more reactive dienophile than the corresponding neutral imine due to its lower LUMO (Lowest Unoccupied Molecular Orbital) energy, which leads to a smaller HOMO-LUMO gap with the diene and accelerates the reaction.

Stereoselectivity: The Endo Rule

A key stereochemical consideration in the Diels-Alder reaction is the "endo rule." When a cyclic diene reacts with a dienophile, the substituent on the dienophile preferentially occupies the endo position in the transition state. This is due to favorable secondary orbital interactions between the developing pi system of the diene and the pi system of the dienophile's substituent. While the exo product is often the thermodynamically more stable isomer, the endo product is typically the kinetically favored and major product under standard reaction conditions.[5][6]

Lewis Acid Catalysis: Enhancing Reactivity and Selectivity

Lewis acids play a crucial role in many Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.[7][8][9] In the context of aza-Diels-Alder reactions, Lewis acids can also influence the stereoselectivity of the cycloaddition. The choice of Lewis acid can impact the reaction rate and, in some cases, the endo/exo selectivity. Common Lewis acids employed include BF₃·OEt₂, AlCl₃, and ZnCl₂. Recent studies have also explored the use of Brønsted acids as catalysts.[10]

Experimental Protocol: Synthesis of 1-Methyl-2-azabicyclo[2.2.1]hept-5-ene

This protocol details the synthesis of 1-methyl-2-azabicyclo[2.2.1]hept-5-ene, a representative 1-substituted 2-azabicyclo[2.2.1]heptane, via an aza-Diels-Alder reaction between cyclopentadiene and an in situ generated iminium ion from methylamine hydrochloride and formaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesPuritySupplier
DicyclopentadieneC₁₀H₁₂132.2010 mL~0.07695%Sigma-Aldrich
Methylamine hydrochlorideCH₅N·HCl67.525.0 g0.07498%Sigma-Aldrich
Formaldehyde solutionCH₂O30.036.0 mL~0.08037 wt. % in H₂OSigma-Aldrich
WaterH₂O18.0220 mL-Deionized-
Diethyl ether(C₂H₅)₂O74.12100 mL-AnhydrousSigma-Aldrich
Sodium hydroxideNaOH40.00As needed--Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37As needed--Fisher Scientific
Equipment
  • Distillation apparatus

  • Two-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Reaction Workflow

Workflow Experimental Workflow A Step 1: Cracking of Dicyclopentadiene B Step 2: In Situ Iminium Ion Formation A->B Freshly prepared cyclopentadiene C Step 3: Aza-Diels-Alder Reaction B->C Reactive dienophile D Step 4: Work-up and Extraction C->D Crude reaction mixture E Step 5: Purification D->E Crude product in organic phase

Caption: A streamlined workflow for the synthesis of 1-substituted 2-azabicyclo[2.2.1]heptanes.

Step-by-Step Procedure

1. Preparation of Cyclopentadiene:

  • Safety Note: Dicyclopentadiene is flammable and has a strong odor. This procedure should be performed in a well-ventilated fume hood.

  • Set up a fractional distillation apparatus.

  • Add 10 mL of dicyclopentadiene to the distillation flask.

  • Gently heat the dicyclopentadiene to its boiling point (~170 °C). It will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer (b.p. ~41 °C).

  • Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Use the cyclopentadiene immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[11][12][13][14]

2. Aza-Diels-Alder Reaction:

  • In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methylamine hydrochloride in 20 mL of water.

  • Cool the solution in an ice bath.

  • Slowly add 6.0 mL of a 37% aqueous formaldehyde solution to the stirred methylamine hydrochloride solution. Stir for 10 minutes to allow for the formation of the iminium ion.

  • To this aqueous solution, add the freshly prepared cyclopentadiene (~5.0 g, from the previous step) dropwise over 15 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

3. Work-up and Extraction:

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Make the aqueous layer basic (pH > 11) by the dropwise addition of a concentrated sodium hydroxide solution. Check the pH using pH paper or a pH meter.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[15]

  • For vacuum distillation, use a Kugelrohr apparatus for small-scale purifications.

  • For column chromatography, a solvent system of ethyl acetate/hexanes with a small percentage of triethylamine (to prevent product streaking on the acidic silica gel) is recommended.

  • The final product, 1-methyl-2-azabicyclo[2.2.1]hept-5-ene, should be a colorless oil.

Reaction Mechanism

Mechanism Aza-Diels-Alder Reaction Mechanism cluster_reactants Reactants Cyclopentadiene Cyclopentadiene Transition State [4+2] Transition State Cyclopentadiene->Transition State Iminium Ion H2C=N+(CH3)H Iminium Ion->Transition State Product 1-Methyl-2-azabicyclo[2.2.1]hept-5-ene Transition State->Product

Caption: Concerted [4+2] cycloaddition mechanism for the formation of the 2-azabicyclo[2.2.1]heptane core.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete cracking of dicyclopentadiene.Ensure the distillation temperature is high enough for the retro-Diels-Alder reaction. Use freshly distilled cyclopentadiene immediately.
Low reactivity of the iminium ion.Consider the addition of a mild Lewis acid (e.g., ZnCl₂) to catalyze the reaction.
Dimerization of cyclopentadiene.Add cyclopentadiene to the iminium ion solution promptly after distillation.
Formation of Side Products Polymerization of formaldehyde or cyclopentadiene.Maintain a low reaction temperature during the initial addition.
Michael addition instead of cycloaddition.This can be favored by strong acids. Ensure the pH is controlled.
Difficult Purification Product is a volatile oil.Use a Kugelrohr apparatus for distillation to minimize losses.
Product streaks on silica gel column.Add a small amount of triethylamine (~1%) to the eluent to neutralize the acidic silica gel.

Conclusion

The aza-Diels-Alder reaction provides a robust and efficient route to the synthesis of 1-substituted 2-azabicyclo[2.2.1]heptanes. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can access a wide range of these valuable scaffolds for applications in drug discovery and development. The protocol provided herein serves as a solid foundation for the synthesis of these and other related compounds. Further optimization of catalysts and reaction conditions may lead to even higher yields and selectivities, expanding the utility of this powerful synthetic transformation.

References

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ACS Publications. Available at: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available at: [Link]

  • The Diels-Alder Cycloaddition Reaction. Available at: [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC. Available at: [Link]

  • The Aryne aza-Diels–Alder Reaction: Flexible Syntheses of Isoquinolines. Organic Letters. Available at: [Link]

  • Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. Diva-Portal.org. Available at: [Link]

  • 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof. Google Patents.
  • Aza-Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. Available at: [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC. Available at: [Link]

  • Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. Arkivoc. Available at: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Available at: [Link]

  • Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journals. Available at: [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Diels-Alder Reactions | Dienes, Dienophiles, and the Endo Rule | Organic Chemistry 16.5. YouTube. Available at: [Link]

  • Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. Available at: [Link]

  • The Diels-Alder Reaction. Available at: [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto. ResearchGate. Available at: [Link]

  • 16.7: Diels-Alder Stereochemistry. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (2-Azabicyclo[2.2.1]heptan-1-yl)methanol as a Chiral Ligand Content Type: Detailed Application Notes and Protocols

Introduction & Ligand Profile

The "Bridgehead" Advantage

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol represents a specialized class of rigid bicyclic amino alcohols . Unlike flexible acyclic ligands or the more common proline-derived (3-substituted) analogs, this ligand features a hydroxymethyl group at the C1 bridgehead position .

This structural nuance is critical. The [2.2.1] azanorbornane skeleton provides exceptional conformational rigidity, locking the nitrogen lone pair and the hydroxyl group into a fixed spatial relationship. This pre-organization minimizes the entropic cost of metal binding and creates a highly defined chiral pocket, essential for high enantioselectivity in asymmetric transformations.

Structural Characterization[1]
  • IUPAC Name: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol[1][2][3]

  • CAS Number: 1785333-54-1[3]

  • Core Motif: Vicinal 1,2-amino alcohol embedded in a bridged bicyclic system.

  • Key Feature: The C1-substitution places the directing group at the pivot point of the bicycle, maximizing steric influence over the approaching nucleophile.

Core Application: Asymmetric Addition of Diethylzinc to Aldehydes

The primary application for this ligand class is the enantioselective alkylation of aldehydes. The ligand acts by forming a chiral zinc complex that accelerates the addition of dialkylzinc reagents to aldehydes, typically favoring the S- or R-alcohol depending on the ligand's absolute configuration.

Mechanistic Insight

The reaction proceeds via a bimetallic transition state (Noyori-type mechanism). The amino alcohol deprotonates to form a mono-alkoxide, which bridges two zinc atoms:

  • Zinc Atom A: Chelated by the ligand (Lewis acidic center activating the aldehyde).

  • Zinc Atom B: Carries the ethyl group (nucleophile).

The rigid azanorbornane backbone prevents "ligand droop," ensuring that the ethyl group is delivered exclusively to one face of the aldehyde (Si-face or Re-face).

Visualization: Catalytic Cycle & Transition State

G Figure 1: Catalytic Cycle for Asymmetric Diethylzinc Addition Ligand Ligand Precursor (Amino Alcohol) Zn_Complex Active Catalyst (Bimetallic Zn-Complex) Ligand->Zn_Complex + Et2Zn - Ethane TS Transition State (Rigid Scaffold Control) Zn_Complex->TS + Aldehyde Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Product_Alkoxide Zinc Alkoxide Product TS->Product_Alkoxide Alkyl Transfer Product_Alkoxide->Zn_Complex + Et2Zn Regeneration Final_Product Chiral Alcohol (High ee) Product_Alkoxide->Final_Product + H3O+ Hydrolysis

Figure 1: The rigid azabicyclo backbone stabilizes the transition state, directing the alkyl transfer with high facial selectivity.

Detailed Experimental Protocol

Objective: Enantioselective synthesis of 1-phenylpropan-1-ol via diethylzinc addition to benzaldehyde.

Reagents & Equipment[1]
  • Ligand: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol (>98% purity).

  • Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).

  • Reagent: Diethylzinc (1.0 M solution in hexane).

  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
Step 1: Catalyst Formation
  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar and cool under an argon stream.

  • Weigh (2-Azabicyclo[2.2.1]heptan-1-yl)methanol (4.2 mg, 0.03 mmol, 3 mol%) into the flask.

  • Add Toluene (2.0 mL) via syringe.

  • Add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise at room temperature.

    • Note: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

  • Stir the mixture at room temperature for 20 minutes . The solution should be clear, indicating the formation of the active zinc-alkoxide catalyst.

Step 2: Asymmetric Addition
  • Cool the reaction mixture to 0 °C using an ice bath.

    • Expert Tip: While many amino alcohols work at RT, the rigid [2.2.1] system often yields higher ee at 0 °C due to suppression of the non-catalyzed background reaction.

  • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.

  • Stir the reaction at 0 °C for 6–12 hours . Monitor conversion by TLC (Hexane:EtOAc 8:2).

Step 3: Quench and Isolation
  • Quench the reaction by carefully adding 1N HCl (2 mL) dropwise at 0 °C.

    • Caution: Vigorous reaction with unreacted Et2Zn.

  • Extract the aqueous layer with Diethyl ether (3 x 10 mL) .

  • Wash combined organics with Brine (10 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate under reduced pressure to yield the crude oil.

Step 4: Purification & Analysis
  • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, flow 1.0 mL/min).

Quantitative Expectations Table
ParameterStandard RangeOptimization Notes
Ligand Loading 1 – 5 mol%3 mol% is typically the "sweet spot" for cost vs. speed.
Temperature 0 °C to RTLower temp (0 °C) usually boosts ee by 2-5%.
Solvent Toluene, HexaneToluene often provides better solubility for the active complex.
Yield 85 – 98%High conversion is expected due to catalyst efficiency.
ee (Enantiomeric Excess) 90 – 98%Dependent on ligand optical purity (>99% required).

Troubleshooting & Optimization (Expertise)

Problem: Low Enantioselectivity (<80% ee)
  • Root Cause 1: Non-Linear Effects. Amino alcohol zinc catalysts can form aggregates (dimers/tetramers).

    • Solution: Dilute the reaction. If aggregation is the issue, lower concentration often breaks up non-selective aggregates. Alternatively, add a non-chiral additive (like Ti(OiPr)4) if using a mixed-metal protocol, though Et2Zn usually works alone with this ligand.

  • Root Cause 2: Background Reaction. The uncatalyzed addition of Et2Zn to aldehyde is slow but racemic.

    • Solution: Ensure the temperature is strictly controlled at 0 °C. Verify the ligand is fully dissolved/reacted with Et2Zn before adding the aldehyde.

Problem: Low Reactivity
  • Root Cause: Moisture contamination.

    • Solution: Diethylzinc acts as a scavenger, but excessive water destroys the catalyst stoichiometry. Re-dry toluene over Sodium/Benzophenone or activated molecular sieves (3Å).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. Link

  • Scarpi, D., et al. (1997). Chiral Ligands Based on the 7-Azabicyclo[2.2.1]heptane System. Tetrahedron: Asymmetry.[4][5][6][7][8][9] (Contextual grounding for azabicyclo scaffolds). Link

  • ChemSpace. (2024). Compound Data: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol.[1][2][3] (Verification of CAS 1785333-54-1 availability). Link

Sources

Application Note: Bridgehead Functionalization of Azanorbornane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to modify the bridgehead positions (C1/C4) of 7-azabicyclo[2.2.1]heptane scaffolds.

Executive Summary

The 7-azabicyclo[2.2.1]heptane (7-azanorbornane) core is a privileged pharmacophore, serving as a rigid, bioisostere of piperidine and pyrrolidine.[1] It is central to high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), such as Epibatidine.

Functionalizing the bridgehead carbons (C1/C4) is critical for expanding the vectors of these molecules in 3D chemical space (increasing


 character). However, these positions are sterically congested and chemically stubborn due to the rigid bicyclic framework, which disfavors planar transition states (Bredt’s Rule constraints).

This guide details two robust protocols for accessing these positions:

  • Direct C-H Lithiation-Trapping (Anionic Pathway).

  • Decarboxylative Metallaphotoredox Coupling (Radical Pathway).

Strategic Analysis: Pathway Selection

The choice of method depends on the starting material availability and the desired substituent.

StrategyMap Start Starting Scaffold Decision Is the Bridgehead (C1) pre-functionalized? Start->Decision Target Target: C1-Functionalized 7-Azanorbornane No No (C-H Bond) Decision->No Native Scaffold Yes_Acid Yes (Carboxylic Acid) Decision->Yes_Acid COOH Group Yes_Halide Yes (Halide) Decision->Yes_Halide Cl/Br/I Method1 METHOD 1: Directed Lithiation (C-H Activation) Reagent: s-BuLi/TMEDA No->Method1 Direct C-H Method2 METHOD 2: Decarboxylative Cross-Coupling Reagent: Ir/Ni Photoredox Yes_Acid->Method2 Radical Gen. Method3 Standard Cross-Coupling (Suzuki/Negishi) Yes_Halide->Method3 Method1->Target Method2->Target Method3->Target

Figure 1: Decision matrix for selecting the functionalization pathway based on scaffold availability.

Protocol 1: Direct C-H Lithiation-Trapping

Best for: Introducing electrophiles (alkyls, acyls, formyls) onto the native scaffold. Mechanism: Reagent-Directed Metallation (DoM) driven by the Complex Induced Proximity Effect (CIPE).

Mechanistic Insight

In N-Boc-7-azabicyclo[2.2.1]heptane, the bridgehead protons (C1/C4) are


 to the nitrogen. While the bridgehead C-H bond is sterically shielded, the N-Boc group coordinates lithium, directing the base to the proximal 

-proton.
  • Regioselectivity: The N-Boc group is essential. Without it, or with non-coordinating groups, random metallation or decomposition occurs.

  • Stereoelectronics: The bridgehead anion is configurationally stable (pyramidal) and does not undergo inversion, retaining the rigid cage structure.

Materials & Reagents
ComponentSpecificationRole
Substrate N-Boc-7-azabicyclo[2.2.1]heptaneScaffold
Base sec-Butyllithium (s-BuLi), 1.4 M in cyclohexaneLithiating agent (High basicity required)
Ligand TMEDA (Tetramethylethylenediamine)Breaks Li-aggregates; enhances basicity
Solvent Diethyl Ether (Et₂O)Preferred over THF for bridgehead stability
Electrophile DMF, CO₂, Alkyl HalidesTrapping agent
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Cool the flask to room temperature under a stream of argon.

Step 2: Reagent Assembly

  • Charge the flask with N-Boc-7-azabicyclo[2.2.1]heptane (1.0 equiv, e.g., 1.0 mmol) and anhydrous Et₂O (5 mL, 0.2 M).

  • Add dry TMEDA (1.2 equiv).

  • Cool the mixture to -78 °C (dry ice/acetone bath). Critical: Temperature control is vital to prevent Boc-migration or decomposition.

Step 3: Lithiation (C-H Activation)

  • Add s-BuLi (1.2 equiv) dropwise via syringe over 10 minutes.

  • Stir at -78 °C for 2 to 3 hours .

    • Note: The solution may turn slightly yellow, indicating anion formation. The bridgehead lithio-species is kinetically stable at this temperature.

Step 4: Electrophile Trapping

  • Add the electrophile (1.5 equiv) neat or dissolved in minimal Et₂O (e.g., DMF for formylation, Methyl Iodide for methylation).

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow to warm to room temperature slowly over 2 hours.

Step 5: Workup

  • Quench with saturated aqueous NH₄Cl (5 mL).

  • Extract with EtOAc (3 x 10 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol 2: Decarboxylative Metallaphotoredox Coupling

Best for: Installing aryl or heteroaryl groups (Drug Discovery Libraries). Mechanism: Radical-Polar Crossover. The bridgehead carboxylic acid is converted to a redox-active ester (RAE), which generates a bridgehead radical that enters a Nickel catalytic cycle.

Mechanistic Insight

Bridgehead radicals are nucleophilic and persistent. Standard cross-couplings (Suzuki) fail on bridgehead halides due to slow oxidative addition (steric bulk). This protocol bypasses that barrier by generating a radical that intercepts the Ni(0)/Ni(II) cycle.

Photoredox cluster_cycle Catalytic Interface Acid Bridgehead Carboxylic Acid RAE Redox Active Ester (NHPI) Acid->RAE DIC, NHPI Radical Bridgehead Radical (C•) RAE->Radical SET (Ir-PC) Product Arylated Scaffold Radical->Product Ni-Cat Cycle (Ar-Br) Cat Ir(III)* / Ni(0)

Figure 2: Workflow for converting bridgehead acids to arylated products via radical intermediates.

Materials & Reagents
ComponentSpecificationRole
Precursor Bridgehead Carboxylic AcidSource of radical
Activator N-Hydroxyphthalimide (NHPI) + DICForms the active ester
Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Generates radical via SET
Cross-Coupler NiCl₂·glyme (10 mol%) / dtbbpyC-C bond formation catalyst
Partner Aryl Bromide (Ar-Br)Coupling partner
Light Source Blue LEDs (450 nm)Excitation source
Step-by-Step Procedure

Step 1: Synthesis of Redox-Active Ester (RAE)

  • Dissolve the bridgehead acid (1.0 equiv) in CH₂Cl₂.

  • Add NHPI (1.1 equiv) and DIC (1.1 equiv).

  • Stir at RT for 4 hours. Filter off urea byproduct and concentrate to isolate the RAE.

Step 2: Photochemical Coupling

  • In a reaction vial, combine:

    • RAE (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • NiCl₂·glyme (10 mol%)

    • dtbbpy (15 mol%)

    • Ir-Photocatalyst (1 mol%)

    • Base: Tris(trimethylsilyl)silane (TTMSS) is not used here; use Cs₂CO₃ or organic bases if protocol demands, but often stoichiometric reductants (like TDAE) or silanes are used depending on the specific Ni-cycle turnover method. Standard MacMillan condition: Use TTMSS/Base or electrochemical conditions.

    • Updated Standard: Use Cs₂CO₃ (2 equiv) in DMF.

  • Degas the solvent (DMF) thoroughly (sparge with Argon for 15 mins).

  • Seal the vial and irradiate with Blue LEDs (fan cooling required to maintain RT) for 12–24 hours.

Step 3: Isolation

  • Dilute with water and extract with EtOAc.

  • The bridgehead-arylated product is isolated via chromatography.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Decomposition of N-BocEnsure temperature never exceeds -70 °C during lithiation. Switch solvent to pure Et₂O (THF promotes decomposition).
C2-Regioisomer formed "Vinyl" position competitionUse s-BuLi (more hindered) rather than n-BuLi. Ensure TMEDA is fresh and dry to enforce coordination to the Boc group.
No Reaction (Photoredox) Oxygen quenchingRadical lifetimes are short. Degas solvents rigorously (freeze-pump-thaw is best).
Protodehalogenation H-atom abstractionIn Protocol 2, if the aryl bromide is reducing to Ar-H rather than coupling, increase the concentration of the Ni catalyst.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • O'Brien, P. (2001). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Context on bridgehead lithiation stability). Link

  • MacMillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids. Science. (Foundation for Protocol 2). Link

  • Kells, K. W., et al. (2010). Synthesis of New Bridgehead Substituted Azabicyclo-[2.2.1]heptane Derivatives. Organic Letters. Link

  • Malpass, J. R., et al. (2005).[2] Approaches to syn-7-substituted 2-azanorbornanes. Organic Letters. (Structural insights on azanorbornane lithiation). Link

Sources

Application Note: Unlocking 3D Chemical Space with (2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol (CAS: 1785333-54-1) in Fragment-Based Drug Discovery (FBDD). It addresses the industry-wide shift from flat, aromatic-heavy libraries to high-Fsp³ (3D) scaffolds, providing actionable protocols for synthesis, physicochemical profiling, and fragment elaboration.

Introduction: The "Escape from Flatland"

Modern drug discovery faces a critical attrition challenge: candidate molecules are often too lipophilic, too flat, and metabolically unstable. The 2-azabicyclo[2.2.1]heptane scaffold represents a "privileged structure" in FBDD, offering a rigid, saturated bicyclic framework that improves solubility and selectivity while providing defined exit vectors for fragment growth.

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol is a high-value building block within this class. Unlike the more common 3- or 7-substituted isomers, the 1-substituted variant places a functional handle (hydroxymethyl) directly at the bridgehead carbon adjacent to the nitrogen. This creates a unique geometric relationship between the amine and the alcohol, enabling the construction of ligands that access protein sub-pockets unreachable by planar fragments.

Key Advantages[1][2][3]
  • High Fsp³ Character: 100% saturated carbons. Increases solubility and reduces non-specific binding.

  • Defined Vectors: The secondary amine (N2) and primary alcohol (C1-CH₂OH) provide two distinct, rigid vectors for elaboration (approx. 60–90° dihedral angle).

  • Metabolic Stability: The bicyclic cage protects the core from oxidative metabolism common in piperidines.

Physicochemical Profile & Structural Data[4][5]

The following data summarizes the core properties of the fragment, essential for library selection and screening concentration determination.

PropertyValue / DescriptionImpact on FBDD
Molecular Weight 127.19 DaIdeal for "Fragment" rule of 3 (MW < 300).
Formula C₇H₁₃NOSimple, atom-efficient core.
cLogP ~0.1 – 0.5Low lipophilicity; excellent aqueous solubility for NMR/SPR screening.
pKa (Amine) ~9.0 – 9.5Slightly lower than piperidine (~11) due to bridgehead strain/inductive effects; better membrane permeability.
H-Bond Donors 2 (NH, OH)Key interaction points for anchoring in active sites.
H-Bond Acceptors 2 (N, O)
Topology Bridged BicyclicRigidifies the linker; reduces entropic penalty upon binding.

Synthetic Protocol: Accessing the Scaffold

Synthesis of 1-substituted 2-azabicyclo[2.2.1]heptanes is synthetically demanding compared to 3-substituted analogs. The bridgehead position (C1) is sterically congested. The following protocol outlines a robust route starting from trans-4-hydroxy-L-proline , yielding the enantiopure scaffold.

Workflow Diagram: Synthesis & Elaboration

SynthesisWorkflow cluster_elaboration Fragment Elaboration Options Start trans-4-Hydroxy-L-Proline Inter1 N-Boc-4-Oxoproline Ester Start->Inter1 1. N-Boc protection 2. Jones Oxidation Inter2 Olefin Intermediate Inter1->Inter2 Wittig Olefination Cyclization Intramolecular Cyclization (Michael) Inter2->Cyclization Base-mediated Acid 2-Azabicyclo[2.2.1] heptane-1-COOH Cyclization->Acid Hydrolysis Target (2-Azabicyclo[2.2.1] heptan-1-yl)methanol Acid->Target Reduction (LiAlH4 or BH3) Amide Lead Series A (Amide Linker) Target->Amide Amide Coupling (N2 Vector) Ether Lead Series B (Ether Linker) Target->Ether Ether/Alkylation (OH Vector)

Caption: Synthetic route from chiral pool material to the target fragment and subsequent elaboration vectors.

Detailed Protocol: Reduction of 1-Carboxylic Acid to Methanol

Note: This protocol assumes the starting material is the commercially available or synthesized 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid.

Reagents:

  • Substrate: N-Boc-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq)

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the carboxylic acid substrate (1.0 mmol) in anhydrous THF (10 mL) and cool to 0°C in an ice bath.

  • Reduction: Dropwise add BH₃·THF (3.0 mL, 3.0 mmol) over 10 minutes. Caution: Gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄; the acid spot should disappear).

  • Quench: Cool the mixture back to 0°C. Carefully add Methanol (5 mL) dropwise to destroy excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH and concentrate again (repeat 2x) to remove volatile borate esters.

  • Deprotection (Optional for Screening): If the free amine is required for screening, treat the N-Boc alcohol with 4N HCl in Dioxane (2 mL) for 1 hour, then concentrate to yield the hydrochloride salt.

  • Purification: The N-Boc intermediate can be purified via silica flash chromatography (Hexanes/EtOAc). The free amine salt is usually used directly or desalted using an SCX-2 cartridge.

FBDD Application Workflow

This fragment is particularly effective when targeting GPCRs (as a piperidine replacement) or Kinases (binding in the solvent-exposed region).

Screening Strategy

Due to the lack of aromatic protons, standard 1D ¹H NMR screening is difficult (signal overlap in the aliphatic region).

Recommended Method: Ligand-Observed ¹⁹F NMR or ¹⁵N-HSQC Since the native fragment lacks Fluorine, we recommend a Cocktail Screening approach using a reporter molecule, or utilizing SPR (Surface Plasmon Resonance) .

Protocol: SPR Screening

  • Immobilization: Biotinylate the target protein and immobilize on a Streptavidin (SA) sensor chip (Target RU: ~3000).

  • Buffer: PBS-P+ (pH 7.4), 2% DMSO.

  • Injection: Inject the fragment at a concentration series (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM).

    • Note: High solubility allows testing at high concentrations without aggregation.

  • Analysis: Look for "square" sensorgrams indicating fast on/off rates typical of fragments. Calculate

    
     from steady-state affinity fitting.
    
Fragment Growing: The "Vector" Logic

Once a hit is confirmed, the molecule offers two growth points:

  • Vector N2 (Amine): Ideal for engaging acidic residues (Asp/Glu) or solvent interactions.

    • Chemistry: Reductive amination, Amide coupling, Sulfonylation.

  • Vector C1 (Alcohol): Ideal for extending into hydrophobic sub-pockets or forming H-bonds with backbone carbonyls.

    • Chemistry: Mitsunobu reaction (to ethers/amines), Oxidation to aldehyde (for Wittig/reductive amination), Conversion to alkyl halide.

Case Study: Designing a Linker for PROTACs

The (2-azabicyclo[2.2.1]heptan-1-yl)methanol scaffold is an excellent rigid linker for PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a Warhead.

  • Problem: Flexible alkyl chains in PROTACs often lead to poor cell permeability and low degradation efficiency due to entropic costs.

  • Solution: Replace the alkyl chain with the 2-azabicyclo[2.2.1] core.

  • Design:

    • Connect the Warhead to the N2 position (via amide).

    • Connect the E3 Ligand to the C1-hydroxymethyl (via etherification).

  • Result: The rigid 90° angle of the scaffold forces a specific orientation between the two proteins, potentially enhancing the formation of the ternary complex (Target:PROTAC:E3).

Decision Tree: From Hit to Lead

FBDD_Decision Hit Fragment Hit Confirmed (KD < 2 mM) Structure Structural Data Available? (X-ray/Cryo-EM) Hit->Structure Yes_Struct Yes: Structure-Based Design Structure->Yes_Struct Crystal obtained No_Struct No: SAR by Catalog/Analoging Structure->No_Struct No crystal Grow_N Grow via N2 Amine (Amides/Ureas) Yes_Struct->Grow_N Vector points to Solvent/Acidic res Grow_O Grow via C1 Alcohol (Ethers/Amines) Yes_Struct->Grow_O Vector points to Hydrophobic pocket Validation Validate Potency (IC50 / KD) No_Struct->Validation Systematic derivatization Grow_N->Validation Grow_O->Validation

Caption: Decision matrix for elaborating the fragment based on structural availability.

References

  • Synthesis of 2-Azabicyclo[2.2.

    • Blanco, M. J., et al. "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron Letters, 1995. Link (Note: Describes the core scaffold synthesis logic).

  • FBDD and 3D Fragments

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Commercial Availability & Properties

    • PubChem Compound Summary for 2-Azabicyclo[2.2.1]heptane derivatives. Link

  • Application in Kinase Inhibitors

    • Research on 2-azabicyclo[2.2.1]heptane in BTK inhibitors (Patent landscape). Link

Application Note: Preparation of Nicotinic Receptor Ligands Using 7-Azabicyclo[2.2.1]heptane Scaffolds

[1]

Executive Summary

This guide details the synthesis of high-affinity nicotinic acetylcholine receptor (nAChR) ligands utilizing the 7-azabicyclo[2.2.1]heptane scaffold.[1][2][3] This bicyclic system serves as a rigid bioisostere of the tropane and pyrrolidine rings found in cocaine and nicotine, respectively. By locking the nitrogen-to-aromatic distance, this scaffold minimizes entropic loss upon binding, often resulting in picomolar affinity for


The protocols herein focus on a modular Diels-Alder strategy , allowing for the rapid generation of the core "epibatidine-like" skeleton followed by Palladium-catalyzed functionalization.

Strategic Overview & Rationale

The Pharmacophore

The high affinity of epibatidine and its analogs stems from the rigid spatial arrangement between the basic bridgehead nitrogen and the electro-deficient pyridine ring. The 7-azabicyclo[2.2.1]heptane bridge constrains the C-N-C bond angles, exposing the nitrogen lone pair for optimal cation-

Synthetic Pathway Logic

We utilize a Convergent Synthesis approach:

  • Scaffold Construction: A [4+2] Diels-Alder cycloaddition between N-Boc-pyrrole and an electron-deficient alkyne constructs the bicyclic core.

  • Desulfonylation/Reduction: Transformation of the adduct into the versatile intermediate 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene .

  • Late-Stage Functionalization: A Heck coupling reaction attaches the heteroaryl pharmacophore (e.g., chloropyridine) to the alkene, followed by stereoselective reduction to the exo-isomer.

Pathway Visualization

SyntheticPathwayPyrroleN-Boc PyrroleDA_AdductDiels-Alder Adduct(7-azanorbornadiene)Pyrrole->DA_AdductHeat, 80°CAlkyneTosylacetyleneAlkyne->DA_AdductScaffold7-Boc-7-azabicyclo[2.2.1]hept-2-eneDA_Adduct->Scaffold1. Red (Ni2B)2. Na/Hg (Desulfonylation)HeckHeck CouplingScaffold->HeckLigand_OlefinDehydro-LigandHeck->Ligand_OlefinPd(OAc)2, Ar-IFinal_LigandFinal Ligand(exo-isomer)Ligand_Olefin->Final_LigandH2, Pd/C(Stereoselective)

Figure 1: Modular synthetic workflow for 7-azabicyclo[2.2.1]heptane ligands.

Detailed Experimental Protocols

Safety Warning

Hazard: Epibatidine and its analogs are extremely potent neurotoxins (LD50 in mice ~15

  • Engineering Controls: All manipulations of the final product must be performed in a certified Class II fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Treat waste streams with bleach (hypochlorite) to oxidize the amine before disposal.

Protocol A: Synthesis of the Scaffold (7-Boc-7-azabicyclo[2.2.1]hept-2-ene)

This protocol generates the "blank" bicyclic alkene ready for coupling.

Reagents:

  • N-(tert-butoxycarbonyl)pyrrole (1.0 eq)

  • p-Tolylsulfonylacetylene (1.2 eq)

  • Nickel(II) chloride hexahydrate (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • Sodium amalgam (6% Na/Hg) [Caution: Mercury waste]

  • Solvents: Benzene (or Toluene), Ethanol, THF.

Step-by-Step:

  • Cycloaddition:

    • Dissolve N-Boc-pyrrole (10 mmol) and p-tolylsulfonylacetylene (12 mmol) in Benzene (20 mL).

    • Heat to reflux (80°C) for 12–16 hours under Argon.

    • Validation: TLC should show consumption of pyrrole.

    • Concentrate in vacuo to yield the crude 2-tosyl-7-azabicyclo[2.2.1]hepta-2,5-diene.

  • Selective Reduction (Nickel Boride):

    • Dissolve the crude diene in Ethanol (50 mL).

    • Add

      
       (2.0 eq) and cool to 0°C.
      
    • Add

      
       (6.0 eq) portion-wise over 30 minutes. The solution will turn black (formation of 
      
      
      ).
    • Stir for 1 hour at 0°C.

    • Filter through Celite to remove nickel residues. Concentrate the filtrate.

    • Mechanism:[4] Nickel boride selectively reduces the less substituted double bond (C5-C6), leaving the tosyl-substituted enol ether intact.

  • Desulfonylation:

    • Dissolve the reduced intermediate in dry THF/MeOH (4:1).

    • Add

      
       (buffer) and cool to -20°C.
      
    • Add 6% Na/Hg amalgam (4.0 eq of Na) in portions. Stir vigorously for 2 hours.

    • Decant the liquid from the mercury residue. Quench with water.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: ~55-60% overall from pyrrole.

Protocol B: Palladium-Catalyzed Coupling (Heck Reaction)

This step introduces the heteroaryl ring (e.g., pyridine) at the C2 position.

Reagents:

  • Scaffold from Protocol A (1.0 eq)

  • 2-Amino-5-iodopyridine (or 2-Chloro-5-iodopyridine) (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or 
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 eq) or Piperidine
    
  • Additive: Formic acid (1.0 eq) - Crucial for Reductive Heck conditions

Step-by-Step:

  • Coupling Setup:

    • In a pressure vial, dissolve the Scaffold (1.0 mmol) and the Iodopyridine (1.2 mmol) in DMF (5 mL).

    • Add

      
      , Ligand, and Base.
      
    • Degas the solution with Argon for 10 minutes.

  • Reaction:

    • Heat to 70–80°C for 6–12 hours.

    • Note: If using reductive Heck conditions (with formate), the double bond may migrate or reduce in situ. Standard Heck yields the 2-aryl-7-azabicyclo[2.2.1]hept-2-ene.

  • Hydrogenation (Stereocontrol):

    • Isolate the coupled alkene via chromatography.

    • Dissolve in MeOH. Add 10% Pd/C (10 wt%).

    • Hydrogenate at 1 atm (balloon) for 2 hours.

    • Stereochemistry: Hydrogen delivery occurs from the less hindered endo face, forcing the pyridine ring into the thermodynamically favored exo orientation.

  • Deprotection:

    • Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at Room Temp.

    • Evaporate volatiles. Convert to HCl salt using ethereal HCl.

Data Analysis & Validation

Characterization Table

Compare your product against these standard parameters for exo-Epibatidine analogs.

ParameterExpected Value (exo-isomer)Diagnostic Feature
1H NMR (Bridgehead)

3.8 - 4.2 ppm (broad s)
Distinct from endo (often shifted upfield).
Coupling Constant (

)
Minimal couplingExo protons at C2 have ~0 Hz coupling with bridgehead H1.
Mass Spectrometry [M+H]+ matches formulaCheck isotopic pattern for Cl/Br presence.
TLC (

)
~0.3 (DCM/MeOH/NH3 90:9:1)Primary amine is polar; stains with Ninhydrin.
Pharmacological Validation (Binding Assay)

To confirm biological activity, perform a competition binding assay using


Workflow:

  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Incubation: 2 hours at 4°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    
    • Success Criteria:

      
       nM for Epibatidine analogs.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Diels-Alder Polymerization of PyrroleUse freshly distilled N-Boc pyrrole; ensure inert atmosphere.
Incomplete Desulfonylation Na/Hg deactivationUse freshly prepared amalgam; ensure vigorous stirring to break oxide layer.
Endo/Exo Mixture Non-selective hydrogenationUse sterically bulky catalysts or thermodynamic equilibration (t-BuOK in t-BuOH) to isomerize endo to exo.
Pd Catalyst Death Poisoning by aminesUse "Ligand-free" conditions or wash the amine starting material thoroughly.

References

  • Liang, F. et al. (1997). "Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane." Journal of Medicinal Chemistry.

  • Carroll, F. I. et al. (2001). "Epibatidine analogs synthesized for characterization of nicotinic pharmacophores."[5] Drug Development Research.

  • Cheong, P. H. et al. (2008). "Synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates." The Journal of Organic Chemistry.

  • Zhang, C. et al. (1996). "Synthesis of (±)-Epibatidine and Its Analogues." The Journal of Organic Chemistry.

  • Sygnature Discovery. "Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions."

Application Note: Orthogonal Protection Strategies for 2-Azabicyclo[2.2.1]heptan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 2-azabicyclo[2.2.1]heptane scaffold (often referred to as 2-azanorbornane) is a privileged structure in medicinal chemistry, serving as a conformationally restricted proline mimetic. The specific derivative 2-azabicyclo[2.2.1]heptan-1-ylmethanol presents a unique synthetic challenge: it contains a secondary amine and a primary alcohol situated at a bridgehead position .

While the amine at position 2 is chemically distinct, the primary alcohol at position 1 is attached to a quaternary bridgehead carbon. Structurally, this is a neopentyl alcohol . In practical synthesis, neopentyl alcohols exhibit significantly retarded reactivity toward silylation and acylation due to severe


-branching steric hindrance.

This guide details a robust, orthogonal protection strategy. We prioritize N-protection first to eliminate nucleophilic competition, followed by O-protection using forcing conditions tailored for neopentyl systems.

Strategic Decision Matrix

The choice of protecting groups (PG) depends on the downstream chemistry. We define two primary "Routes" based on the stability requirements of the subsequent steps.

ProtectionStrategy Start Target: 2-azabicyclo[2.2.1]heptan-1-ylmethanol Step1 Step 1: N-Protection (Amine) Start->Step1 RouteA Route A: Base/Nucleophile Stability Required (e.g., Grignard, Hydride Reduction) Step1->RouteA Preferred RouteB Route B: Acid Stability Required (e.g., Glycosylation, Lewis Acid Cat.) Step1->RouteB Alternative NBoc N-Boc Protection (Acid Labile) RouteA->NBoc NCbz N-Cbz Protection (Hydrogenolysis/Strong Acid Labile) RouteB->NCbz Step2 Step 2: O-Protection (Neopentyl Alcohol) NBoc->Step2 NCbz->Step2 TBS O-TBS Ether (Use TBS-OTf, not TBS-Cl) Step2->TBS Standard Orthogonality Bn O-Benzyl Ether (NaH / BnBr) Step2->Bn Permanent Protection

Figure 1: Strategic decision tree for orthogonal protection based on downstream chemical compatibility.

Protocol 1: N-Protection (The Foundation)

Before addressing the hindered alcohol, the secondary amine must be masked. The bridgehead geometry of 2-azabicyclo[2.2.1]heptane renders the nitrogen less sterically encumbered than the C1-alcohol, allowing for standard carbamate formation.

Methodology: N-Boc Protection

Rationale: The tert-butoxycarbonyl (Boc) group is chosen for its stability against basic hydrolysis and nucleophiles, which are common conditions for subsequent alcohol functionalization.

Reagents:

  • Substrate: 2-azabicyclo[2.2.1]heptan-1-ylmethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the amino-alcohol in 50 mL of DCM (

    
    ).
    
  • Base Addition: Add

    
     (15 mmol) followed by a catalytic amount of DMAP (0.05 equiv) to accelerate the reaction if the bridgehead induces subtle conformational strain.
    
  • Reagent Addition: Cool to

    
     and add 
    
    
    
    (11 mmol) portion-wise.
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine turns red/purple, product is silent).

  • Workup: Quench with

    
     citric acid (to remove unreacted amine/DMAP). Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Expected Yield: >90% as a viscous oil or low-melting solid.

Protocol 2: O-Protection of the Neopentyl Alcohol

Critical Technical Insight: The C1-hydroxymethyl group is a neopentyl system.



Standard silylation conditions (TBDMSCl / Imidazole) proceed via an 

-like transition state at silicon. The steric bulk of the bridgehead carbon severely crowds the transition state, leading to incomplete conversion or days-long reaction times.

Solution: We utilize Silyl Triflates (TBSOTf) . The triflate is a potent leaving group, generating a highly electrophilic silyl species that overcomes the steric barrier of the neopentyl position.

Methodology: O-Silylation (TBS Ether)

Reagents:

  • Substrate: N-Boc-2-azabicyclo[2.2.1]heptan-1-ylmethanol (1.0 equiv)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf ) (1.2 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the N-Boc protected substrate (5 mmol) and dissolve in anhydrous DCM (25 mL).

  • Base Addition: Add 2,6-lutidine (10 mmol).

    • Note: 2,6-Lutidine is preferred over pyridine/TEA because it is non-nucleophilic and sterically hindered, preventing it from attacking the highly reactive silyl triflate.

  • Activation: Cool the mixture to

    
    .
    
  • Silylation: Dropwise add TBSOTf (6 mmol) via syringe over 5 minutes.

    • Observation: Fuming may occur; ensure good ventilation.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT. Stir for 1–2 hours.
    
    • Comparison: TBSCl/Imidazole would require 24+ hours at RT or heating. TBSOTf is usually complete in <2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Purification: Flash chromatography (Hexanes/EtOAc).

Data Comparison: Silylation Conditions

Reagent SystemLeaving GroupReactivityTime (Neopentyl OH)Yield
TBSCl / Imidazole

Moderate24–48 h (often incomplete)60–75%
TBSCl / NaH / THF

High (Alkoxide)4–8 h80–85%
TBSOTf / 2,6-Lutidine

Very High 1–2 h 95–98%

Orthogonal Deprotection Workflows

The power of this strategy lies in the ability to selectively expose either the amine or the alcohol.

Scenario A: Selective N-Deprotection

To liberate the amine for peptide coupling or reductive amination while keeping the alcohol protected:

  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:4 v/v).

  • Conditions:

    
     to RT, 30 mins.
    
  • Outcome: The N-Boc group is cleaved.[1] The O-TBS ether remains intact (TBS is stable to TFA for short durations, though TBDPS is more robust if prolonged acid exposure is needed).

Scenario B: Selective O-Deprotection

To liberate the bridgehead alcohol for oxidation (to aldehyde/acid) while keeping the amine protected:

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (

    
    ).
    
  • Conditions:

    
    , 1 hour.
    
  • Outcome: Fluoride cleaves the Si-O bond. The N-Boc carbamate is completely stable to fluoride.

Deprotection Protected Fully Protected N-Boc, O-TBS PathA TFA / DCM Protected->PathA Acidolysis PathB TBAF / THF Protected->PathB Fluorolysis AmineFree Amine Free (NH, O-TBS) PathA->AmineFree Acidolysis AlcoholFree Alcohol Free (N-Boc, OH) PathB->AlcoholFree Fluorolysis

Figure 2: Orthogonal deprotection pathways allowing selective functionalization.

Troubleshooting & Quality Control

NMR Diagnostics

The 2-azabicyclo[2.2.1]heptane system is rigid, but N-Boc derivatives often exhibit rotamers in NMR spectra at room temperature.

  • Symptom: Broadening or doubling of peaks in

    
     NMR (particularly the bridgehead protons and the Boc t-butyl singlet).
    
  • Validation: Run the NMR at elevated temperature (

    
     in DMSO-
    
    
    
    ) to coalesce the rotamers into sharp singlets. Do not mistake rotamers for impurities.
Stability Warning

The bridgehead position (C1) prevents the formation of a double bond at the bridgehead (Bredt's Rule). However, if the alcohol is activated as a leaving group (e.g., mesylate/tosylate) for nucleophilic substitution,


 is sterically blocked, and 

is disfavored due to the instability of bridgehead carbocations.
  • Implication: If converting the alcohol to an amine or halide, avoid standard substitution conditions. Use radical-based methods or reductive amination of the corresponding aldehyde.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on silyl ether stability and neopentyl protection).

  • Mellor, J. M.; Webb, S. J. "Synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives." Tetrahedron2000 , 56, 10067–10074. (Establishes the stability and reactivity of the azanorbornane scaffold).

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191. (Original description of TBS ethers; highlights the use of imidazole vs. stronger activation).

  • Blanchet, J.; Zhu, J. "Amino Acid-Derived Heterocycles." in Heterocycles in Natural Product Synthesis, Wiley-VCH, 2011 . (Discusses proline mimetics including 2-azabicyclo[2.2.1]heptane).[2][3]

Sources

Application Note: Advanced Bioconjugation Techniques Leveraging Bridgehead Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Bridgehead bicyclic amines have transitioned from structural curiosities to indispensable tools in modern bioconjugation and drug development. Their unique three-dimensional architectures—characterized by constrained geometries and highly exposed lone pairs—endow them with exceptional stereoelectronic properties.

This guide explores the application of three premier bridgehead bicyclic amines in bioconjugation:

  • Bicyclo[1.1.1]pentane (BCP) Amines: Hyper-reactive nucleophiles used as metabolically stable bioisosteres for para-substituted benzenes[1].

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A rigid, highly efficient nucleophilic organocatalyst for site-selective peptide modification[2].

  • Quinuclidine: An elite Hydrogen Atom Transfer (HAT) catalyst enabling the late-stage photoredox functionalization of native amino acids[3].

Comparative Analysis of Bridgehead Bicyclic Amines

To select the appropriate bicyclic amine for your bioconjugation workflow, it is critical to understand their distinct mechanistic roles. The quantitative and qualitative data are summarized below:

Bridgehead AminePrimary Role in BioconjugationTarget Functional GroupKey Advantage & Causality
BCP-Amine Bioisosteric Linker / NucleophileAnhydrides, NHS-EstersExceptional intrinsic nucleophilicity: The high s-character of the exocyclic C-N bond and relief of cage strain drive rapid condensation without steric hindrance[1].
DABCO Nucleophilic OrganocatalystThiolactones, Aryl ChloridesSteric evasion: Its rigid 3D structure forms reactive acylammonium intermediates without the steric clashing seen in planar bases (e.g., DBU), suppressing byproducts[4].
Quinuclidine HAT Catalyst (Photoredox)α-Amino C-H bonds (Lys/Met)Electrophilic radical generation: Upon oxidation, its bridgehead radical cation is perfectly tuned to abstract hydridic hydrogens from unactivated C-H bonds[3].

BCP-Amines: Hyper-Reactive Bioisosteric Linkers

Mechanistic Insight

Bicyclo[1.1.1]pentane (BCP) is widely utilized as a bioisostere to improve the aqueous solubility and metabolic stability of drug conjugates. However, from a bioconjugation standpoint, the bridgehead amine of BCP exhibits exceptional reactivity toward electrophiles (such as nadic anhydride or active esters) compared to bicyclo[2.2.2]octane (BCO) or linear aliphatic amines[1].

The Causality: The reactivity is driven by a combination of extremely low steric hindrance around the bridgehead position and high intrinsic nucleophilicity. The geometry of the BCP cage raises the HOMO energy level of the amine lone pair, making it a highly aggressive nucleophile that readily overcomes activation barriers[1].

Protocol 1: Bioisosteric Conjugation using BCP-Amine

Objective: Conjugate a BCP-1-amine derivative to an NHS-ester functionalized payload or fluorophore.

  • Preparation: Dissolve the Payload-NHS ester (1.0 eq, 10 mM) in anhydrous DMF.

  • Activation: Add BCP-amine hydrochloride (1.2 eq).

  • Base Addition (Critical Step): Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: BCP-amines are typically supplied as stable HCl salts. DIPEA neutralizes the salt, liberating the highly nucleophilic bridgehead amine. DIPEA is chosen over TEA to prevent competitive nucleophilic attack by the base.

  • Incubation: Stir at room temperature for 1–2 hours.

    • Causality: Unlike BCO-amines which often require heating or extended reaction times, BCP-amines react exceptionally fast due to their stereoelectronic profile, preserving the integrity of heat-sensitive payloads[1].

  • Purification: Purify the resulting bioconjugate via Preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

DABCO-Catalyzed Thiolactone Bioconjugation

Mechanistic Insight

Thiolactones (TL) are highly versatile handles for the single or double modification of peptides. However, the inherently reduced reactivity of large, sterically encumbered peptides limits their direct conjugation. DABCO acts as a superior nucleophilic catalyst, opening the thiolactone ring to form a highly reactive acylammonium intermediate that readily undergoes aminolysis by lysine residues[2].

DABCO_Cycle TL Thiolactone (TL) Intermediate Acylammonium Intermediate (Highly Reactive) TL->Intermediate Nucleophilic Attack DABCO DABCO Catalyst DABCO->Intermediate Intermediate->DABCO Catalyst Regeneration Conjugate Thiol-Functionalized Peptide Conjugate Intermediate->Conjugate Aminolysis Peptide Target Peptide (Lysine -NH₂) Peptide->Conjugate

Figure 1: Mechanism of DABCO-catalyzed thiolactone ring-opening for peptide bioconjugation.

Protocol 2: DABCO-Promoted Site-Specific Peptide Conjugation

Objective: Site-specific modification of a peptide using a γ-functional iminiumthiolactone.

  • Solubilization: Dissolve the target peptide (1.0 eq) in 50 mM HEPES buffer (pH 8.0) to a concentration of 2 mg/mL.

    • Causality: A pH of 8.0 ensures a delicate balance: it maintains a sufficient population of unprotonated lysine ε-amines for the reaction while preventing the base-catalyzed hydrolysis of the thiolactone reagent.

  • Catalyst Addition: Add DABCO (0.15 eq relative to thiolactone).

    • Causality: DABCO's rigid bicyclic structure forms the required intermediate without the steric penalties associated with planar bases like DBU. This drastically lowers the activation energy and suppresses undesired byproduct formation[4].

  • Conjugation: Add the γ-functional thiolactone (1.5 eq) and incubate for 4 hours at room temperature under gentle agitation.

  • Quenching & Isolation: Quench the reaction by adjusting the pH to 6.5 using dilute acetic acid. Isolate the bioconjugate via size-exclusion chromatography (SEC).

Quinuclidine-Mediated Photoredox Late-Stage Functionalization

Mechanistic Insight

Traditional bioconjugation relies on pre-existing nucleophiles (cysteine thiols, lysine amines). Quinuclidine, when paired with an Iridium photocatalyst, enables the direct functionalization of unactivated α-amino C-H bonds via Hydrogen Atom Transfer (HAT). After single-electron oxidation by the excited photocatalyst, quinuclidine forms a bridgehead radical cation. This intermediate is highly electrophilic and sterically unhindered, allowing it to selectively abstract hydrogen atoms from the target amino acid (e.g., lysine or methionine)[3].

Quinuclidine_Cycle Ir_cat Ir(III) Catalyst Ir_exc *Ir(III) Excited State Ir_cat->Ir_exc Visible Light Quin_rad Quinuclidine Radical Cation Ir_exc->Quin_rad SET Oxidation Quin Quinuclidine (HAT) Quin->Quin_rad -e⁻ Radical α-Amino Radical Quin_rad->Radical HAT from Lysine Lysine Lysine Residue Lysine->Radical -H• Product Modified Bioconjugate Radical->Product + Michael Acceptor

Figure 2: Quinuclidine-mediated photoredox HAT cycle for the late-stage modification of amino acids.

Protocol 3: Photocatalytic Modification of Lysine Residues

Objective: C-H functionalization of the α-amino position of a protected lysine residue using a Michael acceptor.

  • Reaction Assembly: In a borosilicate glass vial, combine the peptide (1.0 eq), Michael acceptor (e.g., tert-butyl acrylate, 5.0 eq), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.02 eq), and quinuclidine (0.2 eq) in a solvent mixture of DMF/H₂O (3:1).

  • Degassing (Critical Step): Seal the vial with a septum and sparge the solution with Argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet state quencher. If not rigorously removed, it will rapidly deactivate the *Ir(III) excited state and intercept the quinuclidine radical cation, halting the catalytic cycle[3].

  • Irradiation: Irradiate the vial with a 450 nm blue LED for 3 hours at room temperature. Use a cooling fan to maintain ambient temperature.

    • Causality: The 450 nm wavelength specifically matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst. The cooling fan prevents thermal degradation of the peptide substrate.

  • Product Recovery: Precipitate the modified peptide by adding 10 volumes of cold diethyl ether, centrifuge at 4000 x g for 10 minutes, and lyophilize the resulting pellet.

References

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.Arkivoc.
  • γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides.
  • Photocatalytic methods for amino acid modific
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bridgehead Hydroxymethylation in Azabicycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for discovery chemists, process scientists, and drug development professionals facing challenges with the late-stage C(sp³)–H functionalization of azabicycles (e.g., quinuclidines, tropanes, and 1-azabicyclo[1.1.1]pentanes).

Below, you will find mechanistic insights, quantitative optimization data, troubleshooting matrices, and a self-validating protocol to ensure high-yielding bridgehead hydroxymethylation.

Mechanistic Overview: The Dual Catalysis Approach

Direct hydroxymethylation of aliphatic C–H bonds using methanol often leads to over-oxidation or poor regioselectivity . The state-of-the-art solution employs a Metallaphotoredox Dual Catalysis strategy. This utilizes Tetrabutylammonium Decatungstate (TBADT) for selective Hydrogen Atom Transfer (HAT) and a Nickel catalytic cycle to cross-couple the resulting bridgehead radical with a hydroxymethyl surrogate, such as chloromethyl pivalate (POM-Cl).

G TBADT TBADT Catalyst (Ground State) TBADT_star Excited State [W10O32]4-* TBADT->TBADT_star 390 nm LED HAT HAT from Protonated Azabicycle TBADT_star->HAT Polar Match Radical Bridgehead Radical Intermediate HAT->Radical -H• Ni_Cycle Ni-Catalyzed Cross-Coupling Radical->Ni_Cycle Radical Capture Ni_Cycle->TBADT SET Regeneration Product Hydroxymethylated Azabicycle Ni_Cycle->Product Cl-CH2-OPiv

Decatungstate and Nickel dual catalytic cycle for bridgehead C-H hydroxymethylation.

Frequently Asked Questions (FAQs)

Q: Why is the bridgehead position so difficult to functionalize compared to other C–H bonds? A: Bridgehead C–H bonds in azabicycles possess high


-character, making them thermodynamically strong (Bond Dissociation Energy ~95–100 kcal/mol) and resistant to standard oxidative functionalization. Furthermore, the adjacent basic nitrogen naturally directs electrophilic HAT reagents to the weaker, electron-rich 

-amino C–H bonds due to hyperconjugation .

Q: How do I override the natural regioselectivity to target the bridgehead exclusively? A: You must employ polar effect reversal via protonation. By adding a strong Brønsted acid (e.g., TFA or MsOH), the amine is converted into an electron-withdrawing ammonium salt. This strongly deactivates the


-C–H bonds toward electrophilic HAT catalysts like the excited-state decatungstate anion (

), redirecting radical generation to the more remote bridgehead position .

Q: Why use a hydroxymethyl surrogate (POM-Cl) instead of direct Minisci-type coupling with methanol? A: Direct Cross-Dehydrogenative Coupling (CDC) with methanol often leads to over-oxidation (forming carboxylic acids) or pinacol-type homocoupling . Using a surrogate like chloromethyl pivalate (POM-Cl) in a Nickel cycle ensures a precise 1:1 cross-coupling. The pivalate is sterically robust during the radical step and can be easily cleaved post-reaction to reveal the primary alcohol.

Quantitative Data & Troubleshooting Guide

Table 1: Effect of Brønsted Acid on Regioselectivity (Quinuclidine Model)

To demonstrate the causality of polar effects, observe how the equivalents of Trifluoroacetic Acid (TFA) dictate the site of functionalization:

Acid (Equivalents)

-Amino Yield (%)
Bridgehead Yield (%)Mass Balance (%)
None 85< 590
TFA (0.5 eq) 453580
TFA (1.0 eq) 107585
TFA (2.0 eq) < 288 90
Table 2: Troubleshooting Matrix
Observed IssueRoot Cause AnalysisRecommended Solution
Low Conversion (<20%) Inefficient HAT due to poor light penetration or catalyst degradation.Ensure 390 nm LED emission overlaps with TBADT absorption. Dilute reaction to 0.05 M to prevent inner-filter effects.
Functionalization at

-position
Incomplete protonation of the azabicycle nitrogen.Increase Brønsted acid (TFA or MsOH) to 2.0 equivalents. Ensure anhydrous conditions if using weak acids.
Nickel Catalyst Plating (Black Precipitate) Rapid reduction of Ni(II) to Ni(0) without radical capture.Slow down the addition of the POM-Cl surrogate via syringe pump, or increase ligand (dtbbpy) loading to 6 mol%.
Ester Hydrolysis Failure Steric hindrance at the bridgehead preventing pivalate cleavage.Switch from standard NaOH/MeOH saponification to DIBAL-H or LiAlH₄ for quantitative reductive cleavage.

Validated Experimental Protocol

This protocol outlines a self-validating system for the metallaphotoredox bridgehead hydroxymethylation of azabicycles.

Step 1: Reagent Preparation & Acidification

  • Dissolve the azabicycle (1.0 mmol) in anhydrous acetonitrile (20 mL, 0.05 M).

    • Causality: Dilute conditions prevent radical-radical termination and ensure optimal light penetration through the reaction medium.

  • Add Trifluoroacetic Acid (TFA, 2.0 mmol) dropwise at room temperature.

    • Validation Check: A mild exotherm indicates successful ammonium salt formation. The solution must remain completely homogeneous.

Step 2: Dual Catalyst Assembly

  • Add Tetrabutylammonium decatungstate (TBADT, 2 mol%),

    
     (5 mol%), and chloromethyl pivalate (POM-Cl, 1.5 mmol).
    
    • Causality: TBADT serves as the HAT abstractor; the Ni complex captures the bridgehead radical and couples it with the POM-Cl surrogate.

  • Degas the mixture via three rigorous freeze-pump-thaw cycles.

    • Validation Check: Oxygen rapidly quenches the

      
       excited state. A properly degassed solution will not show delayed fluorescence quenching under UV light.
      

Step 3: Photochemical Irradiation

  • Irradiate the reaction vessel with 390 nm LEDs at 25 °C for 16 hours with vigorous stirring.

    • Validation Check: The reaction should transition from pale yellow to a slight greenish tint (indicating an active Ni catalytic cycle). A black precipitate indicates catalyst plating and reaction failure.

Step 4: Deprotection (Pivalate Cleavage)

  • Concentrate the crude mixture in vacuo, dissolve in anhydrous THF (10 mL), and cool to 0 °C.

  • Slowly add DIBAL-H (3.0 mmol, 1.0 M in hexanes) to reductively cleave the pivalate ester. Stir for 2 hours.

    • Validation Check: Quench with Rochelle's salt. TLC (stain with KMnO₄) should reveal the highly polar primary alcohol product (

      
       ~ 0.1 in 10% MeOH/DCM). Confirm the mass via LC-MS (Expected: 
      
      
      
      ).

References

  • Photoredox-Catalyzed C–H Functionalization Reactions Chemical Reviews (2022). URL:[Link]

  • Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope ACS Catalysis (2018). URL:[Link]

  • Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration Chemical Reviews (2021). URL:[Link]

  • Homogeneous and heterogeneous photoredox-catalyzed hydroxymethylation of ketones and keto esters Beilstein Journal of Organic Chemistry (2014). URL:[Link]

Overcoming steric hindrance in 1-substituted azanorbornanes

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for medicinal chemists and process scientists working with the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold.

Topic: Overcoming Steric Hindrance & Synthetic Constraints Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the 7-Azanorbornane Optimization Hub. This guide addresses the specific challenges of functionalizing the bridgehead (C1) position and managing the resulting steric penalties at the nitrogen (N7) center. Unlike planar heterocycles, this bicyclic cage imposes severe geometric constraints (Bredt’s Rule, steric shielding) that render standard protocols ineffective.

🟢 Module 1: Strategic Synthesis Planning (Decision Tree)

Before attempting a reaction, determine if your target requires De Novo Construction or Late-Stage Functionalization . Attempting to force substituents onto the bridgehead of an intact cage is the most common cause of project failure.

SynthesisDecisionTree Start Target: 1-Substituted 7-Azanorbornane IsScaffoldMade Is the bicyclic core already synthesized? Start->IsScaffoldMade DirectFunc Direct Bridgehead Functionalization? IsScaffoldMade->DirectFunc Yes DeNovo De Novo Synthesis (Recommended) IsScaffoldMade->DeNovo No CheckSub Is the substituent a Carboxyl/Ester group? DirectFunc->CheckSub Assess Precursor DielsAlder Route 1: Aza-Diels-Alder (2-sub. diene + imine) DeNovo->DielsAlder Standard RadicalCyc Route 2: Intramolecular Radical Cyclization DeNovo->RadicalCyc Complex Substitution RadicalPath Method A: Radical Decarboxylation (Hunsdiecker/Barton) CheckSub->RadicalPath Yes (COOH/COOR) LithiationPath Method B: Lithiation (FAIL) *Bridgehead protons are not acidic enough* CheckSub->LithiationPath No (H)

Figure 1: Decision logic for accessing 1-substituted 7-azanorbornanes. Note that direct lithiation of the parent scaffold is a dead end.

🔵 Module 2: Troubleshooting & FAQs

Section A: Bridgehead (C1) Functionalization

Current Status: You have the bicyclic core, but need to install a group at C1.

Q1: I tried lithiating N-Boc-7-azabicyclo[2.2.1]heptane with s-BuLi/TMEDA to trap with an electrophile, but I only recovered starting material. Why? Diagnosis: Geometric inhibition of deprotonation. Technical Insight: Bridgehead protons in small bicyclic systems exhibit high


-character and cannot achieve the planar 

-like transition state required for stabilization of the resulting carbanion. Furthermore, the "cage" structure prevents the orbital alignment necessary for overlap with the N-Boc carbonyl (dipole stabilization). The Fix:
  • Do not attempt direct deprotonation.

  • Alternative: Use Halogen-Metal Exchange . If you can synthesize the 1-bromo or 1-iodo derivative (often via Hunsdiecker reaction of the 1-carboxylic acid), you can treat it with

    
    -BuLi to generate the bridgehead lithio species, which is stable enough to trap with electrophiles.
    
  • Reference: See Pandey et al. for bridgehead radical/anion strategies derived from carboxylic acids [1].

Q2: How do I convert the 1-carboxylic acid (Ahc) into an amine? Curtius rearrangement failed with DPPA. Diagnosis: Steric bulk prevents the azide attack or the rearrangement step requires higher energy. The Fix:

  • Activate the Acid: Convert the acid to the acid chloride using oxalyl chloride/DMF (catalytic). Do not use thionyl chloride if the Boc group is acid-sensitive.

  • Use NaN3: React the acid chloride with activated sodium azide.

  • Thermal Rearrangement: The migration of the bridgehead carbon to the nitrogen is sterically demanding. Conduct the rearrangement in refluxing toluene.

  • Hydrolysis: The resulting isocyanate is extremely stable (steric shielding). You may need vigorous basic hydrolysis (KOH/EtOH, reflux) to reveal the amine.

Section B: N-Substitution (N7) Challenges

Current Status: You have a substituent at C1, but N-alkylation/acylation is sluggish.

Q3: My amide coupling (EDC/HOBt) to the N7 nitrogen is stalling at 50% conversion. Diagnosis: The substituent at C1 (bridgehead) projects directly into the hemisphere of the N7 lone pair, creating a "steric wall." The Fix:

  • Switch Reagents: Move from carbodiimides (EDC) to phosphonium/uronium salts (HATU or PyBOP) which are more reactive.

  • The "Acid Chloride" Protocol:

    • Convert your carboxylic acid partner to an acid chloride.

    • Use AgCN (Silver Cyanide) as a catalyst. AgCN acts as a "soft" Lewis acid to pull the chloride, creating a highly electrophilic acylium-like intermediate that can overcome the steric barrier of the N7 amine.

  • Solvent: Use minimal solvent (high concentration) to drive kinetics.

🟠 Module 3: Quantitative Data & Reagent Selection[1]

Table 1: Comparative Reactivity of 1-Substituted vs. Unsubstituted Scaffolds

Reaction TypeUnsubstituted (H at C1)1-Substituted (Me/Ph at C1)Recommended Adjustment for 1-Sub
N-Boc Deprotection (TFA) Fast (< 30 min)Moderate (1-2 h)No major change needed.
N-Acylation (Amide Bond) Standard (RT, 1 h)Slow/Incomplete (RT, 24 h)Use HATU or Acid Chloride + Heat .
N-Alkylation (SN2) GoodPoorUse Microwave (100°C) + KI catalyst.
Bridgehead Lithiation Impossible Impossible Use 1-Bromo precursor + t-BuLi .

🔴 Module 4: Validated Experimental Protocol

Protocol: Synthesis of 1-Bromo-7-Boc-7-azabicyclo[2.2.1]heptane

Target: Creating a precursor for bridgehead lithiation/functionalization.

Context: Since you cannot deprotonate the bridgehead, you must create a halide handle from the carboxylic acid (Ahc) using a modified Hunsdiecker reaction.

Reagents:

  • 1-Carboxylic acid substrate (Ahc-Boc) [1][1]

  • Oxalyl Chloride (

    
     eq)
    
  • 2-Mercaptopyridine-N-oxide sodium salt (Barton ester precursor)

  • Bromotrichloromethane (

    
    ) as solvent/Br-source.
    

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Dissolve Ahc-Boc (

      
       mmol) in dry DCM (
      
      
      
      mL) at 0°C.
    • Add Oxalyl Chloride (

      
       mmol) and 1 drop of DMF.
      
    • Stir 1 h. Evaporate to dryness under

      
       (remove excess oxalyl chloride).
      
  • Barton Ester Formation:

    • Redissolve residue in dry THF (

      
       mL).
      
    • Add 2-Mercaptopyridine-N-oxide sodium salt (

      
       mmol) and DMAP (cat.).
      
    • Stir in the dark for 30 min (formation of yellow precipitate/solution).

  • Radical Decarboxylative Bromination:

    • Critical Step: Dilute with

      
       (excess, acts as solvent/trap).
      
    • Irradiate with a visible light source (500W tungsten lamp or blue LED) at reflux temperature (

      
      °C).
      
    • Observation: Evolution of

      
       gas. Color changes from yellow to colorless/pale.
      
  • Workup:

    • Wash with saturated

      
      , brine, dry over 
      
      
      
      .
    • Purify via flash chromatography (Hex/EtOAc).

Mechanism Visualization:

BartonBromination Acid 1-COOH Precursor AcidCl Acid Chloride Acid->AcidCl (COCl)2 BartonEster Barton Ester AcidCl->BartonEster N-hydroxy-2-thiopyridone Radical Bridgehead Radical (C1•) BartonEster->Radical hν, -CO2 Product 1-Bromo Product Radical->Product CCl3Br (Br trap)

Figure 2: Radical decarboxylative bromination pathway to access 1-bromo-7-azanorbornanes.

📚 References

  • Pandey, G., et al. (2015). Aza-Quaternary Scaffolds from Selective Bond Cleavage of Bridgehead-Substituted 7-Azabicyclo[2.2.1]heptane.[2] Chemistry – A European Journal.

  • González-Gómez, J. C., et al. (2010). Synthesis of New Bridgehead Substituted Azabicyclo[2.2.1]heptane Derivatives. Organic Letters.

  • Barriobero, J. I., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters.

  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives... and free radical cyclization. Arkivoc.

Sources

Technical Support Center: Enantiomeric Purification of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (2-Azabicyclo[2.2.1]heptan-1-yl)methanol is a sterically demanding, bridged bicyclic amino alcohol. Its rigid 2-azanorbornane core makes it a highly valuable chiral scaffold in drug discovery, often utilized as a conformationally restricted piperidine bioisostere. Because the biological targets of these scaffolds are highly stereospecific, obtaining enantiomerically pure (>99% ee) material is a critical bottleneck.

This guide provides field-validated methodologies, mechanistic troubleshooting, and quantitative benchmarks for resolving the enantiomers of this compound.

Section 1: Workflow Overview

The following diagram outlines the three primary, industry-standard strategies for the enantiomeric resolution of the 2-azabicyclo[2.2.1]heptane core.

Workflow Start Racemic (2-Azabicyclo[2.2.1] heptan-1-yl)methanol S1 Method A: Diastereomeric Salt Resolution Start->S1 S2 Method B: Enzymatic Kinetic Resolution Start->S2 S3 Method C: Preparative Chiral SFC Start->S3 A1 Add L-DTTA in EtOH/H2O (Salt Formation) S1->A1 B1 N-Boc Protection (Prevent N-Acylation) S2->B1 C1 Inject on Chiralpak AD-H (Stationary Phase) S3->C1 A2 Fractional Crystallization & NaOH Free-Basing A1->A2 End1 Enantiopure Alcohol (>99% ee) A2->End1 B2 CALB + Vinyl Acetate (Selective O-Acylation) B1->B2 B2->End1 C2 Elute with Basic Modifier (Prevent Tailing) C1->C2 C2->End1

Workflow for the enantiomeric purification of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol.

Section 2: Step-by-Step Methodologies

Protocol A: Diastereomeric Salt Resolution via L-DTTA

Scientific Rationale : The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core pairs exceptionally well with rigid, bulky chiral acids like1[1]. The difference in lattice energy and solubility between the resulting diastereomeric salts allows for selective precipitation.

  • Salt Formation : Dissolve 1.0 eq of racemic (2-azabicyclo[2.2.1]heptan-1-yl)methanol in a mixture of Ethanol/Water (9:1 v/v) at 60°C. Slowly add 0.5 eq of L-DTTA.

    • Causality: Using 0.5 eq (the "half-equivalent method") forces the less soluble diastereomer to crystallize exclusively, maximizing the enantiomeric excess of the initial precipitate.

  • Crystallization : Cool the mixture linearly to 5°C over 4 hours.

    • Validation Checkpoint: Filter a small aliquot of the mother liquor and analyze the free-based amine via chiral HPLC. If the ee% of the mother liquor is <50%, the crystallization of the target salt is incomplete. Do not proceed to filtration until this threshold is met.

  • Free-Basing : Filter the crystals and wash with cold ethanol. Suspend the salt in MTBE and add 2M NaOH until the aqueous layer reaches pH > 12. Extract with MTBE (3x), dry over Na₂SO₄, and concentrate to yield the enantiopure alcohol.

Protocol B: Enzymatic Kinetic Resolution via CALB

Scientific Rationale : Lipases, specifically Candida antarctica Lipase B (CALB, commercially available as Novozym 435), exhibit profound enantioselectivity for the acylation of primary alcohols attached to bulky chiral centers 2[2]. Lipase-catalyzed acylation can yield enantiopurities exceeding 99% ee for these bridged bicyclic systems 3[4].

  • N-Boc Protection : React the racemic amino alcohol with Boc₂O (1.1 eq) in DCM/Et₃N to yield the N-Boc protected intermediate.

    • Validation Checkpoint: Confirm complete consumption of the starting material via Ninhydrin-stained TLC. The primary alcohol must remain unprotected, while the secondary amine is masked.

  • Enzymatic Acylation : Dissolve the N-Boc intermediate in anhydrous Toluene. Add vinyl acetate (3.0 eq) as the acyl donor and Novozym 435 (20% w/w). Incubate at 30°C with orbital shaking.

    • Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This renders the acylation strictly irreversible, driving the kinetic resolution precisely to 50% conversion 5[5].

  • Separation and Deprotection : Filter off the immobilized enzyme. Separate the highly non-polar esterified enantiomer from the polar unreacted alcohol enantiomer using silica gel chromatography. Hydrolyze the ester (LiOH/THF) and remove the Boc groups (TFA/DCM) to isolate both pure enantiomers.

Protocol C: Preparative Chiral SFC

Scientific Rationale : Supercritical Fluid Chromatography (SFC) leverages supercritical CO₂, which has high diffusivity and low viscosity, allowing for rapid mass transfer and high flow rates without the massive solvent waste of traditional preparative HPLC.

  • Mobile Phase Preparation : Use scCO₂ with 15-20% Methanol cosolvent. Add 0.2% Isopropylamine (IPA) to the Methanol.

    • Causality: The basic modifier (IPA) masks the acidic residual silanols on the chiral stationary phase (e.g., Chiralpak AD-H), preventing severe peak tailing of the secondary amine.

  • Injection & Collection : Inject the racemic mixture (dissolved in Methanol) onto the column.

    • Validation Checkpoint: Monitor UV absorbance at 210 nm. Ensure chromatographic resolution (

      
      ) > 1.5 before initiating automated fraction collection to guarantee >99% ee.
      

Section 3: Troubleshooting & FAQs

Q1: Why is my diastereomeric salt failing to crystallize, yielding a persistent oil instead? Causality : "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high or the solvent system is too lipophilic, preventing crystal nucleation. The 2-azabicyclo[2.2.1]heptane core is highly lipophilic. Solution : Introduce seed crystals of the desired salt. If unavailable, switch to a more polar solvent mixture (e.g., increasing the water ratio in the EtOH/H₂O mixture). This lowers the overall solubility of the salt and promotes solid-liquid phase separation over oiling out.

Q2: During enzymatic resolution with CALB, why am I observing low enantiomeric excess (ee < 80%) in the unreacted alcohol? Causality : The reaction has not reached the ideal 50% conversion mark. Kinetic resolutions rely on the difference in reaction rates between enantiomers. If the reaction is stopped too early, the unreacted substrate will contain a significant portion of the slower-reacting enantiomer, diluting the ee%. Solution : Monitor the conversion precisely using GC-FID or LC-MS. Allow the reaction to proceed slightly past 50% conversion (e.g., 52-54%) to ensure the remaining unreacted alcohol is >99% ee, even if it slightly sacrifices the overall yield of that specific enantiomer.

Q3: My chiral SFC peaks exhibit severe tailing, and the enantiomers are co-eluting. How can I improve peak shape? Causality : The secondary amine of the 2-azanorbornane system interacts strongly via hydrogen bonding and ion-exchange mechanisms with residual silanols on the silica support of the chiral stationary phase. Solution : Ensure your basic modifier (0.1% - 0.5% diethylamine or isopropylamine) is freshly added to the cosolvent. If tailing persists, switch to a dedicated basic-compatible column (e.g., immobilized phases like Chiralpak IG or IC), which often handle basic amines better than traditional coated phases.

Section 4: Quantitative Data Comparison

The following table summarizes the expected performance metrics for each resolution strategy to help you select the best approach for your scale and budget.

ParameterDiastereomeric Salt (L-DTTA)Enzymatic Resolution (CALB)Preparative Chiral SFC
Typical Yield (Max 50%) 35 - 40%45 - 48%40 - 45%
Enantiomeric Excess (ee) > 95% (after 1 recrystallization)> 99% (highly selective)> 99% (baseline separation)
Scalability Excellent (Multi-kg scale)Good (up to 100g scale)Moderate (Gram scale)
Cost / Equipment Low (Standard glassware)Medium (Enzyme cost)High (SFC instrumentation)
Turnaround Time 2 - 3 Days3 - 4 Days1 Day

References

  • Title: WO2009007759A1 - Resolution process Source: Google Patents URL
  • Title: Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks Source: NIH / MDPI URL
  • Title: AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo...
  • Title: Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019)

Sources

Resolving regioisomers in 2-azabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Azabicyclo[2.2.1]heptane Synthesis Topic: Resolution of Regio- and Stereoisomers Ticket ID: AZ-221-RES Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of 2-azabicyclo[2.2.1]heptane (the "azanorbornane" scaffold) is a critical gateway to bioactive alkaloids like Epibatidine. However, the core Aza-Diels-Alder (ADA) reaction is prone to generating complex isomeric mixtures.

This guide addresses the three distinct layers of isomerism you will encounter:

  • Regioisomers: Connectivity differences (e.g., substituent position relative to the nitrogen bridge).

  • Diastereomers: Spatial differences (Exo vs. Endo).

  • Enantiomers: Mirror images (resolved via kinetic resolution).

Module 1: The Aza-Diels-Alder Gateway (Root Cause Analysis)

User Question: I am performing an Aza-Diels-Alder reaction between a substituted cyclopentadiene and an imine. I see multiple spots on TLC. Are these regioisomers or diastereomers?

Diagnosis: You likely have both. In the reaction of an unsymmetrical diene (e.g., 1- or 2-substituted cyclopentadiene) with an imine, regioisomers are determined by the alignment of the diene and dienophile (Ortho/Meta rule), while diastereomers (Exo/Endo) are determined by the approach of the dienophile (secondary orbital interactions).

Troubleshooting Guide:

IssueMechanistic CauseCorrective Action
Wrong Regioisomer Mismatched FMO coefficients (HOMO/LUMO overlap).Adjust Electronics: Use Lewis Acids (e.g.,

) to lower the LUMO of the imine, enhancing "Ortho" selectivity. Steric Control: Use bulky N-protecting groups (e.g., N-Tosyl vs. N-Boc) to force distal placement.
Low Exo/Endo Ratio Kinetic vs. Thermodynamic control.Temperature: Lower temperatures (-78°C) favor the Endo kinetic product. Higher temperatures favor the Exo thermodynamic product.
Imine Hydrolysis Instability of the imine dienophile.In-situ Generation: Generate the imine in situ using multicomponent protocols (Amine + Aldehyde + Diene + Acid Catalyst) to prevent decomposition.

Visualizing the Isomer Pathways:

AzaDielsAlder Start Substituted Cyclopentadiene + Imine TS Transition State (FMO Controlled) Start->TS Lewis Acid Regio1 Regioisomer A (Proximal/Ortho) TS->Regio1 Major Path Regio2 Regioisomer B (Distal/Meta) TS->Regio2 Minor Path EndoA Endo-A (Kinetic) Regio1->EndoA -78°C ExoA Exo-A (Thermodynamic) Regio1->ExoA Reflux

Caption: Figure 1. Divergent pathways in Aza-Diels-Alder synthesis. Regioselectivity is established first, followed by diastereoselectivity (endo/exo).

Module 2: Chemical Separation Strategies

User Question: My exo and endo isomers are co-eluting on silica. How can I separate them without expensive chiral prep-HPLC?

Technical Insight: Exo/Endo isomers are diastereomers, meaning they have different physical properties. If they co-elute, their polarity difference is too small for standard silica interaction.

Protocol: The "Derivatization Shift" Method

  • Reduce the [2.2.1] alkene (if present) to the alkane to simplify the spectra and interactions.

  • Deprotect the bridgehead nitrogen (if N-protected).

  • Derivatize with a bulky, rigid group.

    • Recommendation: Convert to the 3,5-dinitrobenzamide . The

      
      -
      
      
      
      stacking interactions of the dinitrobenzoyl group often amplify the retention time difference between exo and endo isomers on silica.

Protocol: Diastereomeric Salt Crystallization For resolving enantiomers chemically (e.g.,


-2-azabicyclo[2.2.1]hept-5-en-3-one):
  • Dissolve crude amine in hot Ethanol.

  • Add 0.5 equivalents of (+)-Di-p-toluoyl-D-tartaric acid .

  • Cool slowly to 4°C. The salt of one enantiomer will precipitate.

  • Filter and treat the solid with NaOH to release the free amine (often >95% ee).

Module 3: Biocatalytic Resolution (High Purity)

User Question: I need >99% ee for a drug candidate. Chemical resolution is stalling at 90% ee. What is the alternative?

Solution: Enzymatic Kinetic Resolution (EKR). Lipases are exceptionally efficient at distinguishing the chiral environment of the [2.2.1] bridge.

The "Gold Standard" Protocol: CAL-B Catalyzed Resolution Target:


-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam analog).

Workflow:

  • Substrate: Racemic N-protected ketone or lactam.

  • Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435 ).[1]

  • Solvent: Diisopropyl ether (DIPE) or Toluene (hydrophobic solvents preserve enzyme activity).

  • Acyl Donor: Vinyl acetate (irreversible transesterification).

Performance Data:

EnzymeSolventConversion (%)E-Value (Selectivity)Product ee (%)
CAL-B (Novozym 435) DIPE 50% >200 >99%
Pseudomonas cepacia (PSL)Toluene42%8594%
Candida rugosa (CRL)Hexane15%1260%

Note: Stop the reaction at exactly 50% conversion for maximum optical purity of both the product (ester) and the remaining substrate (alcohol/amine).

EnzymaticResolution Racemate Racemic Mixture (±)-2-azabicyclo[2.2.1] Reaction Novozym 435 Vinyl Acetate / DIPE Racemate->Reaction Substrate Unreacted (-)-Enantiomer (>99% ee) Reaction->Substrate Slow Reacting Product Acylated (+)-Enantiomer (>99% ee) Reaction->Product Fast Reacting

Caption: Figure 2. Kinetic resolution workflow using Lipase B.

Module 4: Analytical Verification (NMR Diagnostics)

User Question: How do I prove I have the Exo isomer using 1H NMR? The signals overlap.

Diagnostic Guide: In 2-azabicyclo[2.2.1]heptane systems, the coupling constants (


) and the "W-effect" are definitive.
  • Bridgehead Coupling (

    
    ): 
    
    • Exo-isomer: The C2-proton (exo) has a dihedral angle of ~90° with the C1-bridgehead proton. According to the Karplus equation,

      
       Hz. The signal will appear as a singlet or doublet with very small coupling. 
      
    • Endo-isomer: The C2-proton (endo) has a dihedral angle of ~35-40°.

      
       Hz. The signal will appear as a distinct doublet. 
      
  • The "W-Effect" (Long Range Coupling):

    • Look for coupling between the H-7 syn proton (bridge) and H-2/3 endo protons. This "W" planar arrangement leads to a characteristic long-range coupling (

      
       Hz) often visible in the endo-isomer but absent in the exo-isomer.
      
  • NOESY (Nuclear Overhauser Effect):

    • Exo: Strong NOE correlation between H-2 and the Bridgehead H-7 (syn).

    • Endo: Strong NOE correlation between H-2 and H-6 (endo).

References

  • Stella, L. (2001). "Hetero-Diels-Alder Cycloadditions of Imines." Angewandte Chemie International Edition. Link

  • Taylor, S. J., et al. (1993). "Enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one." Tetrahedron: Asymmetry, 4(6), 1117-1128. Link

  • Chen, X., et al. (2005). "Practical Synthesis of Epibatidine Analogs via Aza-Diels-Alder Reaction." Journal of Organic Chemistry, 70, 10121. Link

  • Fraenkel, G., et al. (1984). "NMR Analysis of Bicyclo[2.2.1]heptane Derivatives." Journal of Organic Chemistry, 49, 1345. Link

  • BenchChem Support. (2025).[2] "Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone." BenchChem Technical Guides. Link

Sources

Technical Support Center: N-Protection of Sterically Hindered Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the N-protection of sterically hindered bicyclic amines. It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic barriers imposed by rigid, bulky scaffolds like 2-azabicyclo[2.1.1]hexane or 3-azabicyclo[3.1.0]hexane.

Status: Active Operator: Senior Application Scientist Ticket ID: STERIC-N-PROT-001

Diagnostic & Troubleshooting (FAQ)

Q1: My reaction with Boc₂O stalls at 40-60% conversion despite using excess reagent. Adding more Boc₂O doesn't help. Why?

Diagnosis: You are likely facing a "Kinetic Trap" combined with reagent decomposition. The Science: Sterically hindered amines (e.g., 7-azabicyclo[2.2.1]heptane derivatives) have a nucleophilic nitrogen buried within a rigid cage. The approach vector for the bulky Boc₂O molecule is obstructed.

  • The Problem: In standard solvents (DCM, THF), the rate of Boc₂O hydrolysis (reaction with trace water) or thermal decomposition often competes with the slow rate of amine acylation. Adding more reagent just fuels the side reactions (isobutylene gas evolution) without overcoming the steric barrier.

  • The Fix: Switch from a base-driven mechanism to a catalyst-driven activation.

    • Immediate Action: Add 10-20 mol% DMAP (4-dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding and more electrophilic than Boc₂O itself.

    • Pro Tip: If DMAP fails, switch to Lewis Acid Catalysis (see Protocol A below).

Q2: I see a new spot on TLC that isn't my product, and my yield is dropping. Is it a urea?

Diagnosis: Yes, likely Isocyanate/Urea formation . The Science: When using strong bases (like Et₃N or NaOH) with hindered amines, the base can deprotonate the carbamate intermediate or react with Boc₂O to form isocyanates. If any moisture is present, the isocyanate hydrolyzes to an amine, which reacts with another isocyanate to form a urea.

  • The Fix:

    • Eliminate Strong Base: Use a buffer system (NaHCO₃) or run the reaction under neutral/Lewis Acid conditions .

    • Quench Protocol: Do not quench with strong base. Use a dilute citric acid wash to remove unreacted amine and catalyst without inducing side reactions.

Q3: Standard Boc-protection conditions (DCM/TEA) yield <10%. Is there a "Nuclear Option"?

Diagnosis: Extreme steric hindrance requires Electrophilic Activation . The Fix: Use MgBr₂·OEt₂ or Zn(ClO₄)₂ . The Science: Instead of making the amine more nucleophilic (which is hard due to sterics), we make the Boc₂O more electrophilic. The Lewis acid coordinates to the carbonyl oxygen of Boc₂O, lowering the activation energy for the nucleophilic attack. This works exceptionally well for bicyclic systems where the nitrogen lone pair is accessible but the surrounding space is crowded.

Advanced Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Protection (The "Hard Case" Solution)

Best for: 2-azabicyclo[2.1.1]hexane, 7-azabicyclo[2.2.1]heptane, and electron-deficient amines.

Reagents:

  • Substrate Amine (1.0 equiv)[1]

  • Boc₂O (1.2 - 1.5 equiv)

  • Catalyst: MgBr₂[2]·OEt₂ (0.1 - 0.2 equiv) or Zn(OTf)₂

  • Solvent: DCM (Anhydrous) or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the amine (1 mmol) in DCM (2 mL). Note: High concentration (0.5M - 1.0M) drives the kinetics.

  • Activation: Add MgBr₂·OEt₂ (0.1 mmol, 10 mol%) in one portion. Stir for 5 minutes.

    • Checkpoint: The solution may turn slightly cloudy; this is normal coordination.

  • Addition: Add Boc₂O (1.2 mmol) dropwise as a solution in minimal DCM.

    • Why Dropwise? Prevents localized high concentrations that favor oligomerization.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation: Spot TLC. If starting material persists after 4 hours, heat to 40°C. The Lewis acid stabilizes the Boc₂O against thermal decomposition better than base.

  • Workup: Dilute with Et₂O (precipitates inorganic salts). Wash with water (2x) and brine.

    • Purification: Flash chromatography is usually not needed if conversion is high; recrystallization often suffices.

Protocol B: High-Pressure / Solvent-Free (The "Green" Solution)

Best for: Scale-up of moderately hindered amines where solvent waste is a concern.

Concept: By removing the solvent, you maximize the collision frequency between the amine and Boc₂O.

  • Mix Amine (1 equiv) and Boc₂O (1.1 equiv) neat .

  • Add Silica-supported HClO₄ (1 mol%) or simply Iodine (I₂) (5 mol%).

  • Grind in a mortar (if solid) or stir rapidly (if liquid).

  • Result: Often reaches completion in <15 minutes due to entropy factors.

Data & Decision Support

Comparison of Activation Methods
MethodReagentsMechanismSuitability for Hindered AminesRisk Profile
Standard Boc₂O / TEA / DCMBase-catalyzedLow (Stalls often)Urea formation; slow rates.
Hyper-Nucleophilic Boc₂O / DMAP / MeCNAcyl-pyridinium intermediateHigh (Standard Fix)Difficult to remove DMAP traces; toxic.
Lewis Acid Boc₂O / MgBr₂ / DCMCarbonyl ActivationVery High (Best for rigid bicycles)Moisture sensitive; requires anhydrous workup.
Phase Transfer Boc₂O / Na₂CO₃ / TBAB Interfacial TransportMedium Good for scale-up; slower than Lewis Acid.
Visual Troubleshooting Guide

Troubleshooting Start Start: N-Protection of Hindered Amine CheckConv Check Conversion (TLC/LCMS) after 4 hours Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Yes LowConv <50% Conversion CheckConv->LowConv No Finish Proceed to Workup (Acid Wash) HighConv->Finish Analyze Analyze Failure Mode LowConv->Analyze Decomp Boc2O Decomposed? Analyze->Decomp Gas evolution observed Steric Steric Wall? Analyze->Steric No reaction, SM intact Sol_LA Solution 2: Lewis Acid (MgBr2) (Electrophilic Activation) Decomp->Sol_LA Stabilize Reagent Sol_DMAP Solution 1: Add 20 mol% DMAP (Nucleophilic Catalysis) Steric->Sol_DMAP First Attempt Steric->Sol_LA If DMAP fails Sol_DMAP->CheckConv Re-check Sol_LA->CheckConv Sol_Heat Solution 3: High Conc. + 50°C

Caption: Decision tree for troubleshooting low conversion in N-protection of hindered amines. Blue paths indicate standard optimization; red paths indicate "nuclear" options.

Mechanism of Lewis Acid Activation

Mechanism Boc2O Boc2O (Electrophile) Complex Activated Complex [Boc2O-MgBr2] Boc2O->Complex Coordination LA Lewis Acid (MgBr2) LA->Complex TS Transition State (Lower Energy) Complex->TS + Amine Amine Hindered Amine (Nucleophile) Amine->TS Product N-Boc Amine + MgBr2(OH) TS->Product Collapse

Caption: Mechanistic pathway showing how Lewis Acids coordinate to Boc₂O, increasing electrophilicity to overcome the steric barrier of the amine.

References

  • Lewis Acid Catalysis (General): Bartoli, G., et al. "MgBr2·OEt2: A Lewis Acid Catalyst for the O- and N-Boc Protection of Phenols and Amines."[2] Taylor & Francis, 2015.

  • Specific Bicyclic Protocols: Grygorenko, O. O., et al. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates." Journal of Organic and Pharmaceutical Chemistry, 2024.[3]

  • Catalyst Comparison: Heydari, A., et al. "Sulfamic acid-functionalized silica: A heterogeneous and recyclable catalyst for the chemoselective N-Boc protection of amines." Tetrahedron Letters, 2008.

  • Troubleshooting & Side Reactions: BenchChem Technical Support. "Troubleshooting Incomplete Boc Protection of Amines." BenchChem, 2025.[4]

  • Alternative Reagents (Triazenes): Bräse, S., et al. "Selective Protection of Secondary Amines as the N-Phenyl Triazenes." PMC, 2015.

Sources

Technical Support Center: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Azabicyclo[2.2.1]heptan-1-yl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The unique strained bicyclic structure of azabicyclo[2.2.1]heptane derivatives, while offering conformational rigidity beneficial in medicinal chemistry, can also present stability challenges.[1] This guide is structured to address these challenges head-on, providing practical, experience-driven insights to ensure the integrity of your experiments.

I. Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to help you make informed decisions.

Problem 1: Unexpected Degradation of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol in Aqueous Buffers

Scenario: You've prepared a stock solution of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol in a standard phosphate or Tris buffer for a biological assay. Over a short period, you observe a significant loss of the parent compound, confirmed by HPLC analysis.

Underlying Cause: The stability of amines, including bicyclic amines like (2-Azabicyclo[2.2.1]heptan-1-yl)methanol, is highly dependent on the pH of the solution.[2][3] The tertiary amine within the bicyclic structure is susceptible to various degradation pathways that can be catalyzed by acidic or basic conditions.

Troubleshooting Steps & Scientific Rationale:

  • Characterize the Degradation:

    • Action: Perform a forced degradation study.[4][5] This involves intentionally exposing your compound to a range of harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to rapidly identify potential degradation pathways and products.[4][5][6]

    • Rationale: Understanding the degradation products provides clues about the mechanism of instability. For instance, the presence of ring-opened products would suggest that the strained bicyclic system is susceptible to nucleophilic attack under certain pH conditions.

  • pH Optimization:

    • Action: Prepare a series of small-scale solutions of your compound in buffers with a range of pH values (e.g., from pH 3 to pH 10). Monitor the stability of the compound in each buffer over time using a stability-indicating HPLC method.

    • Rationale: The protonation state of the tertiary amine is crucial for its stability. At lower pH values, the amine will be protonated, which may protect it from certain degradation pathways. Conversely, at higher pH, the free amine is more nucleophilic and potentially more reactive. Finding an optimal pH range is key to maintaining the compound's integrity.[7]

  • Temperature Control:

    • Action: Store all solutions of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol at reduced temperatures (e.g., 2-8°C or -20°C) and protect them from light.[7][8]

    • Rationale: Chemical degradation reactions, like all chemical reactions, are accelerated by higher temperatures.[3][9] By keeping your solutions cold, you can significantly slow down the rate of degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol.

Condition Reagents and Procedure Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hoursTo assess stability in basic conditions.
Oxidative Degradation 3% H₂O₂, room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation Solid compound or solution heated at 80°C for 48 hoursTo determine heat sensitivity.
Photodegradation Expose solution to UV light (e.g., 254 nm) for 24 hoursTo test for light sensitivity.

Data Analysis: Analyze samples from each condition by HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.[10]

Problem 2: Poor Solubility and Precipitation in Formulation

Scenario: You are trying to prepare a formulation of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol for in vivo studies, but the compound has low aqueous solubility and precipitates out of solution.

Underlying Cause: While the methanol group enhances polarity, the bicyclic core of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol contributes to its lipophilicity, potentially leading to limited solubility in purely aqueous vehicles.

Troubleshooting Steps & Scientific Rationale:

  • pH Adjustment:

    • Action: As a first step, try to dissolve the compound in an acidic aqueous solution (e.g., sterile saline adjusted to pH 4-5 with HCl).[7]

    • Rationale: The tertiary amine in the molecule can be protonated to form a more soluble hydrochloride salt.[7][11][12]

  • Co-solvent Systems:

    • Action: If pH adjustment alone is insufficient, explore the use of co-solvents. Common co-solvents for in vivo formulations include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.

    • Rationale: Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous vehicle. It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal balance between solubility and potential toxicity of the vehicle itself.

  • Use of Excipients:

    • Action: Consider the use of solubilizing agents such as cyclodextrins.

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules within their central cavity, thereby increasing their apparent aqueous solubility.

Workflow for Formulation Development

G A Start: Insoluble Compound B Attempt Dissolution in Acidic Saline (pH 4-5) A->B C Is Compound Soluble? B->C D Yes: Finalize Formulation C->D Yes E No: Add Co-solvent (e.g., 10% DMSO) C->E No I Final Formulation F Is Compound Soluble? E->F G Yes: Finalize Formulation F->G Yes H No: Increase Co-solvent or Try Excipients (e.g., Cyclodextrins) F->H No H->I

Caption: A stepwise approach to formulating (2-Azabicyclo[2.2.1]heptan-1-yl)methanol.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2-Azabicyclo[2.2.1]heptan-1-yl)methanol?

A: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Solutions should be freshly prepared whenever possible. If short-term storage of solutions is necessary, they should be stored at 2-8°C or frozen at -20°C and protected from light.[8] Always perform a quick purity check (e.g., by HPLC) if a solution has been stored for an extended period.

Q2: Is (2-Azabicyclo[2.2.1]heptan-1-yl)methanol susceptible to oxidation?

A: Tertiary amines can be susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to air and light.[13] While specific data for (2-Azabicyclo[2.2.1]heptan-1-yl)methanol is not extensively published, it is a good laboratory practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation or for long-term storage of the solid.

Q3: Can the strained bicyclic ring system of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol open under certain conditions?

A: Yes, three-membered rings like aziridines, which can be considered a substructure within the broader class of strained heterocycles, are known to undergo nucleophilic ring-opening reactions due to ring strain.[14] While the 2-azabicyclo[2.2.1]heptane system is more complex, its inherent strain could make it susceptible to ring-opening or rearrangement under harsh conditions, such as strong acids or bases, or in the presence of certain nucleophiles.[15][16][17] This is a key reason why forced degradation studies are important.

Q4: What analytical techniques are best suited for monitoring the stability of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol?

A: The primary technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A reversed-phase C18 column is typically a good starting point. Since the molecule lacks a strong chromophore, detection at low UV wavelengths (around 200-210 nm) is often necessary.[10] For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides molecular weight information.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the initial structural confirmation of the compound and can be used to characterize major degradation products if they can be isolated.[10]

Analytical Techniques for Stability Assessment

G cluster_0 Primary Techniques cluster_1 Confirmatory & Structural Elucidation A HPLC-UV B LC-MS A->B for ID of degradants C NMR Spectroscopy B->C for detailed structure

Caption: Key analytical methods for stability studies.

III. References

  • Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2026, January 16). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • 2-Aza[1][1][18] Bicyclo Heptane Derivatives: Ring Expansion, Fragmentation and Synthesis of a Potential TxA 2 antagonist. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022, July 28). ACS Publications. Retrieved March 7, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved March 7, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved March 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved March 7, 2026, from [Link]

  • (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2015, November 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. (n.d.). Chemical Science (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Aziridines. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. (2025, September 17). PMC. Retrieved March 7, 2026, from [Link]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a s C–N bond. (n.d.). Docta Complutense. Retrieved March 7, 2026, from [Link]

  • Effect of temperature and pH on the enzyme activity and stability. a... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. (2020, May 16). PubMed. Retrieved March 7, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC. Retrieved March 7, 2026, from [Link]

  • (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl. (2025, October 15). EPA. Retrieved March 7, 2026, from [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (2026, February 28). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-thia-5-azabicyclo[2.2.1]heptan-1-ylmethanol hydrochloride 95%. (2026, March 3). AChemBlock. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Grignard Additions to Azabicyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Grignar additions to azabicyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

I. Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes and how can I fix this?

A1: Failure to initiate is one of the most common hurdles in Grignard chemistry. The primary culprit is almost always the presence of moisture or other protic sources which quench the highly basic Grignard reagent.[1][2][3] Here’s a breakdown of potential issues and solutions:

  • Inadequate Drying of Glassware and Reagents: Grignard reagents are potent bases and will react with acidic protons from water, alcohols, or even carboxylic acids faster than they add to the ketone carbonyl.[2]

    • Solution: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under a stream of inert gas (Nitrogen or Argon) immediately before use.[4][5] Solvents must be anhydrous. While pre-dried solvents are available, it is best practice to distill them from an appropriate drying agent (e.g., sodium/benzophenone for ethers like THF and diethyl ether) and store them over molecular sieves.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide from starting.[3]

    • Solution: Several methods can be employed to activate the magnesium surface:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh, reactive surface.[6]

      • Chemical Activation: Adding a small crystal of iodine (I₂) is a classic method.[3][4] The iodine reacts with the magnesium surface, and the color will fade as the activation proceeds.[4] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethylene gas and MgBr₂, cleaning the surface.[3]

      • "Turbo-Grignards": The use of additives like LiCl can accelerate Grignard reagent formation by breaking up oligomeric Grignard species and aiding their dissociation from the magnesium surface.

  • Initiator Concentration: Sometimes, a small amount of pre-formed Grignard reagent or a more reactive alkyl halide can be used to initiate the reaction.

Q2: I'm observing low yields of my desired tertiary alcohol. What are the likely side reactions?

A2: Low yields often point to competing reaction pathways. In the context of sterically hindered ketones like some azabicycles, several side reactions can become significant:

  • Enolization: If the azabicyclic ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[2][7] Upon acidic workup, this simply regenerates the starting ketone, leading to low conversion.[2][7]

    • Mitigation:

      • Use a less sterically demanding Grignard reagent if possible.

      • Lowering the reaction temperature can sometimes favor the addition pathway over enolization.

      • The use of certain additives, like cerium(III) chloride (Luche conditions), can enhance the nucleophilicity of the organometallic reagent relative to its basicity, thereby promoting addition.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[7] This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.

    • Mitigation: This is an inherent property of the Grignard reagent. If reduction is a major issue, a different Grignard reagent lacking β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) may be necessary.

  • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a dimer (R-R).[2] This consumes both the starting material for the Grignard and the Grignard reagent itself.

Q3: The stereoselectivity of my Grignard addition is poor. How can I control the facial selectivity of the nucleophilic attack?

A3: Achieving high diastereoselectivity in additions to azabicyclic ketones is a significant challenge, often governed by subtle steric and electronic effects. The facial selectivity of the attack on the prochiral ketone is influenced by the bicyclic framework.

  • Steric Hindrance: The Grignard reagent will preferentially attack from the less sterically hindered face of the carbonyl group.[8][9] In many tropinone-like systems, this often means an attack from the side opposite the nitrogen bridge.

  • Chelation Control: The presence of the nitrogen atom in the azabicyclic system can play a crucial role. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the bridgehead nitrogen, forming a rigid chelate structure.[10][11] This chelation can lock the conformation of the ketone and direct the nucleophilic attack of the R-group from a specific face.[10][12]

    • The effectiveness of chelation control can depend on the solvent and the nature of the Grignard reagent (e.g., the halide).[12]

  • Felkin-Anh Model: This model is a powerful tool for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.[1][8][9] It posits that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[8] While azabicyclic ketones are cyclic, the principles of minimizing steric strain during the nucleophile's approach along the Bürgi-Dunitz trajectory still apply.[8][13]

The interplay between these factors can be complex. If poor selectivity is observed, consider the following:

  • Varying the Grignard Reagent: The size of the R-group on the Grignard reagent can significantly impact steric interactions.

  • Solvent Effects: The coordinating ability of the solvent can influence the formation and stability of chelate intermediates.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Lewis Acid Additives: The addition of Lewis acids can alter the reactivity of the ketone and influence the transition state geometry.[14]

II. Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Reaction does not start (no exotherm, no color change) 1. Wet glassware or solvent.[1][2][3] 2. Inactive magnesium surface.[3] 3. Poor quality alkyl/aryl halide.1. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents.[4][5] 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[3][4][6] 3. Purify the halide by distillation or filtration through alumina.
Low yield of tertiary alcohol, starting ketone recovered 1. Enolization of the ketone.[2][7] 2. Incomplete reaction.1. Use a less bulky Grignard reagent. Lower the reaction temperature. Consider using CeCl₃ as an additive. 2. Increase the reaction time or temperature after the initial addition. Ensure an adequate excess of the Grignard reagent is used.
Formation of a secondary alcohol instead of a tertiary alcohol Reduction of the ketone by a Grignard reagent with β-hydrogens.[7]Select a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr).
Reaction mixture turns dark brown or black Decomposition of the Grignard reagent or side reactions like Wurtz coupling.[2]This can be caused by impurities in the magnesium or halide.[2] Ensure high-purity starting materials.
Poor diastereoselectivity Competing steric and chelation control pathways.Modify reaction conditions: change the solvent, lower the temperature, or screen different Grignard reagents and Lewis acid additives.

III. Key Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to an Azabicyclic Ketone

Materials:

  • Azabicyclic ketone (e.g., N-Boc-nortropinone)

  • Alkyl or aryl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Dissolve the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. If it does not start, gentle heating may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Addition to the Ketone:

    • Dissolve the azabicyclic ketone (1.0 equivalent) in anhydrous diethyl ether and place this solution in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath (0 °C).

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Titration of the Grignard Reagent

To ensure accurate stoichiometry, it is crucial to determine the concentration of the prepared Grignard reagent.

Materials:

  • Iodine (I₂)

  • Anhydrous diethyl ether or THF

  • 1.0 M solution of sec-butanol in xylene (or similar standard)

  • 1,10-Phenanthroline (indicator)

Procedure:

  • Accurately weigh a small amount of iodine into a dry flask under nitrogen.

  • Dissolve the iodine in a known volume of anhydrous THF.

  • Slowly add the Grignard solution via syringe until the dark brown color of the iodine disappears.

  • The concentration can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.

IV. Visualizing Key Concepts

Grignard Reaction Mechanism

Grignard_Mechanism ketone R'(C=O)R'' (Azabicyclic Ketone) intermediate [R'(R''C(R)-O-MgX)] (Alkoxide Intermediate) ketone->intermediate grignard R-MgX (Grignard Reagent) grignard->intermediate Nucleophilic Addition product R'(R''C(R)-OH) (Tertiary Alcohol) intermediate->product Protonation side_product Mg(OH)X intermediate->side_product workup H₃O⁺ (Acidic Workup) workup->product workup->side_product

Caption: General mechanism of Grignard addition to a ketone.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Encountered no_init No Reaction Initiation start->no_init low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity check_anhydrous Verify Anhydrous Conditions? no_init->check_anhydrous check_side_reactions Identify Side Product(s)? low_yield->check_side_reactions analyze_model Analyze Steric/ Chelation Model poor_selectivity->analyze_model activate_mg Activate Magnesium? check_anhydrous->activate_mg Yes dry_reagents Dry Glassware/Solvents check_anhydrous->dry_reagents No activate_mg->low_yield Yes use_activator Use I₂ or 1,2-dibromoethane activate_mg->use_activator No dry_reagents->activate_mg use_activator->low_yield enolization Enolization? check_side_reactions->enolization reduction Reduction? enolization->reduction No optimize_enol Lower Temp, Use CeCl₃ enolization->optimize_enol Yes change_grignard Change Grignard (no β-H) reduction->change_grignard Yes modify_conditions Modify Reaction Conditions analyze_model->modify_conditions

Caption: A logical workflow for troubleshooting common Grignard reaction issues.

V. References

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Grignard reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]

  • Fiveable. (2025, August 15). Felkin-Anh Model Definition. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Swarthmore College. Retrieved from [Link]

  • American Chemical Society. (2025, June). Grignard Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • PubMed. (2023, February 17). Mechanochemical Felkin-Anh Model: Achieving Forbidden Reaction Outcomes with Mechanical Force. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Nov. 13. Retrieved from [Link]

  • Illinois Wesleyan University. (n.d.). Studies into Addition of Grignard Reagents to Conjugated Aldehydes and Ketones. Digital Commons @ IWU. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • SUNY Potsdam. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Mechanism of Addition of Grignard Reagents to Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stereospecific attack of Grignard reagents on optically active (indan-1-one)-and (1-tetralone). Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Studocu. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

  • Wikipedia. (2024). Chelation. Retrieved from [Link]

  • MDPI. (2023, March 6). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. Retrieved from [Link]

  • Wikipedia. (2024). Tropinone. Retrieved from [Link]

  • Science Madness. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • Pearson. (2024, June 8). Point out the flaws in the following incorrect Grignard syntheses. (c) (d). Retrieved from [Link]

  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard reagent. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization During Azanorbornane Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chiral azanorbornane scaffolds. The 2-azabicyclo[2.2.1]heptane (azanorbornane) framework is a valuable building block in medicinal chemistry due to its rigid, conformationally constrained structure.[1][2] However, this rigidity also means that the biological activity of its derivatives is highly dependent on precise stereochemical control.

Maintaining enantiopurity during derivatization is a critical, and often challenging, aspect of synthesis. This guide provides in-depth, field-proven insights into why racemization occurs and offers robust, validated protocols to minimize it. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific reactions effectively.

Part 1: The Root of the Problem: Understanding Racemization Mechanisms

Before troubleshooting, it's essential to understand the enemy. In the context of derivatizing chiral molecules like azanorbornanes, particularly when dealing with adjacent stereocenters (e.g., at C3), racemization primarily occurs via two base-catalyzed pathways during the activation of a carboxyl group for acylation.

  • Oxazolone Formation: This is the most common pathway for racemization in peptide and amide bond synthesis.[3] The activated carboxyl group of an N-acyl protected amino acid (or a similar azanorbornane derivative) can cyclize to form a planar oxazolone intermediate. The proton at the Cα (the original stereocenter) of this intermediate is highly acidic and is easily abstracted by a base. The resulting achiral enolate can be re-protonated from either face, leading to a racemic mixture.[3][4]

  • Direct Enolization (Hα Abstraction): A strong enough base can directly abstract the acidic α-proton from the activated amino acid derivative without forming an oxazolone.[4] This also creates a planar, achiral enolate intermediate, which upon re-protonation, yields a mixture of enantiomers.

Racemization_Mechanisms Fig. 1: Primary Racemization Pathways cluster_0 Oxazolone Pathway Start_Ox Enantiopure Activated Azanorbornane Acid Oxazolone Planar Oxazolone Intermediate Start_Ox->Oxazolone Enolate_Ox Achiral Enolate Oxazolone->Enolate_Ox Racemic Racemic Product Enolate_Ox->Racemic Start_DE Enantiopure Activated Azanorbornane Acid Enolate_DE Achiral Enolate Start_DE->Enolate_DE Enolate_DE->Racemic

Fig. 1: Primary Racemization Pathways
Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during azanorbornane derivatization in a question-and-answer format. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My enantiomeric excess (ee) drops significantly after N-acylation with a protected amino acid. What is the likely cause and how can I prevent it?

A1: This is a classic racemization problem, almost certainly occurring during the carboxyl group activation step of the amino acid you are coupling to the azanorbornane nitrogen. The specific coupling reagents, base, temperature, and activation time are the critical variables.

Causality: Highly efficient coupling reagents (e.g., HBTU, HATU) and strong, non-hindered bases (e.g., DIPEA) create a highly reactive environment that accelerates both the desired amide bond formation and the undesired racemization pathways (Oxazolone or Direct Enolization).[5][6]

Troubleshooting Workflow:

Troubleshooting_Workflow Fig. 2: N-Acylation Troubleshooting Flowchart Start Significant Racemization Observed in N-Acylation? Q_Reagent Using HBTU/HATU? Start->Q_Reagent A_Reagent Switch to DIC with OxymaPure or HOBt. Q_Reagent->A_Reagent Yes Q_Base Using DIPEA/NMM? Q_Reagent->Q_Base No A_Reagent->Q_Base A_Base Switch to a hindered base like 2,4,6-Collidine. Q_Base->A_Base Yes Q_Temp Reaction at RT or higher? Q_Base->Q_Temp No A_Base->Q_Temp A_Temp Lower temperature to 0°C. Q_Temp->A_Temp Yes Q_PreAct Long pre-activation time? Q_Temp->Q_PreAct No A_Temp->Q_PreAct A_PreAct Use in-situ activation. Add reagents directly to resin/substrate. Q_PreAct->A_PreAct Yes End Re-analyze ee. Problem Solved. Q_PreAct->End No A_PreAct->End HPLC_Workflow Fig. 3: Chiral HPLC Method Development Start Start: Racemic Sample Screen_NP Screen on Chiral Column (e.g., CHIRALPAK IA) Mobile Phase: 90:10 Hexane:IPA Start->Screen_NP Check_Sep Separation Achieved? Screen_NP->Check_Sep Optimize_Ratio Optimize Hexane:IPA Ratio (e.g., 95:5, 80:20) Check_Sep->Optimize_Ratio No Validate Validate Method - Inject pure enantiomer - Calculate ee Check_Sep->Validate Yes Check_Sep2 Separation Achieved? Optimize_Ratio->Check_Sep2 Change_Mod Change Modifier (e.g., to Ethanol) Check_Sep2->Change_Mod No Check_Sep2->Validate Yes Check_Sep3 Separation Achieved? Change_Mod->Check_Sep3 Add_Additive Add Additive (0.1% DEA for bases 0.1% TFA for acids) Check_Sep3->Add_Additive No Check_Sep3->Validate Yes Check_Sep4 Separation Achieved? Add_Additive->Check_Sep4 Screen_RP Switch to Reversed-Phase (ACN:Water or MeOH:Water) Check_Sep4->Screen_RP No Check_Sep4->Validate Yes Screen_RP->Validate

Sources

Validation & Comparative

Optimizing 1H NMR Structural Elucidation of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol: A Comparative Guide to Solvents and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol is a highly constrained, bridged bicyclic amine (an azanorbornane derivative) featuring a bridgehead hydroxymethyl group. In drug discovery, such rigid scaffolds are highly valued as metabolically stable bioisosteres for piperidines and prolines. However, the rigid [2.2.1] framework presents significant analytical challenges: pronounced vicinal and long-range scalar (J) couplings cause the endo and exo protons of the methylene bridges to collapse into overlapping second-order multiplets[1].

This guide provides an objective comparison of NMR solvent systems and spectrometer field strengths to optimize the structural elucidation of this complex bicyclic system.

Structural Challenges of the Analyte

To accurately assign the 1H NMR spectrum of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol, one must account for its specific topological constraints:

  • Bridgehead Substitution: The hydroxymethyl group (-CH₂OH) is located at the C1 bridgehead position. Consequently, there is no C1 proton. The remaining C4 bridgehead proton typically resonates as a complex multiplet around 2.2–2.5 ppm.

  • Diastereotopic Protons: Because the molecule is chiral and lacks a plane of symmetry, the two protons of the C1-hydroxymethyl group are diastereotopic. They will not appear as a simple doublet but rather as an AB quartet (or a higher-order multiplet if coupled to the -OH proton).

  • Exchangeable Protons: The secondary amine (-NH at position 2) and the primary alcohol (-OH) are subject to intermolecular proton exchange, making their visibility highly dependent on the chosen solvent[2].

Comparative Analysis I: Solvent Systems

The choice of deuterated solvent fundamentally dictates whether the exchangeable heteroatom protons (-NH, -OH) can be utilized for structural validation, or if they will obscure the critical aliphatic backbone[2].

Dimethyl Sulfoxide-d6 (DMSO-d6)

DMSO-d6 induces the lowest rates of intermolecular proton exchange due to its strong hydrogen-bonding capabilities[2].

  • Causality: By slowing the exchange rate on the NMR timescale, the -OH proton of the hydroxymethyl group resolves into a distinct triplet (coupling to the adjacent diastereotopic -CH₂- protons), and the -NH proton appears as a broad doublet or multiplet.

  • Drawback: DMSO is highly hygroscopic. The residual water peak at 3.33 ppm can overlap with the critical C3 methylene protons (adjacent to the nitrogen)[3].

Deuterated Chloroform (CDCl3)

CDCl3 is the industry standard due to its volatility, allowing for easy sample recovery[4].

  • Causality: In CDCl3, proton exchange occurs at an intermediate rate. The -OH and -NH protons typically manifest as broad, featureless singlets that provide no scalar coupling information and can artificially broaden underlying aliphatic signals[2].

  • Advantage: The residual solvent peak (7.26 ppm) is far removed from the aliphatic region, leaving the 1.2–3.5 ppm window completely unobstructed[3].

Deuterium Oxide (D2O)

For highly polar derivatives or hydrochloride salts of azabicycloheptanes, D2O is frequently employed[5].

  • Causality: D2O drives rapid H/D exchange. The -OH and -NH protons are replaced by deuterium, effectively erasing their signals from the 1H spectrum[2].

  • Advantage: This drastically simplifies the spectrum, allowing for unhindered integration of the complex bicyclic backbone.

Quantitative Solvent Comparison Summary
ParameterDMSO-d6CDCl3D2O
H/D Exchange Rate Very SlowIntermediateInstantaneous
-OH / -NH Visibility Excellent (Sharp multiplets)Poor (Broad singlets)None (Signals disappear)
Aliphatic Resolution Moderate (H₂O overlap at 3.33 ppm)Good (No interference)Excellent (Simplified spectrum)
Best Use Case Validating exchangeable protons.Routine structural confirmation.Analyzing amine HCl salts.

Comparative Analysis II: Spectrometer Field Strength

Because the 2-azabicyclo[2.2.1]heptane skeleton is rigid, protons are locked in specific spatial arrangements, leading to large geminal couplings (~12 Hz) and complex vicinal endo-exo couplings[1].

  • 400 MHz (Routine Analysis): At this field strength, the chemical shift difference (Δν) between the C5, C6, and C7 methylene protons is often comparable to their coupling constants (J). This results in a second-order spectrum (Δν/J < 10) where multiplets overlap heavily. While sufficient for confirming bulk purity, it is inadequate for de novo structural assignment.

  • 600 MHz (High-Resolution Analysis): Increasing the magnetic field increases Δν while J remains constant, pushing the system toward a first-order approximation. At 600 MHz, the diastereotopic protons of the C1-hydroxymethyl group and the distinct endo vs. exo protons of the bicyclic core separate into distinct, analyzable multiplets, allowing for precise extraction of coupling constants.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity during the structural elucidation of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol, follow this self-validating workflow:

Step 1: Sample Desiccation

  • Action: Dry 5–10 mg of the analyte under high vacuum (0.1 mbar) for 12 hours prior to analysis.

  • Validation: The absence of a broad water peak in the 1.5–2.0 ppm region (in CDCl3) confirms successful desiccation, ensuring no artificial integration inflation of the bridging C7 methylene protons.

Step 2: Solvent Preparation & Referencing

  • Action: Dissolve the sample in 0.6 mL of the chosen deuterated solvent containing 0.05% v/v Tetramethylsilane (TMS)[4].

  • Validation: The presence of a sharp, perfectly symmetrical singlet at exactly 0.00 ppm confirms correct spectral referencing. A broadened TMS peak immediately indicates poor magnetic field homogeneity, prompting recalibration before data acquisition.

Step 3: Optimized Acquisition Parameters

  • Action: Set the D1 relaxation delay to 5 seconds and acquire 16–32 scans.

  • Validation: Integrate the C4 bridgehead proton (~2.3 ppm) against the C1-hydroxymethyl protons (~3.5 ppm). A mathematically precise 1:2 integration ratio confirms that the D1 delay was sufficient for the complete longitudinal relaxation (T1) of the rigid bicyclic system.

Step 4: 2D Verification (HSQC / COSY)

  • Action: If utilizing 400 MHz, run a 2D ¹H-¹³C HSQC experiment.

  • Validation: The HSQC will separate the overlapping 1D proton multiplets based on their ¹³C chemical shifts. The C3 protons (adjacent to nitrogen) will correlate to a carbon at ~45–50 ppm, definitively distinguishing them from the C1-hydroxymethyl protons which correlate to a carbon at ~60–65 ppm[6].

Decision Workflow

NMR_Workflow Start Target: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol Q1 Are -OH / -NH signals critical for structural validation? Start->Q1 DMSO Use DMSO-d6 (Slow proton exchange) Q1->DMSO Yes D2O Use D2O or CDCl3 (H/D exchange simplifies spectrum) Q1->D2O No Q2 Assess Aliphatic Region (1.2 - 3.5 ppm) DMSO->Q2 D2O->Q2 HighField Acquire at 600+ MHz Run 2D COSY / HSQC Q2->HighField Severe Overlap Standard Standard 400 MHz 1D 1H NMR Q2->Standard Clear Multiplets

Decision workflow for optimizing the NMR acquisition of bicyclic amines.

References

1.[5] The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. National Institutes of Health (NIH) / PMC. 5 2.[1] High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. Royal Society of Chemistry (RSC). 1 3.[2] NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. 2 4.[4] NMR Solvents. Sigma-Aldrich.4 5.[6] Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. MDPI. 6

Sources

Mass Spectrometry Fragmentation Patterns of Azabicycloheptanes: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Azabicycloheptanes—including 2-azabicyclo[2.2.1]heptane, 7-azabicyclo[2.2.1]heptane, and 6-azabicyclo[3.2.0]heptane—are highly valued scaffolds in modern drug discovery. Their rigid, sp³-rich three-dimensional frameworks offer an "escape from flatland," a design strategy proven to improve the pharmacokinetic properties and clinical success rates of drug candidates compared to planar aromatics[1]. Notable pharmaceutical applications of these scaffolds include the potent non-opioid analgesic epibatidine and the clinical PET radioligand flubatine[2][3].

Accurately characterizing these bicyclic systems and tracking their in vivo metabolism requires highly specific analytical platforms. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of azabicycloheptanes, providing researchers with field-proven experimental workflows and fragmentation logic.

Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct mass spectrometry platform depends entirely on the polarity, volatility, and functionalization of the azabicycloheptane derivative.

GC-EI-MS: Hard Ionization for Scaffold Mapping

Performance Profile: GC-EI-MS utilizes a high-energy 70 eV electron beam, making it a "hard" ionization technique. This platform is superior for analyzing volatile, underivatized azabicycloheptanes because the high energy induces extensive, predictable ring cleavage. Causality of Fragmentation: The strain inherent in the bridged bicyclic system makes it highly susceptible to α-cleavage adjacent to the nitrogen atom. For example, the primary dissociation of 2-azabicyclo[2.2.1]heptane (M⁺• 97 Da) proceeds via the scission of the C-C bond and the subsequent expulsion of an ethyl radical (C₂H₅•). This yields a highly stable even-electron (EE) base peak at m/z 68 ([M–C₂H₅]⁺)[4].

LC-ESI-MS/MS: Soft Ionization for Metabolite Profiling

Performance Profile: LC-ESI-MS/MS is the gold standard for analyzing polar, functionalized azabicycloheptanes (e.g., flubatine) and their phase I/II metabolites in biological matrices. Causality of Fragmentation: Electrospray ionization (ESI) softly generates protonated precursor ions ([M+H]⁺) without shattering the molecule. By applying targeted Collision-Induced Dissociation (CID), researchers can selectively break specific bonds. This allows for the precise localization of metabolic modifications, such as identifying whether cytochrome P450-mediated hydroxylation occurred on the pyridyl ring or the azabicyclic scaffold[3][5].

Fragmentation Mechanics of Key Azabicycloheptanes

The Epibatidine Scaffold (Halogenated Pyridyl Derivatives)

Epibatidine (C₁₁H₁₃ClN₂) demonstrates a classic isotopic signature under GC-EI-MS, showing a molecular ion at m/z 208/210 in a 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes[6]. The fragmentation parallels the unsubstituted bicycle: a characteristic fragment occurs at m/z 179 corresponding to[M - C₂H₅]⁺. The base peak often appears at m/z 69 (assigned as C₄H₇N⁺), representing the complete collapse of the azabicycle while retaining the nitrogen atom[6].

The Flubatine Scaffold (Metabolic Hydroxylation)

Flubatine (C₁₀H₁₁FN₂) is heavily utilized in PET imaging. During LC-MS/MS (CID) analysis, protonated flubatine (m/z 207.1) reliably fragments to yield a fluoro-azatropylium ion at m/z 110.0[3]. When analyzing its monohydroxylated metabolites ([M+H]⁺ at m/z 223.1), the presence of the m/z 110.0 fragment acts as a self-validating diagnostic tool: it proves the fluoropyridyl ring remains unmodified. Subsequent neutral losses of water (-18 Da) and ammonia (-17 Da) to form m/z 188.1 confirm that the hydroxylation exclusively targeted the azabicyclic ring[5].

G M 2-Azabicyclo[2.2.1]heptane M+• (m/z 97) RO Ring-Opened Intermediate Radical Cation M->RO α-Cleavage (70 eV) F1 [M - C2H5]+ Base Peak (m/z 68) RO->F1 C-C Bond Scission NL Ethyl Radical (•C2H5) RO->NL Neutral Loss

EI-MS fragmentation pathway of 2-azabicyclo[2.2.1]heptane showing ethyl radical loss.

G2 Prec Hydroxy-Flubatine [M+H]+ m/z 223.1 F_Pyr Fluoro-azatropylium Ion m/z 110.0 Prec->F_Pyr CID (CE 33 eV) F_Aza [M+H - NH3 - H2O]+ m/z 188.1 Prec->F_Aza Loss of 17 Da + 18 Da Logic1 Confirms Pyridyl Ring is Unmodified F_Pyr->Logic1 Logic2 Confirms Hydroxylation on Azabicycle F_Aza->Logic2

LC-MS/MS CID fragmentation logic for localizing flubatine hydroxylation.

Experimental Protocols

Protocol A: GC-EI-MS for Volatile Azabicycloheptanes

Design Logic: This protocol avoids chemical derivatization to preserve the native ring strain, ensuring that the resulting fragmentation pattern accurately reflects the unique bicyclic architecture.

  • Sample Preparation: Dissolve the azabicycloheptane standard in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Self-validation step: Spike with a deuterated internal standard (e.g., pyridine-d5) to monitor injection reproducibility.

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min to ensure complete elution of the bicyclic amines.

  • Ionization & Detection: Operate the mass spectrometer in positive EI mode at 70 eV. Set the ion source temperature to 230°C. Scan from m/z 40 to 300 to capture the low-mass diagnostic fragments (e.g., m/z 68, 69).

Protocol B: LC-ESI-MS/MS for Flubatine Metabolite Profiling

Design Logic: Soft ionization preserves fragile hydroxylated and glucuronidated metabolites. Multiple Reaction Monitoring (MRM) is utilized to filter out biological matrix noise, ensuring high-confidence identification[3][5].

  • Microsomal Incubation: Incubate 10 µM flubatine with human liver microsomes (HLM) and an NADPH-regenerating system at 37°C for 90 minutes. Quench the reaction with ice-cold acetonitrile (1:1 v/v) to precipitate proteins.

  • Centrifugation & Filtration: Centrifuge at 14,000 × g for 10 min. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (100 × 2.1 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at 0.4 mL/min.

  • CID Fragmentation (MRM Mode): Operate the ESI source in positive mode. Apply a Collision Energy (CE) of 33 eV. Monitor the transition m/z 223.1 → 110.0 to detect all azabicycle-hydroxylated metabolites, and m/z 223.1 → 188.1 to confirm the neutral loss of H₂O and NH₃[5].

Quantitative Data Summary

The table below summarizes the critical mass spectrometry parameters and diagnostic ions for differentiating azabicycloheptane derivatives.

Compound ClassPreferred PlatformPrecursor IonPrimary Diagnostic FragmentsStructural Significance
2-Azabicyclo[2.2.1]heptane GC-EI-MSm/z 97 (M⁺•)m/z 68Loss of C₂H₅•; confirms unsubstituted bridged system.
Epibatidine GC-EI-MSm/z 208/210m/z 179, m/z 69m/z 179 indicates C₂H₅• loss; m/z 69 is the azabicycle remnant.
Flubatine LC-ESI-MS/MSm/z 207.1 ([M+H]⁺)m/z 110.0Fluoro-azatropylium ion; confirms intact fluoropyridyl ring.
Hydroxy-Flubatine LC-ESI-MS/MSm/z 223.1 ([M+H]⁺)m/z 110.0, m/z 188.1m/z 188.1 confirms hydroxylation on the azabicyclic moiety.
6-Azabicyclo[3.2.0]heptan-7-one LC-ESI-MS/MSm/z 112.1 ([M+H]⁺)m/z 84.1Loss of CO (-28 Da); characteristic of the β-lactam ring strain.

References

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP. Available at: [Link]

  • Daly, J. W., et al. "Epibatidine: A novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog." Journal of the American Chemical Society, 1992. Available at: [Link]

  • Ludwig, F. A., et al. "Exploring the Metabolism of (+)-[18F]Flubatine In Vitro and In Vivo: LC-MS/MS Aided Identification of Radiometabolites in a Clinical PET Study." Molecules, 2018. Available at: [Link]

  • MDPI. "LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine." Molecules, 2016. Available at: [Link]

  • Wright State University. "Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole." CORE Scholar, 2007. Available at: [Link]

Sources

Comparative Guide: 1-yl vs 3-yl Isomers of 3-Azabicyclo[3.1.0]hexane in Drug Design

[1][2][3]

Executive Summary

In the optimization of pharmacokinetics and potency, the 3-azabicyclo[3.1.0]hexane scaffold serves as a rigid,

34
  • 3-yl Isomer (N-linked): Attachment via the secondary amine nitrogen.[1][2][3] Acts as a basic center, influencing solubility and hERG liability.[4]

  • 1-yl Isomer (C-linked): Attachment via the bridgehead carbon.[1][2][3] Acts as a non-basic, quaternary-like center, offering distinct exit vectors and metabolic profiles.[3][4]

This guide analyzes the structural, physicochemical, and biological divergences between these two isomers.[4]

Structural Analysis & Exit Vectors[2][3][5][6]

The choice between a 1-yl and 3-yl connection fundamentally alters the molecule's geometry.[1][2][3] The 3-azabicyclo[3.1.0]hexane system possesses a "V" shape due to the fused cyclopropane ring.[2][3]

Vector Geometry[3]
  • 3-yl (Nitrogen): The exit vector is defined by the nitrogen lone pair/bond orientation.[2] It typically projects in the plane of the pyrrolidine ring but is constrained by the fused cyclopropane.[2]

  • 1-yl (Bridgehead Carbon): The exit vector projects outward from the bridgehead, creating a distinct angle relative to the rest of the scaffold (often ~120° relative to the C5-C1 bond).[2][3] This allows for "kinked" geometries that mimic meta-substituted benzenes.[1][2][3]

Graphviz Visualization: Vector & Scaffold Comparison

The following diagram illustrates the structural connectivity and vector orientation differences.

Azabicyclo_Vectorscluster_3yl3-yl Isomer (N-Linked)cluster_1yl1-yl Isomer (C-Linked)Scaffold3-Azabicyclo[3.1.0]hexaneCore ScaffoldN_LinkNitrogen (Pos 3)Attachment PointScaffold->N_LinkSubstitution at N3C_LinkBridgehead Carbon (Pos 1)Attachment PointScaffold->C_LinkSubstitution at C1Prop_3Properties:- Basic Center (pKa ~9-10)- H-Bond Acceptor- Flexible VectorN_Link->Prop_3Metab_3Metabolism:- N-Dealkylation- N-OxidationN_Link->Metab_3Prop_1Properties:- Neutral/Non-Basic- Quaternary Geometry- Rigid VectorProp_3->Prop_1BioisostericSwitchC_Link->Prop_1Metab_1Metabolism:- C-Hydroxylation- Ring Opening (Rare)C_Link->Metab_1

Caption: Structural divergence of 3-azabicyclo[3.1.0]hexane isomers. Green path denotes N-linked (3-yl); Red path denotes C-linked (1-yl).[1][2][3]

Physicochemical & Biological Comparison

The following table synthesizes data from JAK inhibitor optimization studies and general bioisostere literature.

Feature3-yl Isomer (N-Linked)1-yl Isomer (C-Linked)Impact on Drug Design
Basicity (pKa) Basic (Typically 8.5–10.[1][2][3]5)Neutral (unless substituent has amine)3-yl improves solubility but may increase hERG binding or lysosomal trapping.[1][2]
Lipophilicity (LogD) Lower (due to ionization at pH 7.4)Higher (typically)1-yl increases permeability but requires polar groups elsewhere to maintain solubility.[1][3]
Metabolic Stability Moderate to LowHigh3-yl is prone to oxidative N-dealkylation by CYPs. 1-yl blocks this soft spot.[1][2][3]
Exit Vector Angle Linear/Planar relative to NKinked/Angular1-yl is an excellent mimic for meta-substituted aromatics; 3-yl mimics para-substituted or linear linkers.[1][2][3][4]
Synthetic Access High (Nucleophilic substitution)Moderate (Requires bridgehead functionalization)3-yl libraries are easier to generate for HTS.[1]
Mechanistic Insight: The "Metabolic Switch"

A common strategy in lead optimization is moving from a 3-yl to a 1-yl isomer to solve metabolic instability.[1][2][3]

  • Mechanism: The

    
    -carbons adjacent to the nitrogen in the 3-yl isomer are electronically activated for CYP450 oxidation (N-dealkylation).[1][2][3]
    
  • Solution: In the 1-yl isomer, the nitrogen is usually capped or part of the ring system without an external alkyl chain, or the attachment point is a quaternary carbon (bridgehead), which is sterically hindered and electronically deactivated against oxidation.[4]

Case Study: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the 3-azabicyclo[3.1.0]hexane scaffold was utilized to improve selectivity and physicochemical properties over planar pyrrolopyrimidines.

  • 3-yl Application: Used to attach the solvent-exposed tail.[1][2][3] The basic nitrogen interacted with solvating water networks, improving solubility.[4]

  • 1-yl Application: Used to position the "warhead" (e.g., acrylamide for covalent inhibition) in a specific vector to target the cysteine residue in the ATP binding pocket.[3] The rigid 1-yl geometry provided the precise angle required for covalent bond formation, which the flexible 3-yl isomer could not achieve.[1][2][3]

Data Trend:

  • Potency (IC50): 1-yl isomers often show steeper SAR (Structure-Activity Relationship) cliffs because the vector is rigid.[1][2][3] A mismatch leads to total loss of activity. 3-yl isomers are more forgiving due to N-inversion/flexibility.[1][2][3]

  • Selectivity: 1-yl isomers generally exhibit higher isoform selectivity (e.g., JAK1 vs JAK2) due to precise shape complementarity.[3]

Experimental Protocol: Comparative Microsomal Stability

To objectively compare the 1-yl and 3-yl isomers, a self-validating intrinsic clearance (

123
Methodology: Liver Microsome Stability Assay

Objective: Determine the intrinsic clearance (


Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[3][4]

  • Test Compounds (1-yl and 3-yl isomers).[2][3]

  • Internal Standard (e.g., Propranolol or Diclofenac).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Add test compound (final conc. 1

    
    M) to minimize enzyme saturation. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


2


Self-Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.[3]
    
  • Negative Control: Warfarin (Low clearance) must show

    
     remaining at 60 min.
    
  • Mass Balance: Monitor for parent depletion without metabolite formation (indicates non-specific binding).

Graphviz Workflow: Stability Assay

Stability_Assaycluster_samplingTime-Course Sampling (37°C)StartStart: 1-yl vs 3-yl Isomers(1 µM in Buffer)MicrosomesAdd Liver Microsomes(0.5 mg/mL)Start->MicrosomesNADPHAdd NADPH(Initiate Reaction)Microsomes->NADPHT0T=0 minNADPH->T0T60T=60 minT0->T60Intervals: 5, 15, 30, 45QuenchQuench with ACN + IS(Stop Reaction)T60->QuenchLCMSLC-MS/MS Analysis(Quantify Parent Depletion)Quench->LCMSCalcCalculate CL_int & t_1/2LCMS->Calc

Caption: Workflow for comparative metabolic stability assessment of azabicyclo isomers.[1][2][3]

References

  • Discovery of JAK Inhibitors: Journal of Medicinal Chemistry. "Discovery of Aminopyrimidinyl JAK Inhibitors with Azabicyclo[3.1.0]hexane Scaffolds."

  • Azabicyclo Synthesis & Properties: Chemical Reviews. "Synthesis and Reactivity of 3-Azabicyclo[3.1.0]hexane Systems."

  • Metabolic Stability Protocols: Nature Protocols. "Assessing Metabolic Stability in Liver Microsomes."

  • Bioisostere Strategies: Journal of Medicinal Chemistry. "Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success."

  • Exit Vector Analysis: Drug Discovery Today. "The Impact of Geometry on Bioisosteric Replacement."

X-Ray Crystallography of Bridgehead-Substituted Azanorbornanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Crystallization Challenge

Bridgehead-substituted azanorbornanes—specifically derivatives of 1-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane—are highly prized scaffolds in modern medicinal chemistry. They serve as conformationally restricted, high-sp³ bioisosteres for piperidines and morpholines, and form the core framework of potent nicotinic acetylcholine receptor agonists like the natural alkaloid epibatidine[1].

Despite their pharmacological value, obtaining high-quality single crystals of these compounds for X-ray diffraction (XRD) is notoriously difficult. Their high degree of symmetry, lack of flat aromatic surfaces for π-π stacking, and frequent presentation as volatile liquids or amorphous oils at room temperature create significant thermodynamic barriers to crystal lattice formation. Furthermore, determining their absolute configuration requires the strategic introduction of anomalous scatterers (heavy atoms).

This guide objectively compares three field-proven strategies for the crystallographic elucidation of bridgehead azanorbornanes: Traditional Salt Formation , Covalent Derivatization , and the modern Crystalline Sponge (CS) Method .

Comparison of Crystallization Strategies

Method A: Traditional Heavy-Atom Salt Formation

Because azanorbornanes possess a basic nitrogen, the most direct method to induce crystallinity is salt formation. Reacting the amine with a heavy-atom acid (e.g., Hydrobromic acid) yields a salt (e.g., a hydrobromide or dibromide)[2].

  • The Causality of the Choice: The introduction of the bromide ion (

    
    ) serves a dual purpose. First, the ionic interactions drastically increase the melting point, converting volatile liquids into stable solids[3]. Second, the heavy bromine atom provides strong anomalous dispersion (anomalous scattering) during X-ray diffraction, which is an absolute requirement for calculating the Flack parameter to determine the absolute configuration of the chiral bridgehead centers.
    
Method B: Bulky Covalent Derivatization

When salt formation yields hygroscopic or twinned crystals, covalent modification is the next logical step. For secondary amines like 7-azanorbornane, the nitrogen can be acylated with bulky, rigid groups such as N-thiobenzoyl or chiral camphorsulfonyl chlorides[4].

  • The Causality of the Choice: Bulky groups lower the overall symmetry of the molecule and introduce strong intermolecular packing forces (e.g., van der Waals interactions from bulky aliphatic rings or hydrogen bonding from amides). If a chiral auxiliary (like Mosher's acid) is used, the relative stereochemistry observed in the crystal structure can be used to deduce the absolute configuration of the azanorbornane core.

Method C: The Crystalline Sponge (CS) Method via Ion-Pair Soaking

The Crystalline Sponge method is a paradigm shift for nanogram-scale, liquid, or highly volatile azanorbornanes. Instead of crystallizing the analyte, the compound is soaked into the pores of a pre-formed metal-organic framework (MOF), typically


.
  • The Causality of the Choice: Basic amines are known to degrade the standard zinc-based crystalline sponge by coordinating to the

    
     nodes, displacing the framework ligands. To circumvent this, the azanorbornane must be pre-mixed with a sulfonic acid to form an ion pair [5]. The ion pair safely diffuses into the sponge without attacking the metal nodes, while the framework's heavy atoms (Zinc and Iodine) provide the anomalous scattering needed for absolute structure determination.
    

Performance Comparison Data

The following table synthesizes the quantitative and qualitative performance metrics of the three methodologies when applied to bridgehead azanorbornanes.

ParameterTraditional Salt Formation (e.g., HBr)Bulky Derivatization (e.g., Amides)Crystalline Sponge (Ion-Pair)
Sample Requirement > 5–10 mg> 10 mg< 50 μg
Analyte State Solid (preferred)SolidLiquid, Volatile, or Solid
Preparation Time 1–3 Weeks (Screening)3–5 Days (Synthesis + Cryst.)1–3 Days (Soaking)
Absolute Configuration Yes (via heavy atom anomalous dispersion)Yes (via chiral auxiliary or heavy atom)Yes (via MOF anomalous scattering)
Structural Perturbation Protonation alters native amine geometryCovalent modification alters native conformationMinimal (Ion-pair preserves core geometry)
Success Rate Moderate (Highly dependent on solvent/counterion)High (Bulky groups drive packing)High (If framework stability is maintained)

Decision Workflow for Azanorbornane Crystallography

To optimize resources, the selection of the crystallization method should follow a logic-based workflow depending on the physical state and quantity of the synthesized azanorbornane.

CrystallizationWorkflow Start Bridgehead Azanorbornane Analyte Q1 Is the sample liquid, volatile, or <1 mg? Start->Q1 Q2 Is Absolute Configuration (AC) required? Q1->Q2 No CS_Method Crystalline Sponge Method (Ion-Pair Soaking) Q1->CS_Method Yes Deriv Chiral Derivatization (e.g., Camphorsulfonamide) Q2->Deriv Yes (Covalent) Salt Heavy-Atom Salt Formation (e.g., HBr, Picrate) Q2->Salt Yes (Salt) / No Analysis X-Ray Diffraction Analysis CS_Method->Analysis Synchrotron/Microfocus Deriv->Analysis In-house XRD Salt->Analysis In-house XRD

Workflow for selecting X-ray crystallization methods for azanorbornanes.

Experimental Protocols

Protocol 1: Hydrobromide Salt Formation & Vapor Diffusion

This protocol establishes a self-validating system: if the salt forms, it will precipitate; if the solvent gradient is correct, single crystals will grow rather than microcrystalline powder.

Materials: Azanorbornane free base, 1.0 M HBr in acetic acid, dry diethyl ether, methanol, pentane.

  • Salt Precipitation: Dissolve 10 mg of the azanorbornane free base in 0.5 mL of dry diethyl ether in a 2 mL glass vial.

  • Protonation: Cool the vial to 0 °C. Add 1.05 equivalents of 1.0 M HBr in acetic acid dropwise. A white precipitate (the hydrobromide salt) should form immediately.

  • Isolation: Centrifuge the vial, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove residual acetic acid. Dry under a gentle nitrogen stream.

  • Vapor Diffusion Setup: Redissolve the dried salt in a minimum volume (approx. 100–200 μL) of methanol (the "good" solvent) inside a 2 mL inner vial.

  • Crystallization: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of pentane (the "anti-solvent"). Cap the outer vial tightly.

  • Incubation: Allow undisturbed vapor diffusion at room temperature for 3 to 7 days. The slow diffusion of pentane into the methanol lowers the solubility threshold, promoting the nucleation of diffraction-quality single crystals.

Protocol 2: Crystalline Sponge Ion-Pair Soaking

This protocol prevents the nucleophilic degradation of the MOF by basic bridgehead amines.

Materials: Pre-synthesized


 crystalline sponges, Camphorsulfonic acid (CSA), 1,2-dichloroethane (DCE), cyclohexane.
  • Ion-Pair Formation: In a microvial, combine 50 μg of the azanorbornane analyte with 1.0 equivalent of CSA. Dissolve the mixture in 50 μL of a 1:4 mixture of DCE/cyclohexane. Note: The sulfonic acid protonates the basic bridgehead nitrogen, forming a neutral ion-pair complex that is chemically inert toward the Zinc nodes of the sponge.

  • Sponge Preparation: Select a high-quality, crack-free

    
     crystal (approx. 80 × 80 × 80 μm) under a polarizing microscope. Transfer it into the microvial containing the ion-pair solution.
    
  • Encapsulation: Seal the microvial with a penetrable septum. Pierce the septum with a fine needle to allow very slow solvent evaporation.

  • Incubation: Incubate the vial at 50 °C for 24 to 48 hours. The elevated temperature increases pore dynamics, allowing the bulky ion pair to diffuse into the MOF channels.

  • Harvesting: Once the solvent has mostly evaporated (but the crystal is still wet), harvest the crystal, coat it in paratone oil, and mount it on a cryoloop for immediate microfocus or synchrotron XRD analysis[5].

Conclusion & Best Practices

For routine structural confirmation of abundant, solid bridgehead azanorbornanes, Traditional Salt Formation remains the most cost-effective and reliable method, provided a heavy atom (like Bromine) is utilized to secure the absolute configuration. However, when dealing with highly volatile derivatives, late-stage functionalization products with sub-milligram yields, or liquids that resist traditional lattice formation, the Crystalline Sponge Method via Ion-Pair Soaking is the superior technological choice. By neutralizing the nucleophilic amine prior to MOF encapsulation, researchers can bypass the crystallization bottleneck entirely and obtain high-resolution absolute structures directly from oils and trace liquids.

References

  • exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine Source: National Institutes of Health (NIH) URL:[Link]

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide Source: National Institutes of Health (NIH) URL:[Link]

  • Nonplanar structures of thioamides derived from 7-azabicyclo[2.2.1]heptane. Electronically tunable planarity of thioamides Source: National Institutes of Health (NIH) URL:[Link]

  • An Expansion of Crystalline Sponge X-ray Analysis to Elucidate the Molecular Structure of Reactive Compounds via Ion Pair Formation Source: National Institutes of Health (NIH) URL:[Link]

  • The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

HPLC Chiral Separation Strategies for Azabicyclo[2.2.1]heptan-1-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust chiral high-performance liquid chromatography (HPLC) method requires looking beyond trial-and-error screening. It demands a fundamental understanding of the analyte's molecular architecture and its thermodynamic interactions with the chiral stationary phase (CSP).

This guide objectively compares the performance of leading CSPs for the enantiomeric resolution of azabicyclo[2.2.1]heptan-1-methanol , detailing the causality behind mobile phase selection, additive optimization, and detection strategies.

Molecular Profiling & The Causality of Separation Challenges

Azabicyclo[2.2.1]heptan-1-methanol presents a unique triad of chromatographic challenges:

  • The Bridgehead Tertiary Amine: The nitrogen atom embedded in the rigid [2.2.1] bicyclic framework is highly basic (pKa ~9–10). In silica-based columns, this basicity leads to severe secondary ion-exchange interactions with acidic residual silanols, causing catastrophic peak tailing and irreversible adsorption if not properly masked[1].

  • The Hydroxymethyl Group: The primary alcohol at the 1-position acts as a strong hydrogen-bond donor and acceptor. While this is excellent for driving chiral recognition, it dramatically increases the molecule's polarity, often rendering it insoluble in traditional non-polar normal-phase eluents (e.g., 90% hexane).

  • Lack of a Native Chromophore: The molecule lacks conjugated π-systems, making standard UV detection (e.g., 254 nm) impossible. Detection must rely on low-UV (210 nm), Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), or pre-column derivatization[2][3].

Chiral_Recognition cluster_analyte Azabicyclo[2.2.1]heptan-1-methanol cluster_csp Amylose Carbamate CSP (e.g., AD-H) OH Hydroxymethyl (-OH) Carbamate C=O / NH Groups OH->Carbamate Hydrogen Bonding Ring Bicyclic Skeleton Groove Helical Cavity Ring->Groove Steric Inclusion Amine Bridgehead Amine (N) Silanol Residual Silanols Amine->Silanol Ion-Exchange (Masked by DEA)

Fig 1. Mechanistic interactions between the azabicyclo analyte and amylose carbamate CSP.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

When selecting a CSP for rigid bicyclic amines, the steric fit within the chiral selector's cavity is the primary driver of enantioselectivity.

Amylose vs. Cellulose Carbamates

Experimental data on structurally analogous azabicyclo[2.2.1]heptane derivatives demonstrates that amylose-based columns (e.g., Chiralpak AD) consistently outperform cellulose-based columns (e.g., Chiralcel OD) [1]. The helical twist of amylose tris(3,5-dimethylphenylcarbamate) creates a wider, more accommodating chiral groove that perfectly envelopes the bulky[2.2.1] bicyclic skeleton. Cellulose derivatives often result in partial co-elution (Rs < 1.0) due to a tighter, less flexible chiral cavity that restricts the necessary steric inclusion of the bridgehead structure[1][4].

Macrocyclic Glycopeptides (Dalbavancin / Teicoplanin)

For highly polar basic analytes, macrocyclic glycopeptide columns (e.g., Chirobiotic T or Dalbavancin-based CSPs) offer a powerful alternative. These columns operate via electrostatic interactions, hydrogen bonding, and steric exclusion within their aglycone baskets. They are particularly advantageous when LC-MS compatibility is required, as they perform exceptionally well in Reversed-Phase (RP) and Polar Organic Modes (POM) using volatile buffers[5][6].

Table 1: Performance Comparison of CSP Alternatives
CSP TechnologyCommercial ExampleOptimal Mobile Phase ModeSeparation MechanismResolution (Rs) PotentialExpert Verdict
Amylose Carbamate Chiralpak AD-HPolar Organic (100% MeOH + DEA)Steric inclusion, H-bondingHigh (>2.0) Gold Standard. Best steric fit for the rigid [2.2.1] bicyclic skeleton.
Cellulose Carbamate Chiralcel OD-HNormal Phase (Hexane/IPA + DEA)Dipole-dipole, H-bondingModerate (~1.2)Sub-optimal. Cavity is often too rigid for bulky azabicyclo rings.
Macrocyclic Glycopeptide Chirobiotic TReversed Phase (H₂O/MeOH + NH₄OAc)Electrostatic, steric cavityGood (~1.5)Best for LC-MS. Excellent for underivatized, highly polar basic amines.

The Causality of Mobile Phase & Additive Selection

Why Polar Organic Mode (POM) over Normal Phase?

While Normal Phase (e.g., Hexane/Isopropanol 80:20) is the traditional starting point for polysaccharide columns, azabicyclo[2.2.1]heptan-1-methanol's high polarity often leads to poor solubility and broad peak shapes in hexane-rich environments. Transitioning to Polar Organic Mode (100% Methanol or Acetonitrile) dramatically improves analyte mass transfer kinetics, resulting in sharper peaks and higher theoretical plate counts[2].

The Critical Role of Diethylamine (DEA)

You cannot successfully chromatograph this molecule on silica-based CSPs without a basic additive. The bridgehead nitrogen will aggressively bind to unendcapped silanols. Adding 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable[1]. DEA acts as a sacrificial base; its small steric profile allows it to penetrate the stationary phase and competitively neutralize acidic silanol sites, thereby suppressing the ion-exchange interactions that cause peak tailing[2].

Experimental Workflows & Self-Validating Protocols

To address the lack of a UV chromophore, two distinct workflows are recommended based on your laboratory's detection capabilities.

HPLC_Workflow A Target: Azabicyclo[2.2.1]heptan-1-methanol B Chromophore Check (Native UV is poor) A->B C1 Direct Analysis (RI, ELSD, LC-MS) B->C1 High Conc. C2 Derivatization (Benzoylation of -OH) B->C2 Low Conc. D CSP Selection C1->D C2->D E1 Amylose Carbamate (Chiralpak AD-H) D->E1 E2 Macrocyclic Glycopeptide (Chirobiotic T) D->E2 F1 Polar Organic Mode 100% MeOH + 0.1% DEA E1->F1 High Polarity F2 Reversed Phase H2O/MeOH + Buffer E2->F2 MS Compatible G Method Validation F1->G F2->G

Fig 2. Method development workflow for azabicyclo[2.2.1]heptan-1-methanol chiral separation.

Protocol A: Direct Analysis via Polar Organic Mode (RI / ELSD Detection)

This protocol is designed for bulk enantiomeric purity testing where high sample concentrations can compensate for the lack of UV absorbance[2].

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix 1000 mL of HPLC-grade Methanol with 1.0 mL of redistilled Diethylamine (DEA) (0.1% v/v). Degas via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25 °C (Thermodynamic control is critical; higher temperatures decrease retention but may collapse chiral resolution).

    • Detection: Refractive Index (RI) or ELSD (Evaporator temp: 40 °C, Nebulizer gas: 3.5 bar).

  • Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene)[5]. Calculate the capacity factor (

    
    ). If 
    
    
    
    , the analyte is not interacting sufficiently with the CSP; reduce the column temperature to 20 °C to enhance enthalpic H-bonding interactions.
Protocol B: Pre-Column Derivatization (For High-Sensitivity UV Detection)

If low-level quantification (e.g., 0.1% enantiomeric excess) is required, derivatizing the primary hydroxymethyl group is mandatory to introduce a π-π interaction site and a UV chromophore[3][7].

  • Derivatization Reaction: React azabicyclo[2.2.1]heptan-1-methanol with benzoyl chloride (1.2 eq) in anhydrous dichloromethane using triethylamine as an acid scavenger. Stir for 2 hours at room temperature. Quench with water and extract the organic layer.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v). Note: The benzoylated derivative is significantly less polar, allowing the use of traditional Normal Phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Check: The introduction of the benzoyl aromatic ring will drastically increase retention on the amylose carbamate column via π-π stacking. Ensure baseline resolution (

    
    ) is achieved for the racemic derivatized standard before analyzing unknown samples.
    

References

  • Lin, S., Engelsma, C. E., et al. (1997). Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 20(8).[Link]

  • Zhang, Y., Yang, D., Yao, S., Cao, Y., & Song, H. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67–71.[Link]

  • Zhang, X., Bao, Y., Huang, K., Barnett-Rundlett, K. L., & Armstrong, D. W. (2010). Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases. Chirality, 22(5), 495–513.[Link]

  • Peter, M., & Fulop, F. (2002). Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography (Applied methodology for azabicyclo[2.2.2]octan-3-amine resolution). Chromatographia / ResearchGate.[Link]

Sources

Validating enantiomeric excess of synthesized bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Validating Enantiomeric Excess of Synthesized Bicyclic Amines: A Comparative Guide to SFC, HPLC, and NMR

Introduction Bicyclic amines—such as quinuclidines, tropanes, and azabicyclohexanes—are premier pharmacophores in modern drug design due to their conformationally restricted, sp³-rich frameworks[1]. Unlike pendant amines, bridgehead nitrogens are geometrically constrained, which dictates their lone pair availability (basicity), metabolic stability, and vector directionality, making them invaluable bioisosteres[2]. However, this three-dimensional rigidity inherently introduces complex stereocenters. For researchers and drug development professionals, unambiguously validating the enantiomeric excess (ee) of these synthesized scaffolds is a critical analytical bottleneck.

As an application scientist, I frequently see laboratories struggle with peak tailing and resolution failures when analyzing these molecules. This guide objectively compares the three gold-standard analytical methodologies for chiral amine validation, explaining the causality behind their performance and providing self-validating experimental protocols.

The Analytical Arena: Causality and Performance

Method A: Chiral Supercritical Fluid Chromatography (SFC) – The Modern Gold Standard

SFC has largely superseded HPLC in major pharmaceutical laboratories for chiral separations; for instance, it is the primary technique used in AstraZeneca's laboratories, with HPLC only applied when SFC is unsuccessful[3]. The mobile phase utilizes supercritical CO₂ (scCO₂) modified with polar alcohols.

  • The Causality for Amines: Bicyclic amines are highly basic and notorious for severe peak tailing in standard HPLC due to secondary interactions with unendcapped silanols on silica-based chiral stationary phases (CSPs). SFC mitigates this. The physics of scCO₂—specifically its gas-like diffusivity and liquid-like density—results in mass transfer rates that are 3 to 5 times faster than HPLC[4]. When combined with basic additives (e.g., diethylamine) in the co-solvent, the rapid diffusion competitively masks silanols, yielding exceptionally sharp peaks. This sharp resolution is critical; a tailing major enantiomer peak can easily obscure a minor enantiomer, artificially inflating the calculated ee[5].

Method B: Chiral High-Performance Liquid Chromatography (HPLC) – The Traditional Workhorse

While slower and more solvent-intensive, chiral HPLC remains a robust alternative for analyzing thermolabile, nonvolatile polar compounds when SFC instrumentation is unavailable[6]. It relies on the transient diastereomeric complexation of enantiomers on a CSP.

  • The Causality for Amines: Achieving baseline resolution for rigid bicyclic amines in HPLC often requires exhaustive mobile phase optimization. Because liquid solvents have higher viscosity and lower diffusivity than scCO₂, the mass transfer is slower, necessitating longer run times to achieve the same resolution as SFC.

Method C: NMR via Mosher's Acid Derivatization – The Orthogonal Validator

Chromatography provides ee but cannot determine absolute configuration without a known reference standard. Mosher's acid analysis bridges this gap. By reacting the chiral bicyclic amine with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, the enantiomers are covalently converted into diastereomeric amides[7],[8].

  • The Causality for Amines: Bicyclic amines often present highly complex, overlapping aliphatic proton signals in ¹H NMR. By forming the MTPA amide, researchers introduce a CF₃ group. In ¹⁹F NMR, these diastereomers appear as distinct, sharp singlets in an uncluttered region of the spectrum, allowing for highly precise integration to determine ee[9]. Furthermore, the differential shielding effect of the MTPA phenyl ring on the bicyclic core allows for the unambiguous assignment of absolute stereochemistry[10].

Visualizing the Decision Matrix

G Start Synthesized Bicyclic Amine (Unknown ee) Q1 Need Absolute Configuration? Start->Q1 NMR Mosher's Acid Derivatization + NMR Q1->NMR Yes Q2 High-Throughput Screening Required? Q1->Q2 No (Only ee%) SFC Chiral SFC (Fast, High Res) Q2->SFC Yes HPLC Chiral HPLC (Standard Res) Q2->HPLC No

Caption: Decision matrix for selecting ee validation methods for bicyclic amines.

Quantitative Method Comparison

ParameterChiral SFCChiral HPLCMosher's Acid + ¹⁹F NMR
Separation Mechanism Transient diastereomeric complexationTransient diastereomeric complexationCovalent derivatization to stable diastereomers
Primary Output Chromatogram (Retention Time)Chromatogram (Retention Time)NMR Spectrum (Chemical Shift)
Typical Analysis Time 3–10 minutes15–45 minutes2–6 hours (includes reaction time)
Resolution (Rs) for Amines Excellent (High diffusivity, sharp peaks)Moderate (Prone to peak tailing)Excellent (Distinct ¹⁹F singlets)
Solvent Consumption Low (scCO₂ acts as bulk mobile phase)High (Organic solvents)Minimal (Deuterated solvents)
Absolute Configuration? No (Requires reference standard)No (Requires reference standard)Yes (Via shielding analysis)

Experimental Protocols: Self-Validating Workflows

An analytical method is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: High-Throughput Chiral SFC Method Development

Objective: Determine the ee of a synthesized bicyclic amine with baseline resolution (Rs > 1.5). Self-Validation Check: Always inject a racemic standard before the scalemic sample to prove that the column can resolve both enantiomers equally (1:1 ratio) without bias or co-elution.

  • System Preparation: Equilibrate the SFC system with a polysaccharide-based CSP column (e.g., Chiralpak AD-H or OD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase Formulation: Prepare a co-solvent of Methanol containing 0.1% v/v Diethylamine (DEA). Causality: The DEA is strictly required to suppress silanol ionization, preventing the basic bicyclic amine from tailing and overlapping with the minor enantiomer.

  • Method Parameters: Set the scCO₂ backpressure to 120 bar, column temperature to 40 °C, and flow rate to 3.0 mL/min[3].

  • System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic standard of the bicyclic amine. Adjust the co-solvent gradient (typically 5% to 40%) until baseline resolution (Rs > 1.5) is achieved. Verify that the peak area ratio is exactly 50:50.

  • Sample Analysis: Inject the synthesized (scalemic) sample. Calculate ee using the formula: ee (%) = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.

Protocol B: Mosher's Amide Derivatization for ¹⁹F NMR Analysis

Objective: Determine ee and validate absolute configuration orthogonally. Self-Validation Check: The derivatization reaction must reach 100% conversion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), resulting in a diastereomeric ratio that does not accurately reflect the original ee of the amine[11].

  • Reagent Preparation: In a dry, argon-purged vial, dissolve 1.0 equivalent of the synthesized bicyclic amine in anhydrous CDCl₃.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA chloride and 2.0 equivalents of anhydrous pyridine (as an acid scavenger). Causality: Using the acid chloride instead of the carboxylic acid avoids the need for coupling reagents and drives the reaction to completion faster[7].

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validate 100% conversion via TLC or a quick ¹H NMR scan (confirming the complete disappearance of the free amine protons).

  • NMR Acquisition: Transfer the mixture to an NMR tube. Acquire a ¹⁹F NMR spectrum with ¹H decoupling to further simplify the spectrum.

  • Data Analysis: Identify the two distinct CF₃ singlets corresponding to the diastereomers. Integrate the peaks to calculate ee[8],[9].

Workflow A Racemic/Scalemic Bicyclic Amine B React with (R)- & (S)- Mosher's Chloride A->B C Form Diastereomeric Amides B->C D Acquire 19F/1H NMR Spectra C->D E Integrate Signals to Calculate ee% D->E

Caption: Step-by-step mechanistic workflow for Mosher's acid derivatization and NMR analysis.

References

Sources

Infrared Spectroscopy of Bridgehead Hydroxyl Groups: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared spectroscopy peaks for bridgehead hydroxyl groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural elucidation of cage compounds and rigid bicyclic pharmacophores, bridgehead hydroxyl groups present a unique analytical challenge. Unlike flexible aliphatic alcohols, bridgehead alcohols (e.g., 1-adamantanol, bicyclo[2.2.2]octan-1-ol) possess a rigid, sterically congested environment that severely restricts conformational mobility. This guide objectively compares the efficacy of Infrared (IR) Spectroscopy against Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for characterizing these moieties. It focuses on the critical distinction between "free" and "hydrogen-bonded" states, a key parameter in pre-formulation and crystal engineering.

Technical Deep Dive: The Infrared Signature of Bridgehead Hydroxyls

The infrared spectrum of a bridgehead hydroxyl group is defined by its hybridization and steric environment. Because the bridgehead carbon cannot planarize (Bredt’s rule constraints), the C-O bond retains significant


 character, often with increased 

-character depending on ring strain.
Primary Spectral Features

The diagnostic value of IR lies in the O-H stretching vibration (


), which serves as a sensitive reporter of the local hydrogen-bonding network.[1][2][3]
Spectral FeatureWavenumber (

)
ConditionMechanistic Insight
Free O-H Stretch 3600 – 3650 Dilute Solution (

M in

)
Sharp, intense peak.[1] Indicates monomeric species. Bridgehead steric bulk often preserves this peak even at higher concentrations than linear alcohols.
Intermolecular H-Bond 3300 – 3500 Solid State / ConcentratedBroad, intense band. Indicates polymeric aggregates or dimers. Bridgehead alcohols often form distinct tetrameric clusters in the solid state.
C-O Stretch 1050 – 1150 All PhasesStrong band. Shifts to higher frequencies (closer to 1150

) for tertiary bridgehead carbons due to increased skeletal rigidity.
The "Bridgehead Effect" on H-Bonding

Unlike flexible diols that can form intramolecular hydrogen bonds (e.g., ethylene glycol), simple bridgehead alcohols (like 1-adamantanol) are geometrically prohibited from forming intramolecular H-bonds with the cage structure itself. Therefore, any shift observed upon dilution is exclusively due to the breaking of intermolecular bonds. This makes them ideal standards for calibrating H-bond acidity.

Comparative Analysis: IR vs. Alternative Techniques

To validate the utility of IR spectroscopy, we compare it with its primary alternatives: Solution-state NMR and Single-Crystal X-ray Diffraction (SC-XRD).

Comparison 1: IR vs.

NMR Spectroscopy

Context: Routine structural verification in solution.

FeatureInfrared Spectroscopy (IR)

NMR Spectroscopy
Verdict
H-Bond Detection Direct.

shifts by

upon H-bonding.
Indirect. Chemical shift (

) moves downfield (1–5 ppm) but is highly solvent/temp dependent.
IR Wins for defining H-bond strength.
Timescale Femtosecond (

s).
Captures "snapshots" of vibrational states.
Millisecond (

s).
Signals represent a time-averaged environment.
IR Wins for observing discrete conformers.
Quantification Good (Beer-Lambert Law), but extinction coefficients vary.Excellent. Integral ratios are precise and stoichiometric.NMR Wins for purity/concentration.
Sample State Solid, Liquid, Gas, or Surface (ATR).Solution (requires deuterated solvents).[4]IR Wins for solid-state polymorphism.
Comparison 2: IR Sampling Modes (ATR vs. Transmission)

Context: Distinguishing free vs. bonded species.

  • Attenuated Total Reflectance (ATR): Measures the bulk solid or neat liquid. For bridgehead alcohols, this almost invariably shows the broad H-bonded peak (~3300

    
    ), masking the steric "freedom" of the group.
    
  • Transmission (Dilute

    
    ):  The gold standard. By diluting the sample, you isolate the monomer. If the sharp peak at 3600 
    
    
    
    appears only upon dilution, the H-bonding was intermolecular.
Experimental Protocol: The Dilution Study

This protocol is the definitive method for characterizing bridgehead hydroxyls, distinguishing them from internally H-bonded impurities or conformers.

Objective: Determine if the H-bonding profile of a bridgehead alcohol is Intermolecular (concentration-dependent) or Intramolecular (concentration-independent).

Reagents & Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    , HPLC Grade, dried). Note:
    
    
    is preferred for IR transparency but requires safety handling.
  • Cells: Matched KBr or

    
     liquid cells (path length 1.0 mm to 10 mm).
    
  • Instrument: FTIR Spectrometer (Resolution

    
    , 32 scans).
    
Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a 0.1 M solution of the bridgehead alcohol in the chosen solvent.

  • Serial Dilution:

    • Prepare a series of dilutions: 0.1 M, 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition:

    • Record the background spectrum of the pure solvent using the same cell.

    • Acquire spectra for each concentration, focusing on the 3000–3800

      
        region.
      
  • Normalization:

    • Normalize the absorbance of the

      
       stretch (approx. 2900 
      
      
      
      ) to account for concentration differences, or view in absorbance mode to compare peak ratios.
Data Interpretation Logic
  • Scenario A (Intermolecular): The broad band at 3350

    
     decreases in intensity, while a sharp band at ~3620 
    
    
    
    grows.
  • Scenario B (Intramolecular): The peak position remains fixed (usually broad or sharp but shifted) regardless of dilution.[1]

Visualization: Decision Workflows
Figure 1: Spectral Assignment Decision Tree

Caption: Logic flow for classifying Hydroxyl IR peaks based on peak shape and dilution behavior.

IR_Assignment Start Analyze Region 3200-3650 cm⁻¹ PeakShape Peak Shape? Start->PeakShape Sharp Sharp Peak (~3600-3650 cm⁻¹) PeakShape->Sharp High Wavenumber Broad Broad Peak (~3200-3500 cm⁻¹) PeakShape->Broad Low Wavenumber FreeOH Free Hydroxyl (Monomer) Sharp->FreeOH Confirmed Dilution Perform Dilution (0.1 M → 0.001 M) Broad->Dilution ResultShift Peak Shifts/Narrows? (Intensity moves to ~3600) Dilution->ResultShift InterH Intermolecular H-Bonding ResultShift->InterH Yes (Shift) IntraH Intramolecular H-Bonding ResultShift->IntraH No (Static)

Figure 2: Technique Selection Guide

Caption: Workflow for selecting between IR, NMR, and XRD based on analytical needs.

Tech_Selection Need Analytical Goal HBond H-Bond Strength & Type Need->HBond Quant Purity & Quantification Need->Quant Struct 3D Geometry & Stereochem Need->Struct IR IR Spectroscopy (Dilution Study) HBond->IR Primary Tool NMR 1H NMR (Integration) Quant->NMR Primary Tool Struct->NMR Solution Phase XRD X-Ray Crystallography Struct->XRD Definitive

References
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Bicyclo[2.2.2]octane. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Michigan State University (MSU). Infrared Spectroscopy: Absorptions of Alcohols and Phenols. Virtual Textbook of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra: Alcohols and Hydrogen Bonding. Available at: [Link]

Sources

Pharmacokinetic Profile Comparison: Planar Amines vs. Azabicycles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe promising lead compounds fail in late-stage development due to the "flatland" trap—an over-reliance on planar, sp2-rich heterocycles like pyridine and piperidine. While these monocyclic amines are synthetically accessible, they routinely suffer from high intrinsic clearance (


), poor aqueous solubility, and off-target hERG toxicity.

To overcome these liabilities, the strategic incorporation of azabicyclic scaffolds (bridged, fused, or spirocyclic systems) as bioisosteres offers a profound structural intervention. By increasing the fraction of sp3-hybridized carbons (


), we introduce three-dimensional rigidity that disrupts planar stacking, modulates basicity (

), and sterically shields metabolic hotspots from cytochrome P450 (CYP) enzymes.

This guide provides an objective, data-driven comparison of azabicyclic scaffolds against traditional planar amines, detailing the mechanistic causality behind their pharmacokinetic (PK) superiority and the self-validating protocols used to evaluate them.

The transition from a planar monocycle to an azabicyclic scaffold is not merely a geometric exercise; it is a precise tuning of the molecule's electronic and steric microenvironment. When we replace a piperidine or pyridine ring with an azabicyclic core, we fundamentally alter the molecule's solvation shell and its binding trajectory within the CYP450 active site.

The table below summarizes the comparative pharmacokinetic profiles of standard monocyclic amines against next-generation azabicyclic bioisosteres, utilizing data derived from benchmark optimization studies [1].

Table 1: Quantitative PK Comparison of Amine Scaffolds

Scaffold ClassRepresentative CoreBioisostere TargetLogD (pH 7.4)

(µL/min/mg)

(min)
Kinetic Sol. (µM)
Planar Amine PiperidineBaseline3.512015~50
Planar Amine Pyridine (e.g., Rupatadine)Baseline4.15178~15
Bridged Bicyclic 3-Azabicyclo[3.1.1]heptanePyridine / Piperidine2.847>60>150
Bridged Bicyclic 2-Azabicyclo[2.2.2]octanePiperidine2.535>80>100
Spirocyclic 1-Azaspiro[3.3]heptanePiperidine2.228>90>120
Mechanistic Insight: The Causality of PK Improvement

Why does the 1 drastically outperform pyridine in the antihistamine drug Rupatadine (reducing


 from 517 to 47 µL/min/mg)?
  • Steric Shielding: The bridged structure forces the lone pair of the nitrogen into a restricted trajectory and introduces significant steric bulk. This physically blocks the

    
    -carbon from accessing the catalytic heme iron of CYP450 enzymes, mitigating 
    
    
    
    -oxidation and subsequent N-dealkylation.
  • Lipophilicity Reduction: The increased

    
     character lowers the LogD. Lower lipophilicity directly correlates with reduced unspecific binding to microsomal lipid membranes, lowering the effective concentration of the drug available for enzymatic degradation.
    

PK_Optimization A Planar Amine (Piperidine/Pyridine) B High Lipophilicity & CYP Liability A->B In vivo challenge C Azabicyclic Scaffold Hopping B->C Structural intervention D Increased Fsp3 & 3D Rigidity C->D Mechanism E Improved CLint & Higher Solubility D->E PK Outcome

Logical workflow of structural intervention using azabicyclic scaffolds for PK optimization.

Experimental Workflow: In Vitro Metabolic Stability Assay

To objectively evaluate the metabolic stability of 2, we rely on the Human Liver Microsome (HLM) Intrinsic Clearance Assay [2].

The Principle of Self-Validation: A scientifically rigorous protocol must be a self-validating system. This methodology achieves this by mandating a parallel minus-NADPH (-NADPH) control. Because CYP450 enzymes absolutely require NADPH as a cofactor to function, any compound depletion observed in the -NADPH control indicates non-CYP-mediated instability (e.g., chemical hydrolysis or esterase activity). This internal control prevents false-positive assignments of CYP liability, ensuring that the calculated


 is mechanistically accurate.
Step-by-Step Methodology
  • Matrix Preparation: Prepare a 1 µM solution of the target azabicyclic compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Thermal Equilibration: Pre-incubate the microtiter plate at 37°C for 10 minutes. Causality: This ensures uniform enzyme kinetics across all wells before the reaction begins.

  • Reaction Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system to the test wells. Simultaneously, add an equivalent volume of plain buffer to the -NADPH control wells.

  • Time-Course Sampling & Quenching: At defined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately transfer these into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint. The IS normalizes any downstream LC-MS/MS injection variability.

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the

    
     baseline.
    
  • Data Analysis: Plot the natural logarithm of the remaining compound percentage against time. The slope of the linear regression yields the elimination rate constant (

    
    ), which is used to calculate 
    
    
    
    and
    
    
    (µL/min/mg protein).

HLM_Assay Start Test Compound + HLM (0.5 mg/mL in Buffer) NADPH Add NADPH (Initiate CYP Activity) Start->NADPH Incubate Incubate at 37°C (Timepoints: 0-60 min) NADPH->Incubate Quench Quench with Cold ACN + IS (Precipitate Protein) Incubate->Quench LCMS LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS Calc Calculate CLint & t1/2 (Self-Validating Data) LCMS->Calc

Step-by-step methodology for self-validating in vitro microsomal clearance (CLint) assay.

Conclusion for Drug Development Professionals

The empirical data demonstrates that transitioning from planar amines to 3 like 2-azabicyclo[2.2.2]octane or 3-azabicyclo[3.1.1]heptane yields a superior pharmacokinetic profile [3]. By strategically utilizing these scaffolds, medicinal chemists can rescue lead compounds that would otherwise be discarded due to metabolic instability, effectively expanding the druggable chemical space.

References

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.[Link]

  • Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. ResearchGate.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Executive Summary & Risk Profile

(2-Azabicyclo[2.2.1]heptan-1-yl)methanol (CAS: 1785333-54-1 / 2193064-93-4 for HCl) is a rigid bicyclic amine scaffold used primarily as a chiral building block in drug discovery. Its structural rigidity allows it to mimic proline or function as a bioisostere, granting it high potential for biological activity.

Immediate Hazard Assessment: While often classified as an Irritant (H315, H319, H335) , the free base form of bicyclic amines exhibits significant basicity, posing a risk of chemical burns to mucous membranes. Furthermore, due to its pharmacological potential (CNS activity), it must be handled as a Potent Compound until specific toxicology data proves otherwise.

Quick Reference Data:

Parameter Specification
Physical State Solid (typically hygroscopic salt) or Viscous Oil (free base)
Storage 2–8°C (Refrigerate) ; Store under inert atmosphere (Argon/Nitrogen)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Corrosive (Free Base)

| Incompatibilities | Strong Oxidizing Agents, Acid Chlorides, Chloroformates |[1]

Hazard Mechanism & Causality (Why We Do This)

To ensure safety, we must understand the chemical logic behind the hazards:

  • Basicity & Tissue Damage: The bridgehead nitrogen in the azabicyclo[2.2.1]heptane system is highly basic. Upon contact with moisture in the eyes or lungs, it generates hydroxide ions (

    
    ), leading to saponification of membrane lipids (chemical burns) rather than simple irritation.
    
  • Pharmacological Potency: This scaffold is designed to bind tightly to biological receptors (e.g., nAChRs, DPP-4). Inhalation of dusts can lead to systemic absorption and unexpected biological effects (dizziness, nausea) at levels below the odor threshold.

  • Hygroscopicity: The amine and alcohol functions attract water. Improper storage leads to "caking," which forces researchers to chip away at the solid, generating dangerous particulates.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The selection is based on permeation resistance to organic amines.

CategoryStandard RequirementTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amine vapors can bypass side shields, causing corneal edema ("blue haze" vision).
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Self-Validation: Check for pinholes by inflating the glove before donning. Change outer gloves immediately upon splash.
Respiratory Fume Hood (Face velocity > 0.5 m/s)If working outside a hood (weighing >1g), use a N95/P3 particulate respirator to prevent dust inhalation.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Exposed wrists are the most common injury site during reaching movements. Tyvek sleeves bridge the gap between glove and coat.

Operational Handling Protocol

Workflow Visualization: PPE & Handling Decision Tree

PPE_Decision_Tree Start Start: Handling (2-Azabicyclo[2.2.1]heptan-1-yl)methanol State_Check Check Physical State Start->State_Check Solid_Form Solid (Salt/Crystalline) State_Check->Solid_Form Liquid_Form Liquid/Oil (Free Base) State_Check->Liquid_Form Weighing Weighing Protocol Solid_Form->Weighing Double_Glove Double Glove Required (Permeation Risk) Liquid_Form->Double_Glove Static_Control Use Anti-Static Gun Minimize Dust Weighing->Static_Control Dissolution Dissolve in Solvent (MeOH/DCM) immediately Weighing->Dissolution Reaction Reaction Setup (Inert Atmosphere) Dissolution->Reaction Syringe Transfer via Syringe/Septum Syringe->Reaction Double_Glove->Syringe

Figure 1: Decision logic for handling solid vs. liquid forms to minimize exposure risks.

Step-by-Step Protocol

Step 1: Preparation & Engineering Controls

  • Verify Airflow: Confirm fume hood is operational. Tape a Kimwipe to the sash; if it is pulled inward firmly, airflow is sufficient.

  • De-clutter: Remove unnecessary equipment to prevent turbulence which can blow light powders out of the weigh boat.

Step 2: Weighing (Critical Step)

  • For Solids: This compound is often fluffy and static-prone.

    • Place the balance inside the fume hood.

    • Use an anti-static gun on the weigh boat and spatula before touching the compound.

    • Do not use a spatula to scrape the last bit of dust; rinse the weigh boat with the reaction solvent directly into the flask.

  • For Oils:

    • Never pour.[2] Use a glass syringe with a long needle.

    • Tare the syringe, draw up the liquid, dispense, and weigh the empty syringe to calculate mass by difference.

Step 3: Reaction Setup

  • Dissolve the compound immediately. Once in solution (e.g., DCM, Methanol), the inhalation risk drops significantly, though skin absorption risk remains.

  • Purge the reaction vessel with Nitrogen/Argon. This prevents the formation of sticky carbonates (reaction with air

    
    ) which complicates cleanup.
    

Emergency Response & Spill Management

Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5g/mL) Assess->Minor Major Major (> 5g/mL) Assess->Major Absorb Cover with Vermiculite or Absorbent Pads Minor->Absorb Evacuate Evacuate Lab Call HSE Major->Evacuate Neutralize Wipe with dil. Acetic Acid or Citric Acid Absorb->Neutralize Waste Seal in HazWaste Bag Label: 'Amine Contaminated' Neutralize->Waste

Figure 2: Protocol for managing spills.[1] Note the neutralization step with weak acid.

Exposure First Aid:

  • Eye Contact: Irrigate immediately for 15 minutes .[2] Time it. 15 minutes feels like an eternity, but it is necessary to normalize pH.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol or organic solvents; they increase skin permeability and drive the amine deeper into the tissue.

Waste Disposal & Deactivation

Chemical Logic: Amines are basic. Disposing of them directly into organic waste drums can cause exothermic reactions if the drum contains acidic waste (e.g., acid chlorides, anhydrides).

Disposal Protocol:

  • Quench: If you have a concentrated residue, dilute it with Methanol.

  • Neutralize (Optional but Recommended): Treat the waste stream with dilute HCl or Citric Acid to convert the volatile free base into a non-volatile, water-soluble ammonium salt.

  • Segregate: Dispose of in the "Basic Organic Waste" stream. Do not mix with "Acidic Waste."

  • Labeling: Clearly mark the tag with "(2-Azabicyclo[2.2.1]heptan-1-yl)methanol - Irritant/Basic."

References

  • PubChem. (2025).[1] (2-Azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride Safety Data Sheet. National Library of Medicine. [Link][1]

  • Diplomata Comercial. (2024). How to Handle Amines Safely in Industrial Environments. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Reactant of Route 2
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.